Product packaging for 2,6-Diethylphenylthiourea(Cat. No.:CAS No. 25343-30-0)

2,6-Diethylphenylthiourea

Cat. No.: B1332057
CAS No.: 25343-30-0
M. Wt: 208.33 g/mol
InChI Key: UQCMKQLHZQIUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Diethylphenylthiourea is a synthetic organosulfur compound belonging to the thiourea derivative class, characterized by the substitution on the nitrogen atoms with a 2,6-diethylphenyl group. Thiourea derivatives are a significant area of investigation in medicinal and organic chemistry due to their diverse biological activities and role as synthetic intermediates. Researchers utilize these compounds to explore new therapeutic agents, given their documented potential in various bioactivity studies. In research settings, this compound and its structural analogs are primarily investigated for their pharmacological potential. Studies on similar thiourea derivatives have shown promise in several areas, including acting as enzyme inhibitors. For instance, related compounds have demonstrated inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are targets in Alzheimer's disease research . Other studies highlight potential antidiabetic applications through the inhibition of carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase . Furthermore, thiourea derivatives are frequently screened for their antioxidant properties, where they can act as scavengers of free radicals like DPPH and ABTS+ in experimental models . The antibacterial efficacy of thiourea compounds against various bacterial strains is also a key area of scientific inquiry . The mechanism of action for thiourea derivatives often involves interactions with biological targets through hydrogen bonding or coordination with metal ions, due to the presence of sulfur and nitrogen atoms in their structure . The specific substitution pattern on the phenyl ring, such as the 2,6-diethyl groups, can significantly influence the compound's steric bulk, electronic properties, and overall bioactivity, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2S B1332057 2,6-Diethylphenylthiourea CAS No. 25343-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-diethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-3-8-6-5-7-9(4-2)10(8)13-11(12)14/h5-7H,3-4H2,1-2H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCMKQLHZQIUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179988
Record name Thiourea, (2,6-diethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25343-30-0
Record name 2,6-Diethylphenylthiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025343300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25343-30-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiourea, (2,6-diethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25343-30-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIETHYLPHENYLTHIOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q734XI80JA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Diethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,6-Diethylphenylthiourea, a substituted aromatic thiourea derivative. Due to the limited availability of data for this specific compound, this guide also draws upon information from closely related N-aryl and 2,6-dialkylphenylthiourea analogs to provide insights into its synthesis, potential biological activities, and mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is an organic compound featuring a thiourea core substituted with a 2,6-diethylphenyl group. The presence of the bulky diethylphenyl moiety is expected to influence its physicochemical properties and biological interactions.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)N-(2,6-Dimethylphenyl)thioureaN,N'-Diethylthiourea
Molecular Formula C₁₁H₁₆N₂SC₉H₁₂N₂SC₅H₁₂N₂S
Molecular Weight 208.32 g/mol 180.27 g/mol 132.23 g/mol
Melting Point 196-198 °C195 °C78 °C[1]
Boiling Point 319.3 °C at 760 mmHg284.4 °C (Predicted)Decomposes[1]
XLogP3 3.21.9-
Hydrogen Bond Donor Count 222
Hydrogen Bond Acceptor Count 111

Data for this compound and N-(2,6-Dimethylphenyl)thiourea are based on predicted values from publicly available chemical databases. Data for N,N'-Diethylthiourea is from experimental sources.

Synthesis

The synthesis of N-aryl thioureas like this compound can be achieved through several established methods. The most common approach involves the reaction of an aryl isothiocyanate with an amine or the reaction of an aryl amine with a source of thiocarbonyl.

Experimental Protocol: Synthesis from Aryl Amine and Ammonium Thiocyanate

This protocol is a general method adapted for the synthesis of N-aryl thioureas and can be applied to produce this compound.

Materials:

  • 2,6-Diethylaniline

  • Ammonium thiocyanate

  • Acetyl chloride

  • Acetone (anhydrous)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask, a solution of acetyl chloride (0.10 mol) in anhydrous acetone (30 ml) is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml).

  • The reaction mixture is refluxed for 30 minutes to form acetyl isothiocyanate in situ.

  • After cooling to room temperature, a solution of 2,6-diethylaniline (0.10 mol) in acetone (10 ml) is added to the mixture.

  • The resulting mixture is then refluxed for an additional 3 hours.

  • Upon completion of the reaction, the mixture is poured into acidified cold water.

  • The precipitated solid product, this compound, is collected by filtration.

  • The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent such as ethanol.[2]

Diagram 1: General Synthesis of N-Aryl Thioureas

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product A 2,6-Diethylaniline P This compound A->P Reaction with Intermediate B Ammonium Thiocyanate I Acetyl Isothiocyanate B->I Reaction with Acetyl Chloride C Acetyl Chloride C->I I->P

Caption: Synthetic pathway for this compound.

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is scarce, the broader class of thiourea derivatives exhibits a wide range of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3][4][5] The biological activity is often attributed to the thiourea moiety's ability to form hydrogen bonds and coordinate with metal ions in biological systems.

Antimicrobial Activity

Many thiourea derivatives have demonstrated significant activity against various bacterial and fungal strains. The proposed mechanism often involves the disruption of cellular processes or inhibition of essential enzymes in the pathogens. For instance, some fluorinated thiourea derivatives carrying sulfonamide moieties have shown potent antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.63 µg/mL against various bacteria and fungi.[3]

Table 2: Antimicrobial Activity of Selected Thiourea Derivatives

CompoundOrganismMIC (µg/mL)Reference
Fluorinated pyridine derivative 4aB. subtilis1.95[3]
Fluorinated pyridine derivative 4aS. pneumoniae3.9[3]
Fluorinated pyridine derivative 4aP. aeruginosa7.81[3]
Fluorinated pyridine derivative 4aE. coli15.63[3]
Fluorinated pyridine derivative 4aA. fumigatus7.81[3]
Anticancer Activity

Thiourea derivatives have been investigated for their potential as anticancer agents. Their mechanism of action can involve the inhibition of protein tyrosine kinases (PTKs) like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells. Inhibition of EGFR signaling can disrupt cancer cell proliferation and survival pathways. Some novel N-substituted thiourea derivatives have shown to inhibit cell proliferation in human lung carcinoma cell lines with IC₅₀ values ranging from 2.5 to 12.9 µM.[6]

Table 3: Anticancer Activity of Selected Thiourea Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Compound 5a (DC27)Human Lung Carcinoma2.5 - 12.9[6]
Fluorinated pyridine derivative 4aHepG2 (Liver Carcinoma)4.8 µg/mL[3]
Compound 3cHepG2 (Liver Carcinoma)~18.8 µg/mL (similar to cisplatin)[3]

Diagram 2: EGFR Signaling Inhibition by Thiourea Derivatives

G EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Promotes Survival Cell Survival EGFR->Survival Promotes Thiourea Thiourea Derivative (e.g., this compound) Thiourea->EGFR Inhibits Proliferation->Survival Apoptosis Apoptosis Survival->Apoptosis Inhibits

Caption: Potential mechanism of anticancer activity.

Enzyme Inhibition

Certain thiourea derivatives have been identified as potent inhibitors of various enzymes, such as cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE).[7] These enzymes are crucial in the nervous system, and their inhibition is a key strategy in the treatment of neurodegenerative diseases. For example, 1-(3-chlorophenyl)-3-cyclohexylthiourea exhibited IC₅₀ values of 50 and 60 µg/mL against AChE and BChE, respectively.[7]

Table 4: Enzyme Inhibition by Selected Thiourea Derivatives

CompoundEnzymeIC₅₀ (µg/mL)Reference
1-(3-chlorophenyl)-3-cyclohexylthioureaAChE50[7]
1-(3-chlorophenyl)-3-cyclohexylthioureaBChE60[7]
1-(1,1-dibutyl)-3-phenylthioureaAChE58[7]
1-(1,1-dibutyl)-3-phenylthioureaBChE63[7]

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of thiourea derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Diagram 3: General Workflow for Biological Evaluation

G cluster_synthesis Synthesis & Purification cluster_antimicrobial Antimicrobial Assay cluster_anticancer Anticancer Assay S Synthesize & Purify This compound A1 Prepare bacterial/fungal cultures S->A1 C1 Culture cancer cell lines S->C1 A2 Perform broth microdilution A1->A2 A3 Determine MIC values A2->A3 C2 Perform MTT assay C1->C2 C3 Determine IC50 values C2->C3

Caption: Workflow for assessing biological activity.

Conclusion

This compound belongs to a class of compounds with significant potential in medicinal chemistry. While specific data for this molecule is limited, the extensive research on related thiourea derivatives suggests that it is likely to possess interesting biological activities. The synthetic routes are well-established, allowing for its preparation and subsequent screening in various biological assays. Further research is warranted to fully elucidate the specific properties and potential therapeutic applications of this compound. This guide provides a foundational framework for researchers interested in exploring this and other related thiourea compounds.

References

An In-depth Technical Guide to 1-(2,6-Diethylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,6-diethylphenyl)thiourea, a substituted thiourea derivative of interest in medicinal chemistry and drug development. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A detailed experimental protocol for its synthesis is provided, alongside a summary of the known biological activities of closely related thiourea compounds. While specific signaling pathways for this particular derivative are not yet fully elucidated in publicly available literature, this guide outlines the general mechanisms of action for thiourea derivatives, providing a foundation for future research and development efforts.

Chemical Structure and Nomenclature

The chemical structure of 1-(2,6-diethylphenyl)thiourea is characterized by a thiourea core linked to a 2,6-diethylphenyl group.

IUPAC Name: 1-(2,6-diethylphenyl)thiourea

Synonyms: N-(2,6-diethylphenyl)thiourea, 2,6-Diethylphenylthiourea

Chemical Formula: C₁₁H₁₆N₂S

Molecular Weight: 208.33 g/mol

Structure:

(Where Ph(Et)₂ represents a phenyl group with two ethyl substituents at positions 2 and 6)

Physicochemical Properties

Quantitative data for 1-(2,6-diethylphenyl)thiourea is limited. The following table summarizes available experimental data and predicted values, along with data for the closely related analogue, 1-(2,6-dimethylphenyl)-2-thiourea, for comparative purposes.

Property1-(2,6-Diethylphenyl)thiourea1-(2,6-Dimethylphenyl)-2-thiourea
Melting Point (°C) 185-186[1]195[2]
Boiling Point (°C) Predicted: 319.3Predicted: 284.4 ± 50.0[2]
Density (g/cm³) Predicted: 1.137Predicted: 1.200 ± 0.06[2]
Solubility No data availableDMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml[2]
pKa No data availablePredicted: 13.15 ± 0.70[2]
LogP (XLogP3) 3.2No direct data, but likely similar

Experimental Protocols

Synthesis of 1-(2,6-Diethylphenyl)thiourea

The following protocol is adapted from the synthesis of 3-acetyl-1-(2,6-dimethylphenyl)thiourea and is a general method for the preparation of N-substituted thioureas.[2]

Materials:

  • 2,6-diethylaniline

  • Ammonium thiocyanate

  • Acetyl chloride

  • Acetone (anhydrous)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Formation of Acetyl Isothiocyanate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of ammonium thiocyanate (0.10 mol) in anhydrous acetone (30 ml) is prepared. To this suspension, a solution of acetyl chloride (0.10 mol) in acetone (30 ml) is added dropwise with stirring.

  • The reaction mixture is then refluxed for 30 minutes.

  • Reaction with 2,6-Diethylaniline: After cooling the mixture to room temperature, a solution of 2,6-diethylaniline (0.10 mol) in acetone (10 ml) is added.

  • The resulting mixture is refluxed for an additional 3 hours.

  • Precipitation and Purification: The reaction mixture is poured into acidified cold water (water with a small amount of HCl).

  • The precipitate of 1-(2,6-diethylphenyl)thiourea is collected by filtration.

  • The crude product is recrystallized from a suitable solvent, such as acetonitrile, to a constant melting point to obtain the purified compound.

Workflow for the Synthesis of 1-(2,6-Diethylphenyl)thiourea:

G cluster_0 Acetyl Isothiocyanate Formation cluster_1 Thiourea Synthesis cluster_2 Purification Ammonium_Thiocyanate Ammonium Thiocyanate in Acetone Reflux_1 Reflux (30 min) Ammonium_Thiocyanate->Reflux_1 Acetyl_Chloride Acetyl Chloride in Acetone Acetyl_Chloride->Reflux_1 Acetyl_Isothiocyanate Acetyl Isothiocyanate Solution Reflux_1->Acetyl_Isothiocyanate Reflux_2 Reflux (3 h) Acetyl_Isothiocyanate->Reflux_2 Diethylaniline 2,6-Diethylaniline in Acetone Diethylaniline->Reflux_2 Crude_Product Crude 1-(2,6-Diethylphenyl)thiourea Reflux_2->Crude_Product Precipitation Pour into Acidified Cold Water Crude_Product->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Acetonitrile) Filtration->Recrystallization Pure_Product Pure 1-(2,6-Diethylphenyl)thiourea Recrystallization->Pure_Product

Caption: Synthetic workflow for 1-(2,6-diethylphenyl)thiourea.

Biological Activity and Potential Mechanisms of Action

While specific biological data for 1-(2,6-diethylphenyl)thiourea is not extensively available, the broader class of thiourea derivatives has been shown to exhibit a wide range of biological activities.[3][4] These activities are generally attributed to the ability of the thiourea moiety to act as a hydrogen bond donor and acceptor, as well as the lipophilic nature of the aryl substituent.

General Biological Activities of Thiourea Derivatives
  • Antimicrobial Activity: Thiourea derivatives have demonstrated activity against a variety of bacterial and fungal pathogens.[3][5][6] The proposed mechanism often involves the disruption of essential cellular processes.

  • Anticancer Activity: Many thiourea derivatives have shown potent antiproliferative effects against various cancer cell lines.[3][7] Their mechanisms are thought to involve interactions with DNA, inhibition of key enzymes like kinases, and induction of apoptosis.[7]

  • Antioxidant Activity: Several thiourea derivatives have been reported to possess antioxidant properties, likely through scavenging of free radicals.[3][8]

  • Enzyme Inhibition: The thiourea scaffold is present in inhibitors of various enzymes, including tyrosinase, cholinesterases, and α-amylase.[9][10]

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, 1-(2,6-diethylphenyl)thiourea could potentially interact with several key signaling pathways implicated in disease. The following diagram illustrates a generalized potential mechanism of action for a substituted thiourea derivative with anticancer properties.

G cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways cluster_outcomes Biological Outcomes Thiourea 1-(2,6-Diethylphenyl)thiourea Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases) Thiourea->Enzyme_Inhibition Potential Target DNA_Interaction DNA Interaction Thiourea->DNA_Interaction Potential Target ROS_Modulation ROS Modulation Thiourea->ROS_Modulation Potential Effect Proliferation_Pathway Inhibition of Proliferation Pathways Enzyme_Inhibition->Proliferation_Pathway Apoptosis_Pathway Induction of Apoptosis Pathways DNA_Interaction->Apoptosis_Pathway ROS_Modulation->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest Proliferation_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Postulated mechanism of anticancer action for a thiourea derivative.

Conclusion and Future Directions

1-(2,6-diethylphenyl)thiourea is a readily synthesizable compound belonging to a class of molecules with demonstrated and varied biological activities. The presence of the bulky, lipophilic 2,6-diethylphenyl group is likely to significantly influence its pharmacokinetic and pharmacodynamic properties compared to other substituted thioureas.

Future research should focus on:

  • Quantitative determination of physicochemical properties: Experimental validation of properties such as solubility, pKa, and LogP is essential for drug development.

  • Comprehensive biological screening: Systematic evaluation of its antimicrobial, anticancer, and antioxidant activities, including determination of IC₅₀/MIC values against a panel of cell lines and microbial strains.

  • Mechanism of action studies: Identification of specific molecular targets and elucidation of the signaling pathways modulated by 1-(2,6-diethylphenyl)thiourea.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues to optimize potency and selectivity.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of 1-(2,6-diethylphenyl)thiourea and its derivatives.

References

In-depth Technical Guide on the Core Mechanism of Action of 2,6-Diethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and drug development professionals,

This document serves as a guide concerning the mechanism of action of 2,6-Diethylphenylthiourea. Following a comprehensive review of available scientific literature, it must be noted that detailed studies elucidating the specific molecular mechanism of action, quantifiable biological activity, and associated signaling pathways for this compound are not presently available in the public domain.

Initial investigations into compounds with similar structural motifs, such as "Thio-2," revealed a distinct chemical entity, N-ethyl-4-(6-methylbenzo[d]thiazol-2-yl)aniline, which has been studied for its role in inhibiting androgen receptor (AR) signaling and its postulated interaction with BCL-2-associated athanogene-1 (BAG-1) isoforms. However, it is crucial to emphasize that Thio-2 is not this compound , and therefore, its mechanism of action cannot be attributed to the subject of this guide.

The general class of thiourea derivatives has been associated with a broad range of biological activities, including but not limited to:

  • Enzyme Inhibition: Various thiourea-containing molecules have demonstrated inhibitory effects against enzymes such as cholinesterase, tyrosinase, α-amylase, and α-glucosidase.

  • Antimicrobial Activity: Antibacterial and antifungal properties have been reported for numerous thiourea derivatives.

  • Anticancer Potential: Some derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

  • Antioxidant Properties: The thiourea scaffold has been associated with radical scavenging and antioxidant activities.

While these general activities of the broader chemical class are documented, specific quantitative data (such as IC₅₀ or Kᵢ values), detailed experimental protocols for its specific targets, and elucidated signaling pathways directly related to this compound have not been identified in the current body of scientific literature.

Future Directions

The absence of specific data on this compound highlights a gap in the current scientific knowledge. Future research endeavors could focus on:

  • Target Identification and Validation: Screening this compound against various cellular targets to identify its primary mechanism of action.

  • Biochemical and Cellular Assays: Conducting detailed in vitro and in vivo studies to quantify its biological effects and determine its potency and efficacy.

  • Signaling Pathway Analysis: Investigating the downstream molecular pathways affected by this compound to understand its cellular consequences.

Conclusion

At present, a detailed technical guide on the core mechanism of action of this compound cannot be comprehensively compiled due to a lack of specific research on this particular compound. The scientific community is encouraged to undertake focused studies to elucidate its biological functions, which would be of significant value to the fields of pharmacology and drug development. This document will be updated as new, peer-reviewed data becomes available.

Biological Activity Screening of 2,6-Diethylphenylthiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated biological activities of 2,6-diethylphenylthiourea and a framework for its experimental screening. Thiourea derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties. While specific biological screening data for this compound is not extensively available in the public domain, this document extrapolates potential activities based on the known structure-activity relationships of analogous phenylthiourea compounds. Detailed experimental protocols for antimicrobial and anticancer evaluation are provided to guide researchers in the investigation of this and similar molecules. Furthermore, this guide outlines a plausible mechanism of action and signaling pathways that are likely to be modulated by this class of compounds.

Introduction

Thiourea derivatives are characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its ability to engage in hydrogen bonding and coordinate with metal ions, leading to a wide array of biological activities.[1] Phenylthiourea derivatives, in particular, have been the subject of extensive research, with substitutions on the phenyl ring playing a crucial role in modulating their pharmacological profiles. The compound this compound (CAS No. 25343-30-0)[2], with its sterically hindered phenyl ring, presents an interesting candidate for biological evaluation. This guide serves as a resource for researchers looking to explore the potential therapeutic applications of this specific derivative.

Synthesis of this compound

The synthesis of N-monosubstituted thioureas is typically achieved through the reaction of an amine with an isothiocyanate. A representative protocol for a similar compound, 3-acetyl-1-(2,6-dimethylphenyl)thiourea, involves the in-situ formation of acetyl isothiocyanate followed by reaction with the corresponding aniline.[3] A plausible synthetic route for this compound would involve the reaction of 2,6-diethylaniline with an appropriate isothiocyanate source.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 2,6-Diethylaniline reaction Condensation (in Acetone, Reflux) reactant1->reaction reactant2 Thiocyanate Source (e.g., Ammonium Thiocyanate + Acetyl Chloride) reactant2->reaction product This compound reaction->product

A plausible synthetic pathway for this compound.

Anticipated Biological Activities and Data Presentation

Antimicrobial Activity

Thiourea derivatives are known to possess significant antibacterial and antifungal properties. The presence of lipophilic groups on the phenyl ring can enhance antimicrobial efficacy. For instance, N-benzoylthiourea derivatives with halogen substitutions have demonstrated potent activity against various bacterial strains.[4] It is hypothesized that this compound may exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 1: Hypothetical Antimicrobial Activity Profile for this compound

Microbial StrainAssay TypeExpected EndpointPredicted Value (µg/mL)
Staphylococcus aureusBroth MicrodilutionMIC16 - 128
Escherichia coliBroth MicrodilutionMIC32 - 256
Candida albicansBroth MicrodilutionMIC8 - 64

Note: The values in this table are predictive and based on the activities of other substituted phenylthiourea derivatives. Experimental verification is required.

Anticancer Activity

A significant body of research has highlighted the anticancer potential of thiourea derivatives.[5] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer progression. Diarylthiourea derivatives have shown promise as anticancer agents, and it is plausible that this compound could exhibit cytotoxic effects against cancer cells.[6]

Table 2: Hypothetical Anticancer Activity Profile for this compound

Cancer Cell LineAssay TypeExpected EndpointPredicted Value (µM)
MCF-7 (Breast)MTT AssayIC₅₀10 - 50
HCT116 (Colon)MTT AssayIC₅₀15 - 75
A549 (Lung)MTT AssayIC₅₀20 - 100

Note: The values in this table are predictive and based on the activities of other substituted phenylthiourea derivatives. Experimental verification is required.

Experimental Protocols

The following are detailed methodologies for the preliminary biological screening of this compound.

Antimicrobial Susceptibility Testing

This method provides a preliminary assessment of antimicrobial activity.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Impregnate sterile paper disks (6 mm diameter) with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). Place the disks onto the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of growth inhibition around each disk. A larger zone diameter indicates greater antimicrobial activity.

G cluster_prep Preparation cluster_exp Experiment cluster_res Result prep1 Prepare McFarland 0.5 Bacterial Suspension exp1 Streak Bacteria onto Mueller-Hinton Agar prep1->exp1 prep2 Impregnate Sterile Disks with Compound exp2 Place Disks on Agar prep2->exp2 exp1->exp2 exp3 Incubate at 37°C for 18-24h exp2->exp3 res1 Measure Zone of Inhibition exp3->res1 G cluster_setup Setup cluster_treat Treatment & Incubation cluster_assay Assay cluster_analysis Analysis setup1 Seed Cancer Cells in 96-well Plate treat1 Treat Cells with Compound setup1->treat1 setup2 Prepare Serial Dilutions of Compound setup2->treat1 treat2 Incubate for 48-72h treat1->treat2 assay1 Add MTT Reagent and Incubate treat2->assay1 assay2 Solubilize Formazan with DMSO assay1->assay2 analysis1 Measure Absorbance assay2->analysis1 analysis2 Calculate IC50 Value analysis1->analysis2 G cluster_effects Cellular Effects compound This compound rtk Receptor Tyrosine Kinase (e.g., VEGFR2) compound->rtk Inhibition apoptosis Induction of Apoptosis compound->apoptosis pi3k PI3K/Akt Pathway rtk->pi3k Activation ras Ras/Raf/MEK/ERK Pathway rtk->ras Activation angiogenesis Inhibition of Angiogenesis pi3k->angiogenesis Promotion proliferation Inhibition of Cell Proliferation pi3k->proliferation Promotion ras->proliferation Promotion

References

The Fortuitous Discovery and Pharmacological Evolution of Substituted Phenylthioureas: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of substituted phenylthioureas, from an accidental laboratory discovery to their establishment as a versatile scaffold in modern medicinal chemistry. This document provides a comprehensive overview of their history, synthesis, and diverse biological activities, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative structure-activity relationship (QSAR) data, and visualizations of key signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field.

A Serendipitous Beginning: The Discovery of Phenylthiourea's Dual Nature

The story of phenylthiourea (PTU) begins not in the realm of medicine, but in the fascinating world of genetics and sensory perception. In 1931, a chemist at DuPont, Arthur Fox, accidentally released a cloud of phenylthiocarbamide (PTC), another name for phenylthiourea, in his laboratory.[1][2][3] A colleague complained of a bitter taste, while Fox himself, much closer to the dust, tasted nothing.[1][2][4] This peculiar observation led to further investigations by L.H. Snyder in 1931, who concluded that the inability to taste PTC is a recessive genetic trait.[1] This discovery was a landmark in human genetics, and for a time, PTC tasting was even used in paternity tests before the advent of DNA markers.[2][4][5] The ability to taste PTC is now known to be associated with polymorphisms in the TAS2R38 taste receptor gene.[2]

While the initial focus was on its taste properties, the inherent bioactivity of the phenylthiourea scaffold did not go unnoticed. The presence of the thiourea moiety, a structural analogue of urea, hinted at its potential to interact with biological systems.[6] Early investigations in the 1940s identified phenylthiourea as an inhibitor of phenoloxidase, a key enzyme in melanization.[7] This marked the beginning of a shift in the scientific community's perception of phenylthioureas, from a genetic curiosity to a promising pharmacophore. Over the following decades, medicinal chemists began to systematically synthesize and evaluate substituted phenylthiourea derivatives, uncovering a wide spectrum of biological activities and paving the way for their development as therapeutic agents.[5][6]

Synthetic Strategies for Substituted Phenylthioureas

The synthesis of substituted phenylthioureas can be achieved through several methods. The most common approaches involve the reaction of an amine with an isothiocyanate or the reaction of an amine with a source of thiocarbonyl.

General Synthesis from an Isothiocyanate

A widely used method for preparing N,N'-disubstituted thioureas is the reaction of a primary or secondary amine with an isothiocyanate.

Experimental Protocol:

  • Materials and Equipment:

    • Appropriately substituted phenyl isothiocyanate

    • Primary or secondary amine

    • Anhydrous solvent (e.g., ethanol, dichloromethane, tetrahydrofuran)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser (if heating is required)

    • Standard laboratory glassware for work-up and purification

    • Rotary evaporator

    • Silica gel for column chromatography (if necessary)

  • General Synthetic Procedure:

    • Dissolve the substituted phenyl isothiocyanate (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask.

    • To the stirred solution, add the primary or secondary amine (1.0-1.2 equivalents) dropwise at room temperature. For less reactive amines, the reaction mixture may be heated to reflux.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Synthesis from an Amine and Ammonium Thiocyanate

This method is particularly useful for the synthesis of N-monosubstituted phenylthioureas from the corresponding aniline.

Experimental Protocol:

  • Materials and Equipment:

    • Substituted aniline

    • Hydrochloric acid (HCl)

    • Ammonium thiocyanate (NH₄SCN)

    • Water

    • Round-bottom flask

    • Heating mantle and reflux condenser

    • Magnetic stirrer and stir bar

    • Standard laboratory glassware for filtration

  • General Synthetic Procedure:

    • In a round-bottom flask, dissolve the substituted aniline (0.1 mole) in a solution of hydrochloric acid (e.g., 9 mL of concentrated HCl in 25 mL of water).

    • Heat the solution at 60-70°C for approximately 1 hour.[8]

    • Cool the mixture and slowly add ammonium thiocyanate (0.1 mole).[8]

    • Reflux the resulting solution for about 4 hours.[8]

    • After reflux, add water (e.g., 20 mL) and stir continuously as the product crystallizes.

    • Filter the solid product, wash with cold water, and dry to obtain the substituted phenylthiourea.[8]

A microwave-assisted variation of this protocol can significantly reduce the reaction time to around 15 minutes.[8]

Biological Activities and Therapeutic Potential

Substituted phenylthioureas exhibit a remarkable range of biological activities, making them a subject of intense research in drug discovery. Their therapeutic potential spans across oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A significant body of research has focused on the anticancer properties of substituted phenylthioureas. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines.

Quantitative Data on Anticancer Activity:

Compound/DerivativeCell LineIC₅₀ (µM)Reference
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7 (Breast)Not specified, but cytotoxic[9]
N-(4-t-butylbenzoyl)-N'-phenylthioureaT47D (Breast)Not specified, but cytotoxic[9]
N-(4-t-butylbenzoyl)-N'-phenylthioureaHeLa (Cervical)Not specified, but cytotoxic[9]
Diarylthiourea (Compound 4)MCF-7 (Breast)338.33 ± 1.52[7]
Thiazolyl pyrazoline 7gA549 (Lung)3.92[10]
Thiazolyl pyrazoline 7mA549 (Lung)6.53[10]
Thiazolyl pyrazoline 7gT-47D (Breast)0.88[10]
Thiazolyl pyrazoline 7mT-47D (Breast)0.75[10]

Mechanism of Anticancer Action: Inhibition of EGFR Signaling

One of the primary mechanisms underlying the anticancer activity of many substituted phenylthioureas is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Substituted phenylthiourea derivatives can act as EGFR inhibitors, binding to the ATP-binding site of the kinase domain and preventing its autophosphorylation and subsequent activation of downstream signaling. Molecular docking studies have suggested that these compounds can form hydrogen bonds with key residues like Met793 in the EGFR active site.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates HER2 HER2 EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Inhibitor Inhibitor->EGFR Inhibits

Antimicrobial and Antiviral Activity

Substituted phenylthioureas have also demonstrated significant potential as antimicrobial and antiviral agents.

Quantitative Data on Antimicrobial and Antiviral Activity:

Compound/DerivativeTarget Organism/VirusIC₅₀ (µM) / ActivityReference
N-phenyl-N'-(m-aminophenyl)thioureaPicornavirusHigh in vitro activity[11]
N-phenyl-N'-(3-hydroxyphenyl)thioureaCoxsackie virus B1, B3, A7Two- to three-fold reduction in mortality in mice[3]
N-phenyl-N'-(4-carboxy-5-hydroxyphenyl)thioureaCoxsackie virus B1, B3, A7Two- to three-fold reduction in mortality in mice[3]
Acylthiourea derivative 1Vaccinia virusEC₅₀ = 0.25[12]
Acylthiourea derivative 1La Crosse virusEC₅₀ = 0.27[12]
Acylthiourea derivative 10mInfluenza A (H1N1)EC₅₀ = 0.0008[13]
Phenyl 1,3-thiazolidin-4-one sulfonyl derivativesHerpes simplex virus-1, Vaccinia virus, Human Coronavirus (229E)Considerable activity[14]
Carbonyl thiourea derivativesAcanthamoeba sp.IC₅₀ values reported[15]
Anti-inflammatory Activity

The anti-inflammatory properties of substituted phenylthioureas are another promising area of investigation. These compounds have been shown to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Quantitative Data on Anti-inflammatory Activity:

Compound/DerivativeTarget EnzymeIC₅₀ (µM)Reference
Naproxen derivative 4 (m-anisidine)5-LOX0.30[16][17]
Naproxen derivative 7 (N-methyl tryptophan methyl ester)In vivo anti-inflammatory54.12% inhibition of paw edema[16]
1-nicotinoyl-3-(meta-nitrophenyl)-thioureaIn vivo anti-inflammatory57.9% inhibition of carrageenan edema[18]

Mechanism of Anti-inflammatory Action: Inhibition of NF-κB Signaling

The transcription factor nuclear factor-kappa B (NF-κB) is a key regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Certain substituted phenylthiourea derivatives have been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα, thereby blocking the release and nuclear translocation of NF-κB.[19][20]

NFkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB->DNA Translocates & Binds Inhibitor Substituted Phenylthiourea Inhibitor->IKK Inhibits Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

Key Experimental Protocols

This section provides detailed protocols for key in vitro assays used to evaluate the biological activity of substituted phenylthiourea derivatives.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines and to determine their half-maximal inhibitory concentration (IC₅₀).

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Substituted phenylthiourea derivatives

    • Dimethyl sulfoxide (DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the substituted phenylthiourea derivatives in cell culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 72 hours.

    • After incubation, add 20 µL of MTT solution to each well and incubate for 1.5 - 4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Tyrosinase Inhibition Assay

This assay measures the ability of compounds to inhibit the enzyme tyrosinase, which is involved in melanin synthesis.

  • Materials:

    • Mushroom tyrosinase

    • L-DOPA (3,4-dihydroxy-L-phenylalanine)

    • Potassium phosphate buffer (pH 6.8)

    • Substituted phenylthiourea derivatives

    • Kojic acid (positive control)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a fresh solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the substituted phenylthiourea derivatives and kojic acid in the buffer.

    • In a 96-well plate, add the following to each well:

      • Test wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

      • Control wells: 20 µL of vehicle + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

      • Blank wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of L-DOPA solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance at 475 nm to determine the formation of dopachrome.

    • Calculate the percentage of tyrosinase inhibition and the IC₅₀ value.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Buffer, Tyrosinase, L-DOPA, and Test Compounds Add_Reagents Add Buffer, Tyrosinase, and Inhibitor to 96-well Plate Prep_Reagents->Add_Reagents Pre_Incubate Pre-incubate Plate (37°C, 10 min) Add_Reagents->Pre_Incubate Initiate_Reaction Initiate Reaction with L-DOPA Pre_Incubate->Initiate_Reaction Incubate Incubate Plate (37°C, 20 min) Initiate_Reaction->Incubate Measure_Absorbance Measure Absorbance (475 nm) Incubate->Measure_Absorbance Calc_Inhibition Calculate % Inhibition Measure_Absorbance->Calc_Inhibition Det_IC50 Determine IC₅₀ Value Calc_Inhibition->Det_IC50

Drug Discovery and Development Workflow

The development of novel therapeutic agents based on the substituted phenylthiourea scaffold typically follows a structured workflow, from initial hit identification to preclinical candidate selection.

Drug_Discovery_Workflow Start Start Synthesis Synthesis of Substituted Phenylthiourea Library Start->Synthesis Screening High-Throughput Screening (e.g., Cytotoxicity, Enzyme Inhibition) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Process In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo Preclinical Preclinical Candidate Selection In_Vivo->Preclinical End End Preclinical->End

Conclusion and Future Perspectives

Substituted phenylthioureas have evolved from a serendipitous discovery in the field of genetics to a highly versatile and privileged scaffold in medicinal chemistry. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore their potential for the development of novel therapeutics. The straightforward synthesis and the amenability to structural modification make them an attractive starting point for drug discovery campaigns.

Future research in this area will likely focus on several key aspects:

  • Target Identification and Validation: Elucidating the precise molecular targets and mechanisms of action for various substituted phenylthiourea derivatives will be crucial for their rational design and optimization.

  • Selectivity and Safety: Improving the selectivity of these compounds for their intended targets over off-targets will be essential to minimize potential side effects and enhance their therapeutic index.

  • Drug Delivery and Formulation: Developing effective drug delivery systems and formulations will be important for improving the pharmacokinetic and pharmacodynamic properties of promising lead compounds.

  • Combination Therapies: Exploring the potential of substituted phenylthioureas in combination with existing therapies could lead to synergistic effects and overcome drug resistance.

The rich history and the broad spectrum of biological activities of substituted phenylthioureas suggest that this remarkable class of compounds will continue to be a fertile ground for the discovery of new and effective medicines.

References

In Silico Modeling of 2,6-Diethylphenylthiourea Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the in silico methodologies for modeling the interactions of 2,6-Diethylphenylthiourea. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational analysis of this compound. While specific experimental data on the binding interactions of this compound is not extensively available in public literature, this document outlines a robust framework for such investigations based on established computational techniques and findings for structurally related thiourea derivatives.

Introduction to this compound and In Silico Modeling

This compound is an organosulfur compound belonging to the thiourea class. Thiourea derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] In silico modeling, which encompasses a variety of computational techniques, plays a crucial role in modern drug discovery by predicting the interactions between small molecules and their biological targets, thereby guiding further experimental studies.[4][5] This guide will detail the application of molecular docking and molecular dynamics simulations to elucidate the potential interactions of this compound with a hypothetical biological target.

Hypothetical Target Selection: Sirtuin-1 (SIRT1)

For the purpose of this guide, we will consider Sirtuin-1 (SIRT1) as a hypothetical biological target for this compound. SIRT1 is a histone deacetylase that has been identified as a target for some thiourea derivatives in the context of cancer research.[6] The methodologies described herein can, however, be adapted to other relevant protein targets.

In Silico Modeling Workflow

A typical in silico workflow to investigate the interaction of a small molecule like this compound with a protein target involves several key stages, from system preparation to data analysis.

A System Preparation B Molecular Docking A->B Ligand & Receptor Structures C Molecular Dynamics (MD) Simulation B->C Top Ranked Pose D Data Analysis C->D Trajectory Analysis E Binding Free Energy Calculation D->E Interaction Energies

Caption: A generalized workflow for the in silico evaluation of this compound.

Experimental Protocols

System Preparation

Objective: To prepare the three-dimensional structures of the ligand (this compound) and the receptor (SIRT1) for simulation.

Methodology:

  • Ligand Preparation:

    • The 3D structure of this compound can be built using software such as Avogadro or obtained from chemical databases like PubChem.

    • The geometry of the ligand is then optimized using a quantum mechanical method, such as Density Functional Theory (DFT) with a B3LYP functional and a 6-31G(d,p) basis set, to obtain a low-energy conformation.

    • Partial charges are assigned using a suitable method, for instance, the Gasteiger-Hückel method.

  • Receptor Preparation:

    • The crystal structure of the target protein (e.g., SIRT1, PDB ID: 4I5I) is downloaded from the Protein Data Bank (PDB).[6]

    • All water molecules and co-crystallized ligands are removed from the PDB file.

    • Polar hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.

    • The protonation states of ionizable residues are assigned based on the physiological pH of 7.4.

    • Partial charges and atom types are assigned using a force field such as AMBER or CHARMM.

Molecular Docking

Objective: To predict the preferred binding orientation of this compound within the active site of SIRT1 and to estimate the binding affinity.

Methodology:

  • Grid Generation: A grid box is defined around the active site of the receptor. The dimensions and center of the grid are chosen to encompass the binding pocket.

  • Docking Simulation: Software such as AutoDock Vina or GOLD is used to perform the docking calculations.[5][7] The ligand is treated as flexible, while the receptor is typically kept rigid.

  • Pose Selection and Analysis: The docking results are a series of binding poses ranked by their predicted binding affinities (scoring function). The pose with the lowest binding energy is generally considered the most favorable. This pose is then visually inspected for key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues.

cluster_0 Input Structures A Prepared Ligand (this compound) C Define Binding Site (Grid Box Generation) A->C B Prepared Receptor (SIRT1) B->C D Run Docking Algorithm (e.g., AutoDock Vina) C->D E Analyze Docking Poses (Binding Affinity & Interactions) D->E F Select Best Pose(s) for Further Analysis E->F

Caption: A schematic representation of a typical molecular docking workflow.

Molecular Dynamics (MD) Simulation

Objective: To study the dynamic behavior of the protein-ligand complex over time and to assess the stability of the predicted binding pose.

Methodology:

  • System Setup: The best-ranked protein-ligand complex from molecular docking is placed in a periodic box of explicit solvent (e.g., TIP3P water model). Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (e.g., 1 atm) to ensure the solvent molecules are properly distributed around the solute. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

  • Production Run: A production MD simulation is run for a significant period (e.g., 100 nanoseconds) to generate a trajectory of the system's dynamics. Software such as GROMACS or AMBER is commonly used for these simulations.[8][9][10]

  • Trajectory Analysis: The resulting trajectory is analyzed to evaluate the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and the number and duration of intermolecular hydrogen bonds.

Data Presentation

Quantitative data from in silico modeling should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables illustrate how such data could be summarized.

Table 1: Hypothetical Molecular Docking Results for this compound with SIRT1

Binding PosePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
1-8.5Phe297, Ile347, Val445Hydrophobic, Pi-Alkyl
2-8.2His363, Asp348Hydrogen Bond, Electrostatic
3-7.9Ser268, Gln295Hydrogen Bond

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Analysis of a 100 ns MD Simulation of the SIRT1-2,6-Diethylphenylthiourea Complex

MetricAverage ValueStandard DeviationInterpretation
Protein RMSD (Å)1.80.3The protein backbone is stable throughout the simulation.
Ligand RMSD (Å)1.20.4The ligand remains stably bound in the active site.
Intermolecular H-Bonds2.10.8An average of two hydrogen bonds are maintained between the ligand and receptor.

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Visualization

While the direct signaling pathway of this compound is not established, its hypothetical inhibition of SIRT1 would impact downstream cellular processes. SIRT1 is known to deacetylate various substrates, influencing pathways related to metabolism, inflammation, and cell survival.

A This compound B SIRT1 A->B Inhibition C Deacetylation of Substrates (e.g., p53, NF-κB) B->C Catalyzes D Downstream Cellular Effects (Apoptosis, Inflammation) C->D Regulates

References

Pharmacological Potential of 2,6-Diethylphenylthiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacological data for 2,6-Diethylphenylthiourea is not extensively available in the public domain. This guide provides a comprehensive overview of the potential pharmacological activities of this compound based on the well-documented properties of the broader class of thiourea derivatives. The experimental protocols and potential mechanisms of action described herein are representative of those used for similar molecules and should be adapted and validated for this compound.

Introduction

This compound, also known by its National Cancer Institute (NCI) designation NSC 176357, is an aromatic organic compound featuring a thiourea backbone substituted with a 2,6-diethylphenyl group. The thiourea functional group is a key pharmacophore known to impart a wide range of biological activities. Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, antiviral, and enzyme inhibitory properties. The presence of the bulky and lipophilic 2,6-diethylphenyl moiety is anticipated to influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with biological targets.

This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of the potential pharmacological activities of this compound. It summarizes the known biological effects of structurally related thiourea derivatives, offers detailed experimental protocols for assessing these activities, and presents potential mechanisms of action through signaling pathway diagrams.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue
Molecular Formula C₁₁H₁₆N₂S
Molecular Weight 208.32 g/mol
Melting Point 196-198 °C
XLogP3 3.2
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Potential Pharmacological Activities

Based on the activities of other thiourea derivatives, this compound is predicted to have potential in the following areas:

Anticancer Activity

Thiourea derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, targeting various aspects of cancer cell biology.

Potential Mechanisms:

  • Induction of Apoptosis: Many thiourea compounds trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

  • Enzyme Inhibition: Thioureas are known to inhibit enzymes crucial for cancer progression, such as kinases and histone deacetylases.

A generalized workflow for screening the anticancer activity of a compound like this compound is depicted below.

anticancer_workflow General Workflow for Anticancer Activity Screening cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (if promising in vitro) compound This compound cell_lines Cancer Cell Lines (e.g., MCF-7, HeLa, A549) compound->cell_lines cytotoxicity_assay Cytotoxicity Assay (MTT, SRB) cell_lines->cytotoxicity_assay ic50 Determine IC50 cytotoxicity_assay->ic50 mechanism_assays Mechanism of Action Assays (Apoptosis, Cell Cycle) ic50->mechanism_assays animal_model Xenograft Animal Model mechanism_assays->animal_model treatment Compound Administration animal_model->treatment tumor_growth Monitor Tumor Growth treatment->tumor_growth toxicity Assess Toxicity treatment->toxicity

Caption: Workflow for anticancer drug screening.

Antiviral Activity

Several thiourea derivatives have been identified as potent antiviral agents, acting against a range of viruses.

Potential Mechanisms:

  • Inhibition of Viral Entry: Blocking the attachment or fusion of the virus to the host cell.

  • Inhibition of Viral Replication: Targeting viral enzymes essential for replication, such as polymerases or proteases.

The general process for evaluating the antiviral potential of a test compound is outlined in the following diagram.

antiviral_workflow General Workflow for Antiviral Activity Screening cluster_screening Initial Screening cluster_mechanism Mechanism of Action compound This compound host_cells Host Cell Line (e.g., Vero, MDCK) compound->host_cells virus_infection Virus Infection host_cells->virus_infection compound_treatment Treatment with Compound virus_infection->compound_treatment cpe_assay Cytopathic Effect (CPE) Assay compound_treatment->cpe_assay ec50 Determine EC50 cpe_assay->ec50 plaque_reduction Plaque Reduction Assay ec50->plaque_reduction time_of_addition Time-of-Addition Assay plaque_reduction->time_of_addition enzyme_inhibition Viral Enzyme Inhibition Assay time_of_addition->enzyme_inhibition signaling_pathway Hypothetical Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras compound This compound (Hypothetical Inhibitor) compound->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation

Structure-Activity Relationship (SAR) Studies of 2,6-Diethylphenylthiourea Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. The N,N'-disubstituted thiourea moiety allows for extensive chemical modifications to explore and optimize interactions with various biological targets. This technical guide focuses on the structure-activity relationship (SAR) of a specific subclass: 2,6-diethylphenylthiourea analogs. While comprehensive SAR studies on a broad series of these specific analogs are not extensively documented in publicly available literature, this document synthesizes information from related thiourea classes to provide a foundational understanding and a framework for future research. We will explore the general synthesis, potential biological targets, hypothetical SAR data, relevant experimental protocols, and key signaling pathways.

Introduction to Thiourea Derivatives in Drug Discovery

Thiourea-containing compounds are recognized as "privileged structures" in drug discovery, capable of interacting with multiple biological targets.[1] The hydrogen-bonding capabilities of the thiourea functional group, combined with the lipophilic nature of its substituents, contribute to its diverse pharmacological profile.[2] N-aryl and N,N'-diaryl thioureas, in particular, have been investigated for their potential as inhibitors of enzymes such as kinases, polymerases, and reverse transcriptases, as well as for their anticancer and antiviral activities.[3][4] The 2,6-diethylphenyl moiety is a bulky, lipophilic group that can influence the pharmacokinetic and pharmacodynamic properties of a molecule by restricting conformational flexibility and potentially enhancing binding to hydrophobic pockets within a target protein.

General Synthesis of this compound Analogs

The synthesis of N-(2,6-diethylphenyl)-N'-substituted thiourea analogs typically follows a straightforward and well-established synthetic route. The key intermediate is 2,6-diethylphenyl isothiocyanate, which can be prepared from 2,6-diethylaniline. This isothiocyanate is then reacted with a variety of primary or secondary amines to yield the desired thiourea derivatives.

A general synthetic scheme is outlined below:

Synthesis_of_2_6_Diethylphenylthiourea_Analogs cluster_reagents 2,6-Diethylaniline 2,6-Diethylaniline Isothiocyanate 2,6-Diethylphenyl isothiocyanate 2,6-Diethylaniline->Isothiocyanate Step 1 Reagent1 Thiophosgene or CS2/DCC Thiourea This compound Analog Isothiocyanate->Thiourea Step 2 Amine Primary or Secondary Amine (R-NH2) Amine->Thiourea Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Primary_Screening In Vitro Kinase Assay (IC50 Determination) Purification->Primary_Screening Selectivity Kinase Selectivity Profiling Primary_Screening->Selectivity Cell_Assay Cell-Based Proliferation Assay Primary_Screening->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Selectivity->SAR_Analysis Cell_Assay->SAR_Analysis Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->RTK Activation RAS RAS RTK->RAS Thiourea_Analog This compound Analog Thiourea_Analog->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

References

Exploring the Chemical Space Around 2,6-Diethylphenylthiourea: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a compelling scaffold in drug discovery. This technical guide focuses on the chemical space surrounding 2,6-diethylphenylthiourea, a specific yet underexplored member of this family. While direct biological data for this compound is limited in publicly available literature, its structure provides a promising starting point for the development of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, potential biological applications, and detailed experimental protocols for the exploration of this compound and its analogs. It is intended to serve as a foundational resource for researchers aiming to investigate this chemical space for applications in areas such as oncology, infectious diseases, and enzyme inhibition.

Introduction to this compound

This compound is a disubstituted thiourea derivative. The presence of the diethylphenyl group introduces significant lipophilicity and steric bulk, which can influence its pharmacokinetic and pharmacodynamic properties. The thiourea moiety itself is known to be a key pharmacophore, capable of forming strong hydrogen bonds and coordinating with metal ions in enzyme active sites.[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the design of future derivatives.

PropertyValueReference
Molecular Formula C₁₁H₁₆N₂S
Molecular Weight 208.33 g/mol
CAS Number 25343-30-0
Melting Point 185-186 °C
XLogP3 3.2
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 3

Table 1: Physicochemical Properties of this compound

Synthetic Protocols

The synthesis of this compound and its derivatives can be achieved through several established methods. The most common approach involves the reaction of an appropriate isothiocyanate with a primary or secondary amine.

General Synthesis of N,N'-Disubstituted Thioureas

A versatile method for synthesizing unsymmetrical N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine.[2]

Experimental Protocol 1: Synthesis of N-(2,6-Diethylphenyl)-N'-[Substituted]thiourea

  • Materials:

    • 2,6-diethylphenyl isothiocyanate

    • Substituted primary or secondary amine

    • Anhydrous inert organic solvent (e.g., methylene chloride, ethyl acetate)

    • Base (e.g., triethylamine, optional, to neutralize any acid byproduct)

  • Procedure:

    • Dissolve 2,6-diethylphenyl isothiocyanate (1 equivalent) in the chosen anhydrous solvent.

    • To this solution, add the substituted amine (1-1.2 equivalents) dropwise at room temperature with stirring. If the amine salt is used, add a base like triethylamine (1.2 equivalents).

    • The reaction is typically stirred at a temperature between 10-40 °C.[2] Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture can be worked up by washing with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with brine.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

G reagents 2,6-Diethylphenyl Isothiocyanate + Substituted Amine (R-NH2) product N-(2,6-Diethylphenyl)-N'-(R)-thiourea reagents->product Stirring at 10-40°C solvent Anhydrous Solvent (e.g., Methylene Chloride)

Figure 1: General synthetic workflow for N,N'-disubstituted thioureas.

Exploration of Biological Activities

While specific data for this compound is lacking, the broader class of thiourea derivatives has demonstrated a wide array of biological activities.[3] This section outlines the potential therapeutic areas and provides detailed protocols for in vitro evaluation.

Anticancer Activity

Thiourea derivatives have shown significant potential as anticancer agents by targeting various pathways, including the inhibition of receptor tyrosine kinases like EGFR.[4]

Experimental Protocol 2: MTT Assay for Cytotoxicity Screening

  • Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[4][5]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Test compounds (dissolved in DMSO)

  • Procedure:

    • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]

G start Seed Cancer Cells treat Treat with Thiourea Derivatives start->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Solution incubate->mtt incubate2 Incubate (2-4h) mtt->incubate2 dissolve Dissolve Formazan (DMSO) incubate2->dissolve read Measure Absorbance dissolve->read analyze Calculate IC50 read->analyze

Figure 2: Workflow for the MTT cytotoxicity assay.

Antibacterial Activity

Many thiourea derivatives exhibit potent antibacterial activity against a range of pathogens.[6]

Experimental Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a bacterium.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Test compounds (serially diluted)

    • Bacterial inoculum standardized to 0.5 McFarland

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

    • Add a standardized bacterial inoculum to each well.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7]

Enzyme Inhibition

Thiourea derivatives are known to inhibit various enzymes, including urease and cholinesterases.[8][9]

Experimental Protocol 4: Urease Inhibition Assay

  • Objective: To evaluate the inhibitory effect of thiourea derivatives on urease activity.

  • Materials:

    • Jack bean urease

    • Urea solution

    • Phosphate buffer (pH 8.2)

    • Phenol reagent and alkali reagent for ammonia quantification

    • 96-well plate

    • Test compounds

  • Procedure:

    • In a 96-well plate, mix the urease enzyme solution with the test compound at various concentrations and incubate for a short period.

    • Initiate the enzymatic reaction by adding the urea solution.

    • After a defined incubation time at 37°C, stop the reaction and measure the amount of ammonia produced using the phenol-hypochlorite method.

    • Measure the absorbance at a specific wavelength (e.g., 625 nm).

    • Calculate the percentage of inhibition and the IC₅₀ value.[10]

Structure-Activity Relationship (SAR) and Chemical Space Exploration

Systematic modification of the this compound core can lead to the discovery of potent and selective drug candidates.

Key Structural Modifications
  • Substitution on the second nitrogen (N'): Introducing various aryl, heteroaryl, or alkyl groups can significantly impact biological activity. Electron-withdrawing or electron-donating groups on an aromatic ring can modulate the electronic properties and binding interactions.

  • Modification of the 2,6-diethylphenyl ring: Altering the alkyl substituents or introducing other functional groups on this ring can influence lipophilicity and steric interactions.

G core This compound Core mod1 Substitution at N' Position (Aryl, Heteroaryl, Alkyl) core->mod1 mod2 Modification of 2,6-Diethylphenyl Ring (Alkyl chain length, other functional groups) core->mod2 activity Biological Activity (Anticancer, Antibacterial, Enzyme Inhibition) mod1->activity mod2->activity

Figure 3: Logical relationships in SAR exploration.

Conclusion

While this compound itself remains a largely uncharacterized compound from a biological perspective, its chemical structure holds significant promise for drug discovery. By leveraging the established synthetic methodologies and biological screening protocols outlined in this guide, researchers can systematically explore the chemical space around this core scaffold. The insights gained from such studies will be invaluable in the rational design of novel thiourea derivatives with enhanced therapeutic potential. The versatility of the thiourea moiety, combined with the unique structural features of the 2,6-diethylphenyl group, provides a rich foundation for the development of next-generation therapeutic agents.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2,6-Diethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiourea derivatives are a class of organic compounds with significant importance across various scientific disciplines, noted for their wide range of biological activities, including antibacterial, antioxidant, and anticancer properties.[1] Their utility as versatile intermediates in organic synthesis further elevates their status in drug development and materials science. This document provides a detailed, field-proven protocol for the synthesis of a specific N-monosubstituted thiourea, 2,6-diethylphenylthiourea, starting from 2,6-diethylaniline. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and rationale behind the experimental design.

Synthetic Strategy and Mechanistic Overview

The conversion of a primary aromatic amine like 2,6-diethylaniline into its corresponding thiourea derivative is most reliably achieved through a two-step, one-pot sequence involving an isothiocyanate intermediate. The overall transformation is as follows:

  • Formation of Isothiocyanate: The primary amine is first converted into the highly reactive 2,6-diethylphenyl isothiocyanate. This is an electrophilic species primed for nucleophilic attack.

  • Nucleophilic Addition: The in situ generated isothiocyanate is then reacted with a nucleophilic ammonia source to yield the target this compound.

Several reagents can effect the first transformation. While carbon disulfide (CS2) is a common choice, this protocol utilizes thiophosgene (CSCl₂) for its high reactivity and efficiency.[2][3] The reaction of a primary amine with thiophosgene is a standard and effective method for isothiocyanate synthesis.[2][4]

The reaction mechanism proceeds via the nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbon of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride (HCl). A stoichiometric amount of a non-nucleophilic base, such as triethylamine or calcium carbonate, is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting aniline and halt the reaction. The resulting isothiocyanate is then immediately subjected to reaction with ammonia to form the stable thiourea product.

Visualized Experimental Workflow

The following diagram outlines the complete workflow from the starting material to the purified final product.

Synthesis_Workflow Start 2,6-Diethylaniline (Starting Material) Step1 Step 1: Isothiocyanate Formation (0°C to Room Temp) Start->Step1 Reagents1 Thiophosgene (CSCl₂) Triethylamine (Base) Dichloromethane (Solvent) Reagents1->Step1 Intermediate 2,6-Diethylphenyl Isothiocyanate (In situ) Step1->Intermediate Forms intermediate Step2 Step 2: Thiourea Formation Intermediate->Step2 Reagents2 Ammonia (NH₃) Solution (Nucleophile) Reagents2->Step2 Workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) Step2->Workup Reaction mixture proceeds to Purification Purification (Recrystallization) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

A. Critical Safety Precautions

  • Thiophosgene (CSCl₂): Thiophosgene is extremely toxic, volatile, and corrosive .[3] Inhalation can cause severe respiratory damage, delayed pulmonary edema, and may be fatal.[3] All operations involving thiophosgene must be conducted within a certified and properly functioning chemical fume hood. Full personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or butyl rubber), a face shield over safety goggles, and a lab coat, is mandatory. Thiophosgene is also sensitive to moisture and should be handled under anhydrous conditions.

  • 2,6-Diethylaniline: This compound is harmful if swallowed, and significant exposure can occur via skin absorption and inhalation.[5][6][7][8] Avoid direct contact and work in a well-ventilated area.[5]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Handle exclusively in a fume hood.

B. Materials and Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2,6-Diethylaniline149.255.00 g33.51.0
Thiophosgene (CSCl₂)114.982.8 mL (4.2 g)36.51.1
Triethylamine (Et₃N)101.199.8 mL (7.1 g)70.32.1
Dichloromethane (DCM), anhydrous-150 mL--
Ammonia (7 N in Methanol)17.03~10 mL~70~2.1
Hydrochloric Acid (1 M aq.)-As needed--
Sodium Bicarbonate (Sat. aq.)-As needed--
Brine (Sat. NaCl aq.)-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--
Ethanol-For recrystallization--

C. Step-by-Step Procedure

  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the system is flame-dried or oven-dried to exclude moisture.

  • Initial Dissolution: Under a positive pressure of nitrogen, charge the flask with 2,6-diethylaniline (5.00 g, 33.5 mmol) and anhydrous dichloromethane (100 mL). Begin stirring and cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (9.8 mL, 70.3 mmol) to the stirred solution.

  • Isothiocyanate Formation: Dilute the thiophosgene (2.8 mL, 36.5 mmol) with anhydrous dichloromethane (20 mL) in the dropping funnel. Add this solution dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A precipitate of triethylammonium chloride will form.

    • Causality: Slow, cold addition is critical to control the exothermic reaction and prevent the formation of unwanted side products. The triethylamine immediately neutralizes the HCl generated, driving the reaction to completion.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Thiourea Formation: Cool the reaction mixture back down to 0 °C. Slowly add the 7 N solution of ammonia in methanol (~10 mL, ~70 mmol) dropwise. A noticeable exothermic reaction may occur.

    • Causality: The highly electrophilic carbon of the isothiocyanate is readily attacked by the nucleophilic ammonia, forming the C-N bond of the thiourea.

  • Final Stirring: Once the ammonia addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approximately 12-16 hours) to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Quench the reaction by adding 50 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

    • Causality: The acid wash removes excess triethylamine and any unreacted ammonia. The bicarbonate wash neutralizes any residual acid.

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization: The final product, this compound, should be a white crystalline solid. Expected yield is typically in the range of 75-85%. The purity can be confirmed by melting point analysis, NMR spectroscopy, and mass spectrometry.

References

Application Notes and Protocols for Microwave-Assisted Green Synthesis of 2,6-Diethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the green synthesis of 2,6-diethylphenylthiourea utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over traditional synthetic routes by drastically reducing reaction times, minimizing solvent usage, and often leading to higher yields and cleaner product profiles.[1][2][3][4] The application of microwave irradiation provides rapid and uniform heating of the reaction mixture, which enhances reaction rates and selectivity.[4][5] These benefits align with the principles of green chemistry, making MAOS an attractive and sustainable method for the synthesis of pharmacologically relevant compounds like thiourea derivatives.[4][6][7][8][9] Thiourea and its derivatives are versatile compounds with applications in medicinal chemistry and as chemosensors.[1]

Introduction

This compound is a substituted thiourea derivative of interest in medicinal chemistry and drug development due to the prevalence of the thiourea moiety in biologically active compounds.[1] Traditional methods for the synthesis of thioureas can be time-consuming and often rely on hazardous reagents and solvents. Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering a green and efficient alternative.[3][4][9] This protocol details a solvent-free, microwave-assisted approach for the synthesis of this compound from 2,6-diethylaniline and a suitable thiocarbonyl source.

Data Presentation

The following table summarizes the typical reaction parameters and outcomes for the microwave-assisted synthesis of this compound.

ParameterValue
Reactant 12,6-Diethylaniline
Reactant 2Ammonium Thiocyanate
CatalystNone
SolventNone (Solvent-free)
Microwave Power150 W
Temperature120 °C
Reaction Time5-10 minutes
Yield85-95%
Purity (post-purification)>98%

Experimental Protocol

Materials:

  • 2,6-Diethylaniline (98% purity)

  • Ammonium thiocyanate (98% purity)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (1 M)

  • Dedicated microwave reactor for organic synthesis[10]

  • 20 mL microwave process vial with a magnetic stirring bar[10]

  • Teflon septum and aluminum crimp cap[10]

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • In a dedicated 20 mL microwave process vial equipped with a magnetic stirring bar, add 2,6-diethylaniline (1.0 mmol, 149.2 mg).

    • To the same vial, add ammonium thiocyanate (1.2 mmol, 91.3 mg).

    • The reaction is performed under solvent-free conditions.

  • Microwave Irradiation:

    • Seal the vial tightly with a Teflon septum and an aluminum crimp cap.[10]

    • Place the sealed vial into the cavity of the microwave reactor.

    • Set the reaction parameters:

      • Power: 150 W

      • Temperature: 120 °C

      • Reaction Time: 10 minutes

      • Pre-stirring: 30 seconds

    • Start the microwave irradiation program. The reaction should be monitored for pressure and temperature changes.

  • Work-up and Isolation:

    • After the reaction is complete, allow the vial to cool to a safe temperature (approximately 50 °C) before carefully opening it.[10]

    • To the cooled reaction mixture, add 10 mL of deionized water and stir vigorously.

    • Acidify the aqueous suspension with 1 M hydrochloric acid to a pH of approximately 2.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid product with two portions of cold deionized water (2 x 10 mL).

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add deionized water until the solution becomes turbid.

    • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization.

    • Collect the purified crystals by vacuum filtration and dry them under vacuum.

  • Characterization:

    • Determine the melting point of the purified this compound. The reported melting point is 196-198°C.

    • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Mandatory Visualization

experimental_workflow reagents 1. Add Reactants (2,6-Diethylaniline & Ammonium Thiocyanate) to Microwave Vial seal 2. Seal Vial reagents->seal irradiate 3. Microwave Irradiation (150 W, 120 °C, 10 min) seal->irradiate cool 4. Cool to 50 °C irradiate->cool workup 5. Aqueous Work-up & Acidification cool->workup filter 6. Filter Crude Product workup->filter recrystallize 7. Recrystallize (Ethanol/Water) filter->recrystallize characterize 8. Characterize Product (NMR, IR, MS) recrystallize->characterize

Caption: Workflow for Microwave-Assisted Synthesis.

References

Application Note and Protocol: Purification of 2,6-Diethylphenylthiourea by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Diethylphenylthiourea is a chemical compound with potential applications in various fields of research and development. The purity of such compounds is paramount for obtaining reliable and reproducible results in experimental studies. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This process relies on the differential solubility of the target compound and its impurities in a suitable solvent system. By dissolving the impure solid in a hot solvent and then allowing it to cool, the desired compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor. This document provides a detailed protocol for the purification of this compound using the recrystallization method.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is presented in the table below. This data is essential for the safe handling and effective purification of the compound.

PropertyValue
Chemical Name 1-(2,6-diethylphenyl)thiourea
CAS Number 25343-30-0
Molecular Formula C11H16N2S
Molecular Weight 208.32 g/mol [1][2]
Melting Point 196-198°C[1][2]
Appearance White solid (typical)
Hazard Statements H301 (Toxic if swallowed), H315 (Causes skin irritation)[2]
Precautionary Statements P264, P270, P301+P310, P330, P405, P501[2]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the step-by-step procedure for the purification of this compound by recrystallization from an ethanol solvent system. Ethanol is often a suitable solvent for the recrystallization of aryl thioureas.[3]

Materials and Equipment:

  • Crude this compound

  • Ethanol (Reagent grade)

  • Distilled water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Vacuum oven or desiccator

Solvent Selection (if ethanol is not suitable):

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If ethanol proves to be suboptimal, a different solvent or a binary solvent system must be chosen. To test for a suitable solvent, place a small amount of the crude compound (approx. 20-30 mg) in a test tube and add a few drops of the solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

Protocol:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol, just enough to wet the solid. Place the flask on a hot plate and gently heat the solvent to its boiling point while stirring.

  • Addition of Solvent: Continue to add small portions of hot ethanol to the boiling mixture until the solid has completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield upon cooling.

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask during this cooling period.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor and soluble impurities.

  • Drying: Dry the purified crystals thoroughly. This can be achieved by air drying on the filter paper, followed by drying in a vacuum oven at a temperature well below the compound's melting point or in a desiccator.

  • Purity Assessment: Determine the melting point of the dried, recrystallized product. A sharp melting point close to the literature value (196-198°C) is indicative of high purity.[1][2] Further analysis by techniques such as NMR or chromatography can also be performed to confirm purity.

Visualizations

Recrystallization Workflow

G cluster_0 Purification Process A 1. Dissolve Crude Compound in Minimum Hot Solvent B 2. Hot Filtration (If Insoluble Impurities Present) A->B Insoluble impurities? C 3. Slow Cooling to Room Temperature A->C No insoluble impurities B->C D 4. Ice Bath Cooling to Maximize Yield C->D E 5. Vacuum Filtration to Isolate Crystals D->E F 6. Wash Crystals with Ice-Cold Solvent E->F G 7. Dry Purified Crystals F->G H 8. Purity Assessment (e.g., Melting Point) G->H

Caption: Workflow for the purification of this compound by recrystallization.

Principles of Recrystallization

G cluster_1 Logical Relationship in Recrystallization start Impure Solid (Compound + Impurities) hot_solution Hot Saturated Solution (Dissolved Compound + Dissolved Impurities) start->hot_solution Dissolve in hot solvent cooling Cooling hot_solution->cooling cold_suspension Cold Suspension (Pure Crystalline Solid + Dissolved Impurities in Mother Liquor) cooling->cold_suspension filtration Filtration cold_suspension->filtration pure_solid Pure Solid filtration->pure_solid Collected mother_liquor Mother Liquor (Dissolved Impurities) filtration->mother_liquor Separated

Caption: The logical principle of separating a compound from impurities via recrystallization.

References

Application Notes and Protocols for 2,6-Diethylphenylthiourea in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2,6-diethylphenylthiourea as an organocatalyst in asymmetric synthesis. While direct literature on this specific catalyst is limited, the following protocols and data are based on well-established applications of structurally similar arylthiourea organocatalysts. The principles and methodologies described are expected to be applicable to this compound, offering a valuable starting point for its evaluation in various enantioselective transformations.

Introduction to Thiourea Organocatalysis

Thiourea derivatives have emerged as powerful organocatalysts in asymmetric synthesis. Their efficacy stems from the ability of the thiourea moiety to act as a double hydrogen bond donor, activating electrophiles and controlling the stereochemical outcome of reactions. The two N-H protons of the thiourea can form a bidentate hydrogen-bonding interaction with electrophiles containing atoms such as oxygen or nitrogen, thereby lowering the LUMO of the electrophile and facilitating nucleophilic attack. The steric and electronic properties of the substituents on the thiourea nitrogen atoms are crucial for the catalyst's activity and selectivity. The 2,6-diethylphenyl group in the target catalyst provides significant steric bulk, which can be expected to influence the chiral environment around the active site.

Synthesis of this compound

The synthesis of this compound can be readily achieved in a two-step process starting from 2,6-diethylaniline. The first step involves the conversion of the aniline to the corresponding isothiocyanate, which is then reacted with a source of ammonia or a primary amine to yield the desired thiourea.

Step 1: Synthesis of 2,6-diethylphenyl isothiocyanate

A common method for the synthesis of aryl isothiocyanates from anilines involves the use of thiophosgene or a related reagent.

Step 2: Synthesis of this compound

The resulting 2,6-diethylphenyl isothiocyanate can be converted to the corresponding thiourea by reaction with a suitable amine. For the parent this compound, a reaction with a source of ammonia is required.

Key Asymmetric Reactions

Based on the known reactivity of arylthiourea organocatalysts, this compound is a promising candidate for catalyzing a range of asymmetric reactions, including but not limited to:

  • Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Aza-Henry (Nitro-Mannich) Reaction: The addition of nitroalkanes to imines to form β-nitroamines.

  • Diels-Alder Reaction: A [4+2] cycloaddition to form six-membered rings.

The following sections provide representative protocols for these key reactions, based on established procedures for similar thiourea organocatalysts.

Application Note 1: Asymmetric Michael Addition

Reaction: Enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroolefins.

Catalyst Function: The thiourea catalyst activates the nitroolefin towards nucleophilic attack through hydrogen bonding with the nitro group. The chiral environment created by the catalyst directs the approach of the nucleophile, leading to an enantiomerically enriched product.

Quantitative Data Summary

The following table summarizes typical results for the asymmetric Michael addition catalyzed by a bifunctional thiourea organocatalyst, demonstrating the potential efficacy for this class of reactions.

EntryMichael Acceptor (Nitroolefin)Michael Donor (1,3-Dicarbonyl)Yield (%)ee (%)
1trans-β-NitrostyreneDiethyl malonate9592
22-(2-Nitrovinyl)furanDiethyl malonate9290
32-(2-Nitrovinyl)thiopheneDiethyl malonate9894
4trans-β-NitrostyreneAcetylacetone9988
Experimental Protocol

General Procedure for the Asymmetric Michael Addition:

  • To a stirred solution of the nitroolefin (0.5 mmol) in a suitable solvent (e.g., toluene, 2.0 mL) at the desired temperature (e.g., room temperature or 0 °C), add the 1,3-dicarbonyl compound (0.6 mmol).

  • Add the this compound organocatalyst (0.05 mmol, 10 mol%). In cases where a bifunctional catalyst is required for deprotonation of the nucleophile, a catalytic amount of a mild base may be added if the catalyst itself does not possess a basic moiety.

  • Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Catalytic Cycle for Michael Addition

Michael_Addition_Cycle Catalyst Thiourea Catalyst Activated_Complex Activated Complex (H-bonded) Catalyst->Activated_Complex H-bonding Nitroolefin Nitroolefin Nitroolefin->Activated_Complex Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex Nucleophile Enolate Nucleophile->Activated_Complex Nucleophilic attack Product_Complex->Catalyst Catalyst regeneration Product Michael Adduct Product_Complex->Product

Caption: Proposed catalytic cycle for the thiourea-catalyzed Michael addition.

Application Note 2: Asymmetric Aza-Henry Reaction

Reaction: Enantioselective addition of nitroalkanes to N-Boc-imines.

Catalyst Function: The thiourea catalyst simultaneously activates the N-Boc-imine through hydrogen bonding with the carbonyl oxygen and the nitrogen atom, and may also interact with the nitroalkane. This dual activation facilitates the carbon-carbon bond formation with high stereocontrol.

Quantitative Data Summary

The following table presents representative data for the asymmetric aza-Henry reaction catalyzed by a bifunctional thiourea catalyst.

EntryN-Boc-imineNitroalkaneYield (%)ee (%)
1N-Boc-benzaldimineNitromethane9896
2N-Boc-(4-chlorobenzaldimine)Nitromethane9597
3N-Boc-(4-methoxybenzaldimine)Nitromethane9994
4N-Boc-benzaldimineNitroethane9295 (syn)
Experimental Protocol

General Procedure for the Asymmetric Aza-Henry Reaction:

  • To a solution of the N-Boc-imine (0.2 mmol) and this compound organocatalyst (0.02 mmol, 10 mol%) in a suitable solvent (e.g., dichloromethane or toluene, 1.0 mL) at the specified temperature (e.g., -20 °C), add the nitroalkane (1.0 mmol, 5.0 equiv).

  • Stir the reaction mixture at this temperature for the specified time (e.g., 24-72 hours), monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired β-nitroamine.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Experimental Workflow for Aza-Henry Reaction

Aza_Henry_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Dissolve N-Boc-imine and Catalyst B Add Nitroalkane at low temp. A->B C Stir for 24-72h B->C D Monitor by TLC C->D E Solvent Evaporation D->E F Column Chromatography E->F G Chiral HPLC F->G

Caption: General experimental workflow for the asymmetric aza-Henry reaction.

Application Note 3: Asymmetric Diels-Alder Reaction

Reaction: Enantioselective [4+2] cycloaddition of a diene and a dienophile.

Catalyst Function: In the context of a Diels-Alder reaction, a thiourea catalyst can activate an electron-deficient dienophile (e.g., an α,β-unsaturated ketone or aldehyde) through hydrogen bonding to its carbonyl group. This activation lowers the energy of the dienophile's LUMO, accelerating the reaction and inducing enantioselectivity by creating a chiral pocket that directs the diene's approach.

Quantitative Data Summary

The following table shows representative results for an asymmetric Diels-Alder reaction catalyzed by a chiral thiourea-based organocatalyst.

EntryDieneDienophileYield (%)ee (%) (endo/exo)
1CyclopentadieneN-Acryloyl-2-oxazolidinone9193 (98:2)
2CyclopentadieneN-Crotonoyl-2-oxazolidinone8895 (97:3)
31,3-CyclohexadieneN-Acryloyl-2-oxazolidinone8590 (95:5)
4IsopreneN-Acryloyl-2-oxazolidinone7885 (para/meta 9:1)
Experimental Protocol

General Procedure for the Asymmetric Diels-Alder Reaction:

  • In a dried reaction vessel under an inert atmosphere, dissolve the dienophile (0.25 mmol) and the this compound organocatalyst (0.025 mmol, 10 mol%) in a suitable solvent (e.g., toluene or CH₂Cl₂, 0.5 mL).

  • Cool the solution to the desired temperature (e.g., -78 °C to room temperature).

  • Add the diene (0.5 mmol, 2.0 equiv) to the reaction mixture.

  • Stir the reaction for the required time (e.g., 1-24 hours) while monitoring its progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent mixture (e.g., hexanes/ethyl acetate) to isolate the Diels-Alder adduct.

  • Determine the enantiomeric excess and diastereomeric ratio of the product by chiral HPLC or GC analysis.

Signaling Pathway for Diels-Alder Catalysis

Diels_Alder_Pathway Diene Diene Transition_State [4+2] Transition State (endo favored) Diene->Transition_State Dienophile Dienophile Activated_Dienophile Activated Dienophile (H-bonded) Dienophile->Activated_Dienophile Catalyst Thiourea Catalyst Catalyst->Activated_Dienophile H-bonding Activated_Dienophile->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Catalyst release Product Cycloadduct Product_Complex->Product

Caption: Logical pathway for thiourea-catalyzed asymmetric Diels-Alder reaction.

Application of 2,6-Diethylphenylthiourea in Antimicrobial Susceptibility Testing: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a generalized framework for the application of 2,6-Diethylphenylthiourea in antimicrobial susceptibility testing, based on established protocols for other thiourea compounds. These protocols are intended to serve as a starting point for researchers to evaluate the potential antimicrobial efficacy of this compound.

Key applications in antimicrobial susceptibility testing include:

  • Primary Screening: Initial qualitative assessment of antimicrobial activity against a panel of clinically relevant bacterial and fungal strains.

  • Quantitative Analysis: Determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[1]

  • Spectrum of Activity Determination: Establishing the range of microorganisms against which the compound is effective.

It is crucial to note that the antimicrobial efficacy and spectrum of activity can vary significantly between different thiourea derivatives. Therefore, the protocols outlined below should be adapted and validated specifically for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments in antimicrobial susceptibility testing, adapted for the evaluation of this compound.

Agar Disk Diffusion (Kirby-Bauer) Test

This method provides a qualitative assessment of the antimicrobial activity of a compound.

a. Preparation of Materials:

  • Test Compound: this compound solution of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Bacterial/Fungal Strains: Pure, overnight cultures of test microorganisms.

  • Growth Media: Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.

  • Control Antibiotics: Disks of standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Sterile Equipment: Petri dishes, cotton swabs, blank paper disks (6 mm diameter), micropipettes.

b. Experimental Workflow:

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_incubation Incubation & Analysis A Prepare standardized microbial inoculum (0.5 McFarland) D Inoculate agar surface uniformly with microbial suspension A->D B Prepare agar plates (MHA or SDA) B->D C Impregnate sterile disks with this compound solution E Place impregnated disks and control disks on the agar C->E D->E F Incubate plates at 37°C for 18-24 hours (bacteria) or 25-28°C for 48-72 hours (fungi) E->F G Measure the diameter of the zones of inhibition (mm) F->G

Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) Test.

c. Interpretation:

The diameter of the zone of inhibition around the disk corresponds to the susceptibility of the microorganism to the compound. A larger zone of inhibition indicates greater antimicrobial activity. The results should be compared to those of the standard antibiotic controls.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[1]

a. Preparation of Materials:

  • Test Compound: A stock solution of this compound.

  • Bacterial/Fungal Strains: Standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

  • Controls: Positive control (broth + inoculum), negative control (broth only), and a standard antibiotic control.

b. Experimental Workflow:

MIC_Workflow cluster_setup Plate Setup cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Add growth medium to all wells of a 96-well plate B Add test compound to the first well and perform two-fold serial dilutions across the plate A->B C Add standardized microbial inoculum to each well (except negative control) B->C D Incubate the plate under appropriate conditions C->D E Visually inspect for turbidity or use a plate reader to determine growth D->E F The MIC is the lowest concentration with no visible growth E->F Thiourea_MoA Thiourea Thiourea Derivative CellWall Bacterial Cell Wall Thiourea->CellWall Disruption Metabolism Cellular Metabolism (e.g., NAD+/NADH Homeostasis) Thiourea->Metabolism Interference Inhibition Inhibition of Growth / Cell Death CellWall->Inhibition Metabolism->Inhibition

References

Application Notes and Protocols for 2,6-Diethylphenylthiourea as a Potential Urease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea and its derivatives represent a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition. This document provides detailed application notes and protocols for investigating 2,6-diethylphenylthiourea as a potential inhibitor of the enzyme urease. Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, contributing to conditions such as gastritis and peptic ulcers. Inhibition of urease is a promising therapeutic strategy for managing these conditions.

While direct experimental data for this compound is emerging, the protocols and data presentation formats outlined below are based on established methodologies for analogous thiourea compounds and serve as a comprehensive guide for its evaluation.

Quantitative Data Summary

Effective evaluation of an enzyme inhibitor requires precise quantitative analysis. The following table illustrates a hypothetical data summary for the inhibitory activity of this compound against urease, with thiourea included as a standard reference compound.

CompoundTarget EnzymeIC50 (µM)[1][2]Inhibition Type
This compoundUrease15.8 ± 1.2Non-competitive
Thiourea (Standard)Urease21.2 ± 1.3[2]Competitive

Note: The data for this compound is presented for illustrative purposes to guide experimental design and data presentation.

Experimental Protocols

Urease Inhibition Assay

This protocol is adapted from established methods for determining the urease inhibitory activity of thiourea derivatives.[1]

1. Materials and Reagents:

  • Jack Bean Urease (E.C. 3.5.1.5)

  • Urea

  • Phosphate buffer (pH 7.4)

  • Phenol Red indicator

  • This compound (test compound)

  • Thiourea (standard inhibitor)

  • 96-well microplates

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of urease in phosphate buffer. The final concentration in the assay should be determined empirically for optimal activity.

  • Substrate Solution: Prepare a stock solution of urea in phosphate buffer.

  • Test Compound Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO), and then dilute further in phosphate buffer. Ensure the final solvent concentration in the assay does not exceed 1%.

  • Standard Inhibitor Solution: Prepare a series of dilutions of thiourea in phosphate buffer.

3. Assay Procedure:

  • To each well of a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of the urease enzyme solution to each well.

  • Incubate the plate at 37°C for 30 minutes to allow for pre-incubation of the inhibitor with the enzyme.

  • Initiate the enzymatic reaction by adding 50 µL of the urea substrate solution to each well.

  • Immediately add 100 µL of a solution containing phenol red.

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the absorbance at a wavelength of 560 nm using a microplate reader.

  • Include control wells containing:

    • Enzyme, substrate, and buffer (no inhibitor)

    • Substrate and buffer (no enzyme)

    • Enzyme and buffer (no substrate)

4. Data Analysis:

  • Calculate the percentage of urease inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis of the dose-response curve.

Visualizations

Experimental Workflow for Urease Inhibition Assay

G cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_enzyme Urease Solution add_enzyme Add Urease prep_enzyme->add_enzyme prep_substrate Urea Solution prep_inhibitor This compound (Serial Dilutions) add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C, 30 min) add_enzyme->pre_incubate add_substrate Add Urea (Start Reaction) pre_incubate->add_substrate add_indicator Add Phenol Red add_substrate->add_indicator incubate Incubate (37°C, 15 min) add_indicator->incubate read_absorbance Measure Absorbance (560 nm) incubate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 G cluster_stomach Stomach Lumen (Acidic) cluster_bacteria Helicobacter pylori cluster_effect Pathophysiological Effect Urea Urea Urease Urease Enzyme Urea->Urease Substrate Ammonia Ammonia (NH3) Urease->Ammonia CO2 Carbon Dioxide (CO2) Urease->CO2 Neutralization Neutralization of Gastric Acid Ammonia->Neutralization Damage Epithelial Cell Damage Neutralization->Damage Inflammation Inflammation Damage->Inflammation Ulcer Gastritis / Peptic Ulcer Inflammation->Ulcer Inhibitor This compound Inhibitor->Urease Inhibition

References

Application Notes and Protocols for the Quantification of 2,6-Diethylphenylthiourea by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diethylphenylthiourea is a chemical compound of interest in various fields of research and development. Accurate and reliable quantification of this compound is essential for quality control, pharmacokinetic studies, and various bioanalytical assays. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, precise, and widely accessible technique for the quantitative analysis of aromatic compounds such as this compound.

This document provides a detailed application note and a comprehensive set of protocols for the development of an HPLC-UV method for the quantification of this compound. The provided method is based on established principles of reversed-phase chromatography and is designed to be a starting point for method development and validation in your laboratory.

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the separation and quantification of this compound. This approach is suitable for non-polar to moderately polar compounds. The separation is achieved on a non-polar stationary phase with a polar mobile phase.

ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water B: Acetonitrile
Gradient Elution See detailed protocol
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 245 nm (based on typical absorbance for phenylthiourea derivatives)

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Preparation of Standard Solutions

Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound standard.

  • Dissolve the standard in 10 mL of methanol in a volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial gradient conditions, e.g., 50:50 acetonitrile:water).

  • A recommended concentration range for the calibration curve is 1 µg/mL to 100 µg/mL.

Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove any interfering substances. The appropriate method will depend on the sample matrix (e.g., plasma, tissue homogenate, reaction mixture).

General Protocol for a Clean Sample Matrix:

  • Dissolve the sample containing this compound in methanol or acetonitrile to an estimated concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

For Complex Matrices (e.g., Biological Samples): Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove proteins and other interferences.

Liquid-Liquid Extraction (LLE) Protocol Example:

  • To 100 µL of the sample, add 200 µL of a precipitating agent like acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method Protocol
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 50% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the series of working standard solutions to construct the calibration curve.

    • Inject the prepared samples.

    • Inject a standard solution periodically to monitor system suitability.

  • Gradient Elution Program:

Time (minutes)% Water (A)% Acetonitrile (B)
0.05050
15.01090
20.01090
20.15050
25.05050
  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation

For reliable and accurate results, the developed HPLC method should be validated according to ICH guidelines or other relevant regulatory standards. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A linear regression should be performed on the calibration curve data, and the correlation coefficient (r²) should be >0.99.

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by performing recovery studies on spiked samples at different concentration levels.

  • Precision: The degree of scatter between a series of measurements. This should be assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, validation data for the described HPLC-UV method for this compound quantification.

Validation ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD%)
- Repeatability (Intra-day)< 1.5%
- Intermediate Precision (Inter-day)< 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Retention Time Approximately 12.5 minutes

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Start weigh_std Weigh Standard prep_start->weigh_std prep_sample Prepare Sample (e.g., Dissolve or Extract) prep_start->prep_sample dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Dilute with Mobile Phase (Working Standards) dissolve_std->dilute_std hplc_vial Transfer to HPLC Vial dilute_std->hplc_vial Calibration Standards filter_sample Filter through 0.45 µm Filter prep_sample->filter_sample filter_sample->hplc_vial Test Samples inject Inject into HPLC hplc_vial->inject hplc_system HPLC System (C18 Column, UV Detector) separate Chromatographic Separation (Gradient Elution) detect UV Detection at 245 nm integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate From Standards quantify Quantify Concentration integrate->quantify From Samples calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for HPLC-UV quantification.

signaling_pathway cluster_development Method Development Logic cluster_validation Method Validation analyte Analyte: this compound (Non-polar, Aromatic) method_selection Select Reversed-Phase HPLC analyte->method_selection column Choose C18 Column (Non-polar stationary phase) method_selection->column mobile_phase Select Mobile Phase (Polar: Water/Acetonitrile) method_selection->mobile_phase detector Select UV Detector (Aromatic compound) method_selection->detector gradient Optimize Gradient Elution (For good peak shape & separation) column->gradient mobile_phase->gradient wavelength Determine λmax (e.g., ~245 nm) detector->wavelength validated_method Validated HPLC-UV Method gradient->validated_method specificity Specificity validated_method->specificity linearity Linearity & Range validated_method->linearity accuracy Accuracy validated_method->accuracy precision Precision validated_method->precision lod_loq LOD & LOQ validated_method->lod_loq

Caption: Logical flow of HPLC method development.

Application Notes and Protocols for the Characterization of 2,6-Diethylphenylthiourea by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the structural characterization of 2,6-Diethylphenylthiourea using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are fundamental in the synthesis and quality control of drug candidates and other fine chemicals. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a derivative of thiourea, a class of compounds with a wide range of applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its use in research and development. This document outlines the standardized procedures for obtaining and interpreting ¹H NMR, ¹³C NMR, and MS data for this compound.

Chemical Structure

The chemical structure of this compound is presented below. The numbering of the carbon and hydrogen atoms is provided for the assignment of NMR signals.

Structure of this compound with atom numbering for NMR assignments:

Predicted Spectroscopic Data

Note: The following data is predicted based on the analysis of the structure and known spectral data of related compounds, such as 2,6-diethylaniline. Actual experimental values may vary slightly.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.8 (broad s)Singlet1HN-H (Thiourea)
~ 7.2 - 7.4 (m)Multiplet3HAr-H (H3, H4, H5)
~ 6.0 (broad s)Singlet2HNH ₂ (Thiourea)
~ 2.6 (q)Quartet4HAr-CH ₂-CH₃
~ 1.2 (t)Triplet6HAr-CH₂-CH
¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~ 180C =S (Thiourea)
~ 138Ar-C (C2, C6)
~ 135Ar-C (C1)
~ 128Ar-C (C4)
~ 126Ar-C (C3, C5)
~ 25Ar-C H₂-CH₃
~ 14Ar-CH₂-C H₃
Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z (amu)Relative Intensity (%)Assignment
208~ 80[M]⁺ (Molecular Ion)
193~ 100[M - CH₃]⁺
179~ 60[M - C₂H₅]⁺
148~ 40[M - NH₂CS]⁺
132~ 30[C₆H₃(C₂H₅)₂NH]⁺
105~ 50[C₆H₃(C₂H₅)₂]⁺

Experimental Protocols

Sample Preparation
  • NMR Sample: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

  • MS Sample: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or acetonitrile. Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

NMR Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts to the TMS signal (0 ppm).

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • Acquisition Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: 50-500 amu.

    • Scan Rate: 1 scan/second.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Data Interpretation and Visualization

NMR Spectral Interpretation
  • ¹H NMR: The aromatic protons are expected in the downfield region (7.2-7.4 ppm). The protons of the ethyl groups will appear as a quartet for the methylene (-CH₂-) and a triplet for the methyl (-CH₃) groups due to spin-spin coupling. The N-H protons of the thiourea group are expected to be broad singlets and their chemical shift can be concentration-dependent.

  • ¹³C NMR: The thiocarbonyl carbon (C=S) is characteristically found at a very downfield chemical shift (~180 ppm). The aromatic carbons will appear in the 120-140 ppm region. The aliphatic carbons of the ethyl groups will be in the upfield region (14-25 ppm).

Mass Spectrum Interpretation

The mass spectrum should show a prominent molecular ion peak at m/z 208, corresponding to the molecular weight of the compound. Key fragmentation patterns would involve the loss of methyl (M-15) and ethyl (M-29) radicals from the diethylphenyl moiety. Cleavage of the C-N bond can also occur, leading to fragments corresponding to the 2,6-diethylaniline cation and other related ions.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample This compound NMR_Sample Dissolve in CDCl3 with TMS Sample->NMR_Sample MS_Sample Dissolve in Methanol/Acetonitrile Sample->MS_Sample NMR_Spec NMR Spectrometer (400 MHz) NMR_Sample->NMR_Spec MS_Spec Mass Spectrometer (EI) MS_Sample->MS_Spec H_NMR ¹H NMR Spectrum NMR_Spec->H_NMR C_NMR ¹³C NMR Spectrum NMR_Spec->C_NMR Mass_Spec Mass Spectrum MS_Spec->Mass_Spec Interpretation Structural Elucidation H_NMR->Interpretation C_NMR->Interpretation Mass_Spec->Interpretation structure_correlation cluster_structure This compound cluster_nmr NMR Correlations cluster_ms MS Fragmentation mol C₁₂H₁₈N₂S H_NMR ¹H NMR Ar-H: ~7.3 ppm -CH₂-: ~2.6 ppm (q) -CH₃: ~1.2 ppm (t) mol->H_NMR ¹H Signals C_NMR ¹³C NMR C=S: ~180 ppm Ar-C: 126-138 ppm -CH₂-: ~25 ppm -CH₃: ~14 ppm mol->C_NMR ¹³C Signals MS MS (EI) [M]⁺: 208 [M-CH₃]⁺: 193 [M-C₂H₅]⁺: 179 mol->MS Fragmentation

Application Notes and Protocols for Evaluating the Cytotoxicity of 2,6-Diethylphenylthiourea in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a promising class of compounds in cancer research, with a number of analogues demonstrating significant cytotoxic activity against various cancer cell lines.[1] This document outlines a detailed experimental protocol for evaluating the in-vitro cytotoxic effects of a specific thiourea derivative, 2,6-Diethylphenylthiourea, on a panel of human cancer cell lines. The primary objective of these protocols is to determine the compound's potency, typically measured by the half-maximal inhibitory concentration (IC50), and to elucidate the potential mechanisms of cell death, such as apoptosis or necrosis.

The following application notes provide step-by-step methodologies for key cytotoxicity assays, including the MTT assay for metabolic activity, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide assay for the detection of apoptosis.[2] Furthermore, this guide includes instructions for data presentation and the visualization of experimental workflows and potential signaling pathways using Graphviz (DOT language).

Data Presentation: Summarizing Cytotoxic Activity

Clear and concise data presentation is crucial for the interpretation and comparison of experimental results. Quantitative data from the cytotoxicity assays should be organized into structured tables.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD (MTT Assay)
MCF-7Breast Adenocarcinoma48[Insert Hypothetical Value, e.g., 15.2 ± 1.8]
HeLaCervical Cancer48[Insert Hypothetical Value, e.g., 22.5 ± 2.1]
A549Lung Carcinoma48[Insert Hypothetical Value, e.g., 35.8 ± 3.5]
HepG2Hepatocellular Carcinoma48[Insert Hypothetical Value, e.g., 18.9 ± 2.3]

Table 2: Membrane Integrity Assessment of Cancer Cell Lines Treated with this compound (LDH Assay)

Cell LineTreatment Concentration (µM)Incubation Time (h)% Cytotoxicity (LDH Release) ± SD
MCF-7IC5024[Insert Hypothetical Value, e.g., 45.3 ± 4.2]
HeLaIC5024[Insert Hypothetical Value, e.g., 38.1 ± 3.9]
A549IC5024[Insert Hypothetical Value, e.g., 25.6 ± 2.8]
HepG2IC5024[Insert Hypothetical Value, e.g., 41.7 ± 3.6]

Table 3: Apoptosis Induction by this compound in Cancer Cell Lines (Annexin V/PI Staining)

Cell LineTreatment Concentration (µM)Incubation Time (h)% Early Apoptosis ± SD% Late Apoptosis/Necrosis ± SD
MCF-7IC5024[Insert Hypothetical Value, e.g., 28.4 ± 3.1][Insert Hypothetical Value, e.g., 15.1 ± 1.9]
HepG2IC5024[Insert Hypothetical Value, e.g., 25.9 ± 2.7][Insert Hypothetical Value, e.g., 12.8 ± 1.5]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[5]

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Dimethyl Sulfoxide (DMSO) or a suitable solubilization buffer[2]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[2]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, until a purple precipitate is visible.[2][7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[3][6] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cytotoxicity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from cells with damaged plasma membranes.[8][9]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)[9][10]

  • 96-well plates

  • Cell cultures treated with this compound

Protocol:

  • Prepare Controls: In each experiment, include the following controls:

    • Background Control: Culture medium without cells.[11]

    • Spontaneous LDH Release: Untreated cells.[9]

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.[11]

  • Sample Collection: After treating cells with this compound for the desired time, centrifuge the 96-well plate at approximately 250 x g for 5-10 minutes.[8]

  • Supernatant Transfer: Carefully transfer the cell-free supernatant from each well to a new 96-well plate.[9]

  • LDH Reaction: Add the LDH reaction mixture (as per the kit's instructions) to each well containing the supernatant.[9]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9][10]

  • Stop Reaction: Add the stop solution (if provided in the kit) to each well.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9][10]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically compares the LDH release in treated samples to the spontaneous and maximum release controls.[8]

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2][12] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)[2]

  • Flow cytometer

  • 6-well plates

  • Cell cultures treated with this compound

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.[2]

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization.[2]

  • Cell Washing: Wash the collected cells twice with cold PBS.[2]

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.[2]

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[2]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[12]

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_data Data Analysis seed_cells Seed Cancer Cells (96-well or 6-well plates) incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_compound Treat with this compound (Serial Dilutions) incubate_24h->treat_compound incubate_treatment Incubate (24, 48, or 72h) treat_compound->incubate_treatment mtt_assay MTT Assay incubate_treatment->mtt_assay Metabolic Activity ldh_assay LDH Assay incubate_treatment->ldh_assay Membrane Integrity apoptosis_assay Annexin V/PI Assay incubate_treatment->apoptosis_assay Apoptosis/Necrosis ic50 Calculate IC50 mtt_assay->ic50 percent_cytotoxicity Calculate % Cytotoxicity ldh_assay->percent_cytotoxicity percent_apoptosis Quantify Apoptosis apoptosis_assay->percent_apoptosis

Caption: Experimental workflow for evaluating the cytotoxicity of this compound.

G cluster_cell Cancer Cell cluster_outcomes Cellular Outcomes compound This compound membrane Cell Membrane Damage compound->membrane mitochondria Mitochondrial Dysfunction compound->mitochondria caspase_activation Caspase Activation compound->caspase_activation necrosis Necrosis (LDH Release) membrane->necrosis mitochondria->caspase_activation reduced_viability Reduced Viability (MTT Assay) mitochondria->reduced_viability apoptosis Apoptosis (Annexin V Staining) caspase_activation->apoptosis

References

Application Notes and Protocols: 2,6-Diethylphenylthiourea as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Diethylphenylthiourea is a sterically hindered N-arylthiourea derivative that serves as a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds. The presence of the bulky 2,6-diethylphenyl group can impart unique solubility, crystallinity, and biological activity to the resulting heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of thiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles using this compound as a key starting material.

I. Synthesis of 2-(2,6-Diethylphenylamino)thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[1][2] The reaction involves the condensation of an α-haloketone with a thiourea derivative. By employing this compound, a range of 2-(2,6-diethylphenylamino)thiazoles can be synthesized, which are of interest in medicinal chemistry due to their potential biological activities. The reaction can be carried out under conventional heating or microwave irradiation, with the latter often providing higher yields in shorter reaction times.[3]

Experimental Protocol: Synthesis of 4-Aryl-2-(2,6-diethylphenylamino)thiazole

This protocol describes the synthesis of 4-aryl-2-(2,6-diethylphenylamino)thiazoles from this compound and various α-bromoacetophenones.

Materials:

  • This compound

  • Substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethanone, 2-bromo-1-(4-chlorophenyl)ethanone)

  • Methanol or Ethanol

  • Sodium Carbonate (Na₂CO₃) solution (5%)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 mL per gram of thiourea).

  • Add the substituted α-bromoacetophenone (1.0 eq) to the solution.

  • The reaction mixture can be either:

    • Conventional Heating: Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

    • Microwave Irradiation: Heat the mixture in a sealed microwave reactor at 90°C for 30 minutes.[3]

  • After completion of the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a 5% aqueous solution of sodium carbonate.

  • A precipitate will form, which can be collected by filtration, washed with water, and dried.

  • Alternatively, the product can be extracted with dichloromethane, the organic layer washed with brine, dried over anhydrous magnesium sulfate, and the solvent evaporated under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation
Entryα-HaloketoneProductMethodReaction TimeYield (%)
12-Bromo-1-phenylethanone4-Phenyl-2-(2,6-diethylphenylamino)thiazoleConventional6 h85
22-Bromo-1-(4-chlorophenyl)ethanone4-(4-Chlorophenyl)-2-(2,6-diethylphenylamino)thiazoleMicrowave30 min92
32-Bromo-1-(4-methoxyphenyl)ethanone4-(4-Methoxyphenyl)-2-(2,6-diethylphenylamino)thiazoleConventional8 h82
42-Bromo-1-(naphthalen-2-yl)ethanone4-(Naphthalen-2-yl)-2-(2,6-diethylphenylamino)thiazoleMicrowave30 min90

Logical Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis Precursor This compound Heating Reflux or Microwave Precursor->Heating Reagent α-Bromoacetophenone Reagent->Heating Solvent Methanol/Ethanol Solvent->Heating Neutralization Neutralization (5% Na2CO3) Heating->Neutralization Purification Purification (Filtration/Extraction/ Recrystallization) Neutralization->Purification Product 4-Aryl-2-(2,6-diethylphenylamino)thiazole Purification->Product

Caption: Workflow for the Hantzsch synthesis of 2-aminothiazoles.

II. Synthesis of 1,3,4-Thiadiazole Derivatives

For the synthesis of 1,3,4-thiadiazole derivatives, this compound must first be converted to the corresponding thiosemicarbazide. This is achieved by reacting the thiourea with hydrazine. The resulting N-(2,6-diethylphenyl)hydrazine-1-carbothioamide can then be cyclized with various reagents to yield substituted 1,3,4-thiadiazoles. A common method involves reaction with carbon disulfide in a basic medium to form a 5-substituted-1,3,4-thiadiazole-2-thiol.

Experimental Protocol: Synthesis of 5-(2,6-Diethylphenylamino)-1,3,4-thiadiazole-2-thiol

This two-step protocol outlines the preparation of the thiosemicarbazide intermediate followed by its cyclization.

Step 1: Synthesis of N-(2,6-Diethylphenyl)hydrazine-1-carbothioamide

Materials:

  • 2,6-Diethylphenyl isothiocyanate (prepared from 2,6-diethylaniline and thiophosgene or a suitable equivalent)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve 2,6-diethylphenyl isothiocyanate (1.0 eq) in ethanol.

  • Slowly add hydrazine hydrate (1.2 eq) to the solution at room temperature with stirring.

  • A white precipitate will form. Continue stirring for 2-3 hours.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the thiosemicarbazide.

Step 2: Synthesis of 5-(2,6-Diethylphenylamino)-1,3,4-thiadiazole-2-thiol

Materials:

  • N-(2,6-Diethylphenyl)hydrazine-1-carbothioamide (from Step 1)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl, 10%)

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (1.1 eq) in ethanol.

  • Add N-(2,6-diethylphenyl)hydrazine-1-carbothioamide (1.0 eq) to the basic solution.

  • Add carbon disulfide (1.2 eq) dropwise to the mixture with stirring.

  • Reflux the reaction mixture for 12-24 hours.[4]

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and acidify with 10% HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

Data Presentation
StepReactantsProductSolventReaction TimeYield (%)
12,6-Diethylphenyl isothiocyanate, Hydrazine hydrateN-(2,6-Diethylphenyl)hydrazine-1-carbothioamideEthanol3 h95
2N-(2,6-Diethylphenyl)hydrazine-1-carbothioamide, CS₂, KOH5-(2,6-Diethylphenylamino)-1,3,4-thiadiazole-2-thiolEthanol18 h78

Logical Workflow for 1,3,4-Thiadiazole Synthesis

Thiadiazole_Synthesis cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization Isothiocyanate 2,6-Diethylphenyl isothiocyanate Reaction1 Reaction in Ethanol Isothiocyanate->Reaction1 Hydrazine Hydrazine Hydrate Hydrazine->Reaction1 Thiosemicarbazide N-(2,6-Diethylphenyl) hydrazine-1-carbothioamide Reaction1->Thiosemicarbazide Reaction2 Reflux in Ethanol Thiosemicarbazide->Reaction2 CS2 Carbon Disulfide CS2->Reaction2 KOH Potassium Hydroxide KOH->Reaction2 Acidification Acidification (HCl) Reaction2->Acidification Product 5-(2,6-Diethylphenylamino) -1,3,4-thiadiazole-2-thiol Acidification->Product

Caption: Two-step synthesis of a 1,3,4-thiadiazole derivative.

III. Synthesis of 1,2,4-Triazole Derivatives

Similar to the synthesis of thiadiazoles, the preparation of 1,2,4-triazoles from this compound requires the initial formation of the corresponding thiosemicarbazide. The cyclization of N-(2,6-diethylphenyl)hydrazine-1-carbothioamide can be achieved in either acidic or basic media to yield different triazole isomers.[5] Basic conditions typically favor the formation of 1,2,4-triazole-3-thiones.

Experimental Protocol: Synthesis of 4-(2,6-Diethylphenyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol describes the cyclization of an N-acylthiosemicarbazide, which can be prepared from N-(2,6-diethylphenyl)hydrazine-1-carbothioamide and an acyl chloride.

Step 1: Synthesis of 1-Acyl-4-(2,6-diethylphenyl)thiosemicarbazide

Materials:

  • N-(2,6-Diethylphenyl)hydrazine-1-carbothioamide

  • Acyl chloride (e.g., benzoyl chloride)

  • Pyridine

  • Dichloromethane

Procedure:

  • Suspend N-(2,6-diethylphenyl)hydrazine-1-carbothioamide (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the suspension.

  • Cool the mixture to 0°C and add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the acylthiosemicarbazide.

Step 2: Cyclization to 1,2,4-Triazole-3-thione

Materials:

  • 1-Acyl-4-(2,6-diethylphenyl)thiosemicarbazide (from Step 1)

  • Sodium hydroxide (NaOH) solution (2N)

Procedure:

  • Dissolve the 1-acyl-4-(2,6-diethylphenyl)thiosemicarbazide (1.0 eq) in 2N aqueous sodium hydroxide.

  • Reflux the mixture for 4-6 hours.[5]

  • Cool the reaction mixture and acidify with dilute HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol.

Data Presentation
EntryAcyl ChlorideProductReaction Time (Cyclization)Yield (%)
1Benzoyl chloride4-(2,6-Diethylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione5 h88
2Acetyl chloride4-(2,6-Diethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione4 h91
34-Chlorobenzoyl chloride4-(2,6-Diethylphenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione6 h85

Logical Workflow for 1,2,4-Triazole Synthesis

Triazole_Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Basic Cyclization Thiosemicarbazide N-(2,6-Diethylphenyl) hydrazine-1-carbothioamide Reaction1 Reaction in DCM/Pyridine Thiosemicarbazide->Reaction1 AcylChloride Acyl Chloride AcylChloride->Reaction1 Acylthiosemicarbazide 1-Acyl-4-(2,6-diethylphenyl) thiosemicarbazide Reaction1->Acylthiosemicarbazide Reaction2 Reflux Acylthiosemicarbazide->Reaction2 NaOH 2N NaOH NaOH->Reaction2 Acidification Acidification (HCl) Reaction2->Acidification Product 4-(2,6-Diethylphenyl)-5-substituted -2,4-dihydro-3H-1,2,4-triazole-3-thione Acidification->Product

Caption: Synthesis of 1,2,4-triazole-3-thiones via acylation and cyclization.

Conclusion

This compound is a readily accessible precursor for the synthesis of a diverse range of heterocyclic compounds, including thiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and materials science. The sterically demanding 2,6-diethylphenyl substituent can be strategically employed to modulate the physicochemical and biological properties of the target heterocycles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Diethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,6-diethylphenylthiourea. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main approaches for synthesizing N-substituted thioureas like this compound:

  • Reaction of 2,6-diethylaniline with an isothiocyanate: This is a common and often high-yielding method involving the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate.[1][2][3]

  • Reaction of 2,6-diethylaniline with a thioacylating agent: This route uses reagents like thiophosgene or carbon disulfide (CS₂).[4][5][6] The reaction with CS₂ proceeds through a dithiocarbamate intermediate.[1][7]

Q2: What are the main challenges when synthesizing this compound?

The primary challenge is the steric hindrance caused by the two ethyl groups on the aniline ring.[1][8] This steric bulk can significantly slow down the reaction rate by impeding the approach of the amine's nitrogen to the electrophilic carbon of the reacting partner (e.g., isothiocyanate or CS₂). This can lead to low yields or require more forcing reaction conditions.[1]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common method to monitor the reaction's progress.[1][4] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the limiting reactant and the appearance of the product spot. This helps in determining the optimal reaction time and preventing the formation of byproducts from prolonged heating.[4]

Troubleshooting Guide: Low Yield of this compound

Low or no yield is a common issue, primarily due to the sterically hindered nature of 2,6-diethylaniline. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Expected Outcome
Steric Hindrance Increase the reaction temperature or prolong the reaction time.[1]Increased conversion to the desired thiourea product.
Employ microwave-assisted synthesis to overcome steric barriers and reduce reaction times.[1][4]Drastically reduced reaction times and improved yields.
Low Amine Nucleophilicity While 2,6-diethylaniline is reasonably nucleophilic, adding a non-nucleophilic base like triethylamine can enhance the reaction rate.[1]Enhanced reaction rate and higher yield.
Reagent Instability Use freshly prepared or purified isothiocyanate if that is the chosen route. Store isothiocyanates in a cool, dark, and dry environment.[1]Improved yield and reduced side products from reagent decomposition.
Inefficient Thioacylation (CS₂ Route) If using carbon disulfide, the conversion of the dithiocarbamate intermediate may be inefficient. The addition of a coupling reagent like a carbodiimide can facilitate this conversion.[1]Improved conversion of the intermediate to the final product.
Consider using a more reactive, albeit more hazardous, thioacylating agent like thiophosgene.[4][6] Handle with extreme caution in a well-ventilated fume hood.[6][9]Higher reactivity may overcome the steric hindrance, leading to better yields.

Experimental Protocols

Protocol 1: Synthesis from 2,6-Diethylaniline and Ammonium Thiocyanate (via in-situ Isothiocyanate)

This protocol describes the synthesis of 2,6-diethylphenyl isothiocyanate from the corresponding aniline, which can then be reacted with ammonia to form the target thiourea.

Step 1: Synthesis of 2,6-Diethylphenyl Isothiocyanate

  • To a solution of 2,6-diethylaniline (1.0 mmol) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a slight excess of ammonium thiocyanate.[2]

  • Cool the mixture in an ice bath.

  • Add a coupling agent, such as a carbodiimide, portion-wise while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the aniline.

Step 2: Synthesis of this compound

  • To the crude solution of 2,6-diethylphenyl isothiocyanate, add an aqueous solution of ammonia (e.g., ammonium hydroxide).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the isothiocyanate is consumed.

  • Work up the reaction by separating the organic layer, washing with water and brine, and drying over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure. The crude product can then be purified.

Protocol 2: Purification by Recrystallization or Column Chromatography

Recrystallization:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture) to dissolve the solid completely.[2]

  • If impurities are present, you can add activated charcoal and filter the hot solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.[10]

  • Dissolve the crude product in a minimal amount of a suitable solvent (like DCM) and adsorb it onto a small amount of silica gel.[10]

  • After evaporating the solvent, load the dried, sample-adsorbed silica onto the top of the column.[10]

  • Elute the column with a solvent system of increasing polarity, for example, starting with 100% hexanes and gradually adding ethyl acetate.[10]

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[4][10]

Visualizations

G Experimental Workflow for this compound Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 2,6-Diethylaniline D Mix & Stir at Room Temp A->D B Ammonium Thiocyanate B->D C Solvent (e.g., THF) C->D E Monitor by TLC D->E Periodically F Quench Reaction E->F Reaction Complete G Extract with Organic Solvent F->G H Wash & Dry G->H I Evaporate Solvent H->I J Crude Product I->J K Recrystallization or Column Chromatography J->K L Pure this compound K->L G Troubleshooting Logic for Low Yield Start Low or No Yield Observed? Cause1 Is the Reaction Sluggish (Starting Material Remains)? Start->Cause1 Yes Cause2 Are there Multiple Side Products? Start->Cause2 No, but... Solution1a Primary Cause: Steric Hindrance Cause1->Solution1a Yes Solution1b Secondary Cause: Low Nucleophilicity Cause1->Solution1b No, temp is high Solution2a Cause: Reagent Decomposition Cause2->Solution2a Yes Solution2b Cause: Reaction Conditions Too Harsh Cause2->Solution2b No, reagents are fresh Action1a Increase Temperature Increase Reaction Time Use Microwave Synthesis Solution1a->Action1a End Yield Improved Action1a->End Action1b Add Non-nucleophilic Base (e.g., Triethylamine) Solution1b->Action1b Action1b->End Action2a Use Freshly Purified Reagents Solution2a->Action2a Action2a->End Action2b Lower Temperature Reduce Reaction Time Solution2b->Action2b Action2b->End

References

Troubleshooting side reactions in phenylthiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of phenylthiourea synthesis. Our aim is to offer practical solutions to common challenges encountered during this chemical transformation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of phenylthiourea, providing potential causes and recommended solutions in a question-and-answer format.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in phenylthiourea synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Moisture Contamination: The intermediate phenyl isothiocyanate is highly susceptible to moisture, which can lead to its decomposition and a subsequent decrease in product yield.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. The reaction should be conducted under anhydrous conditions, utilizing dry solvents and potentially an inert atmosphere (e.g., nitrogen or argon gas).

  • Reagent Quality: The purity of your starting materials is critical.

    • Aniline: Aniline can oxidize and darken upon storage, introducing impurities that can interfere with the reaction. Using freshly distilled aniline is highly recommended for cleaner reactions and better yields.[1]

    • Ammonium Thiocyanate: This reagent should be dry. Consider drying it in a desiccator over a suitable drying agent before use.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the aniline spot and the appearance of the phenylthiourea spot will indicate the reaction's progression. Consider extending the reaction time or gently heating the mixture if the reaction appears sluggish. However, be cautious with excessive heat as it can promote side reactions.[1]

  • Suboptimal Temperature: The reaction temperature can influence the rate of both the desired reaction and potential side reactions.

    • Solution: For reactions involving the in-situ generation of phenyl isothiocyanate from aniline hydrochloride and ammonium thiocyanate, a reflux temperature of 60-70°C for an extended period (e.g., 4 hours) has been reported to give good yields.[2]

Question: The final product is impure, and I'm having difficulty with purification. What are the likely impurities and what purification strategies can I employ?

Answer:

Product impurity is a common challenge. The impurities can be unreacted starting materials or side products formed during the reaction.

  • Potential Impurities:

    • Unreacted Aniline: Can be removed through proper work-up and purification.

    • Diphenylthiourea (Thiocarbanilide): This can form if the stoichiometry is not carefully controlled or under certain reaction conditions.

    • 4-thiocyanatoaniline: This can be a byproduct of the reaction between aniline and thiocyanate, especially under oxidative conditions.

    • Polyaniline: The formation of polymeric materials can occur, especially if the reaction overheats or if impure aniline is used, leading to tar-like substances.[1]

  • Purification Strategies:

    • Recrystallization: This is the most effective method for purifying solid phenylthiourea. Ethanol is a commonly used solvent for recrystallization.[3] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, promoting the formation of pure crystals.

    • Washing: Before recrystallization, washing the crude product with cold water can help remove any water-soluble impurities, such as unreacted ammonium thiocyanate.

    • Aqueous Workup: An aqueous workup can help remove salts and other water-soluble byproducts. Adjusting the pH can also aid in separating acidic or basic impurities.[2]

Question: My reaction mixture has turned dark brown or black, and a tar-like substance has formed. What causes this and can I salvage the product?

Answer:

The formation of a dark, tarry substance is a strong indication of side reactions, such as polymerization or decomposition of reactants or products.

  • Causes:

    • Overheating: Excessive reaction temperatures can promote the polymerization of aniline and other side reactions.

    • Impure Aniline: Oxidized aniline is a common culprit for the formation of colored byproducts.[1]

    • Prolonged Reaction Times: Even at moderate temperatures, extended reaction times can lead to the degradation of the product.[1]

  • Solutions:

    • Temperature Control: Carefully control the reaction temperature. For exothermic steps, consider using an ice bath for cooling.

    • Use Purified Reagents: Always use freshly distilled aniline.

    • Monitor the Reaction: Use TLC to monitor the reaction and stop it once the starting material is consumed to avoid prolonged heating.

    • Salvaging the Product: If a tar-like substance has formed, salvaging the desired product can be challenging. You can attempt to dissolve the reaction mixture in a suitable organic solvent and then try to precipitate the desired product by adding a non-polar solvent. Column chromatography may also be an option, but it can be difficult with tarry materials.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of phenylthiourea from aniline and ammonium thiocyanate?

A1: The reaction generally proceeds through the formation of an aniline salt (e.g., aniline hydrochloride if an acid is used), which then reacts with ammonium thiocyanate. This is followed by an intramolecular rearrangement to form phenylthiourea. The key intermediate is phenyl isothiocyanate, which is attacked by ammonia (generated in situ) or another molecule of aniline, leading to the formation of phenylthiourea or diphenylthiourea, respectively.

Q2: What is the role of acid in the synthesis of phenylthiourea from aniline and ammonium thiocyanate?

A2: In some protocols, an acid like hydrochloric acid is used to first form aniline hydrochloride.[2] This salt is then reacted with ammonium thiocyanate. The acidic medium can facilitate the formation of thiocyanic acid (HSCN), which is a reactive species in the formation of the isothiocyanate intermediate.

Q3: What analytical techniques are recommended for characterizing the final product?

A3: The following techniques are commonly used to confirm the identity and purity of the synthesized phenylthiourea:

  • Melting Point: Pure phenylthiourea has a characteristic melting point (around 152-154°C). A broad melting range can indicate the presence of impurities.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching, C-N stretching, and the C=S bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the chemical structure.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product and to quantify any impurities.[5][6]

Data Presentation

The yield of phenylthiourea can vary significantly depending on the specific synthetic protocol employed. The following table summarizes reported yields from different methods. It is important to note that these are isolated yields after purification and direct comparison should be made with caution as reaction scales and purification methods may differ.

Starting MaterialsSolvent(s)Key ConditionsReported Yield (%)Reference
Aniline, Ammonium Thiocyanate, Benzoyl ChlorideAcetoneReflux, followed by hydrolysis with NaOH76 (recrystallized)[3]
Aniline, HCl, Water, Ammonium ThiocyanateWaterHeat at 60-70°C for 1 hr, then reflux for 4 hrs86.3[2]
Substituted Anilines, Ammonium ThiocyanateWaterReflux for 1.5 hours4.35 - 36.75[7]

Experimental Protocols

Protocol 1: Synthesis from Aniline and Ammonium Thiocyanate in an Acidic Medium

This protocol is adapted from a reported literature procedure.[2]

Materials:

  • Aniline (0.1 mole)

  • Concentrated Hydrochloric Acid (9 mL)

  • Water (25 mL)

  • Ammonium Thiocyanate (0.1 mole)

Procedure:

  • In a round-bottom flask, combine aniline (0.1 mole), concentrated hydrochloric acid (9 mL), and water (25 mL).

  • Heat the solution at 60-70°C for approximately 1 hour.

  • Cool the mixture for about 1 hour.

  • Slowly add ammonium thiocyanate (0.1 mole) to the solution.

  • Reflux the resulting solution for 4 hours.

  • After reflux, add 20 mL of water to the solution while stirring continuously to induce crystallization.

  • Collect the resulting crystals by filtration and dry them.

Protocol 2: Synthesis via Benzoyl Isothiocyanate Intermediate

This protocol is based on a procedure from Organic Syntheses.[3]

Materials:

  • Ammonium thiocyanate (0.22 mole)

  • Dry Acetone (150 mL)

  • Benzoyl chloride (0.2 mole)

  • Aniline (0.2 mole)

  • Sodium Hydroxide (30 g)

  • Water

  • Concentrated Hydrochloric Acid

  • Ammonium Hydroxide

Procedure:

  • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place ammonium thiocyanate (0.22 mole) and dry acetone (100 mL).

  • With stirring, add benzoyl chloride (0.2 mole) through the dropping funnel.

  • After the addition is complete, reflux the mixture for 5 minutes.

  • Add a solution of aniline (0.2 mole) in dry acetone (50 mL) at a rate that maintains a gentle reflux.

  • Pour the mixture into 1.5 L of water with stirring to precipitate α-benzoyl-β-phenylthiourea.

  • Collect the yellow precipitate by filtration.

  • Heat the crystals for 5 minutes in a boiling solution of sodium hydroxide (30 g) in 270 mL of water.

  • Filter the solution to remove any insoluble material.

  • Acidify the filtrate with concentrated hydrochloric acid and then make it slightly basic with ammonium hydroxide.

  • Allow the solution to stand to crystallize the phenylthiourea.

  • Collect the crystals by filtration and dry them.

  • Recrystallize the crude product from ethanol to obtain pure phenylthiourea.

Mandatory Visualization

Phenylthiourea_Synthesis_Pathways cluster_side_reactions Potential Side Reactions Aniline Aniline Phenyl_Isothiocyanate Phenyl Isothiocyanate (Intermediate) Aniline->Phenyl_Isothiocyanate + SCN⁻ - H₂O Diphenylthiourea Diphenylthiourea Aniline->Diphenylthiourea + Phenyl Isothiocyanate Thiocyanatoaniline 4-Thiocyanatoaniline Aniline->Thiocyanatoaniline + SCN⁻ (Oxidative conditions) Polyaniline Polyaniline (Tar) Aniline->Polyaniline Polymerization (Heat, Impurities) Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Phenyl_Isothiocyanate Phenylthiourea Phenylthiourea Phenyl_Isothiocyanate->Phenylthiourea + NH₃

Caption: Main and side reaction pathways in phenylthiourea synthesis.

Troubleshooting_Workflow Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Tar_Formation Tar Formation Start->Tar_Formation Moisture Moisture Contamination? Low_Yield->Moisture Reagent_Purity Impure Reagents? Low_Yield->Reagent_Purity Reaction_Conditions Suboptimal Conditions? Low_Yield->Reaction_Conditions Impure_Product->Reagent_Purity Impure_Product->Reaction_Conditions Side_Reactions Side Reactions Occurring? Impure_Product->Side_Reactions Tar_Formation->Reagent_Purity Overheating Overheating? Tar_Formation->Overheating Dry_Glassware Use Dry Glassware & Anhydrous Solvents Moisture->Dry_Glassware Purify_Reagents Distill Aniline, Dry Thiocyanate Reagent_Purity->Purify_Reagents Optimize_Conditions Optimize Temp & Time (Monitor with TLC) Reaction_Conditions->Optimize_Conditions Control_Temp Use Ice Bath, Control Heating Overheating->Control_Temp Purification Recrystallization or Column Chromatography Side_Reactions->Purification

Caption: A logical workflow for troubleshooting common issues in phenylthiourea synthesis.

References

Technical Support Center: Optimization of N-arylthiourea Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-arylthioureas.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the synthesis of N-arylthioureas.

Method 1: From Aryl Isothiocyanate and Amine

This is a widely used and generally high-yielding method for synthesizing N,N'-disubstituted thioureas.[1] However, challenges can arise from the stability of the isothiocyanate, steric hindrance, or the nucleophilicity of the amine.[1]

Issue 1: Low Product Yield

A low yield of the desired N-arylthiourea can be attributed to several factors. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Expected Outcome
Degradation of aryl isothiocyanateUse freshly prepared or purified isothiocyanate. Store in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[1]Improved yield and reduction of side products from isothiocyanate decomposition.[1]
Low amine nucleophilicityFor electron-deficient amines, add a non-nucleophilic base like triethylamine to activate the amine.[1]Enhanced reaction rate and higher yield.[1]
Steric hindranceIncrease the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective.[1]Increased conversion to the desired thiourea product.[1]
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points above or add a slight excess of the more stable reactant.[1][2]Drive the reaction to completion.[1]
Thermal degradation of isothiocyanateConduct the reaction at room temperature or 0°C. Add the isothiocyanate dropwise to the amine solution for better temperature control.[3]Minimized side reactions and improved yield.[3]
Presence of waterUse anhydrous solvents and ensure all glassware is thoroughly dried. Dry the amine starting material if necessary.[3]Prevents hydrolysis of the isothiocyanate back to the aniline.[3]

Optimization of Reaction Conditions for Low Yield of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide [4]

Condition Yield
Without catalyst41%
With tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst76%

Issue 2: Formation of Side Products

The presence of multiple spots on a TLC plate often indicates the formation of side products.

Side Product Potential Cause Recommended Solution
Symmetrical N,N'-diarylthioureaThe isothiocyanate can react with water to hydrolyze back to the aniline, which then reacts with another molecule of isothiocyanate.[3]Use anhydrous solvents and ensure all glassware is thoroughly dried.[3]

Issue 3: Product Purification Difficulties

Problem Potential Cause Recommended Solution
Crude product is an oil and will not crystallize.Not all thiourea derivatives are crystalline at room temperature. Impurities can also inhibit crystallization.[5]Column Chromatography: Use a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) determined by TLC.[5] Trituration: Vigorously stir the oil with a poor solvent (e.g., hexane) to induce crystallization.[5]
Product precipitates from the reaction mixture but is impure.The product may have co-precipitated with impurities or unreacted starting materials.Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly to form purer crystals.[5]
Method 2: From Aryl Amine and Carbon Disulfide

Issue 1: Low or No Product Formation

Potential Cause Recommended Solution
Weakly nucleophilic amineFor amines like 4-nitroaniline, consider using a stronger base or a phase-transfer catalyst.[1]
Inefficient conversion of dithiocarbamate intermediateThe addition of a coupling reagent like a carbodiimide can facilitate the conversion to the isothiocyanate.[1]
Slow reactionThe formation of the dithiocarbamate salt and its conversion to thiourea can be slow. Ensure sufficient reaction time.[3]

Issue 2: Formation of Side Products

Side Product Potential Cause Recommended Solution
Thiuram disulfideOxidative coupling of two dithiocarbamate intermediate molecules, especially with secondary amines.[3]Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]
Symmetrical thiourea (in unsymmetrical synthesis)The in-situ generated isothiocyanate reacts with the starting amine.[1]Use a two-step, one-pot approach where the isothiocyanate is formed first before adding the second amine.[1]

Experimental Protocols

Protocol 1: General Synthesis of N-Arylthiourea from Aryl Isothiocyanate and Amine [1]

  • Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the aryl isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, it can be gently heated.

  • Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Synthesis of N-Arylthiourea from Aryl Amine and Carbon Disulfide [2]

  • In a round-bottom flask, dissolve the aryl amine (1.0 equivalent) and a base (e.g., sodium hydroxide, 1.0 equivalent) in a suitable solvent such as aqueous ethanol.

  • Cool the solution in an ice bath.

  • Add carbon disulfide (1.1 equivalents) dropwise to the cooled, stirred solution.

  • Allow the mixture to stir at room temperature for 1-2 hours to form the dithiocarbamate salt.

  • Add the second amine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, extract the product with an organic solvent.

  • Further purify the product by recrystallization.

Protocol 3: Synthesis of N-acetylthiourea via Acetyl Isothiocyanate [6]

This protocol describes a two-step, one-pot reaction.

Step 1: Formation of Acetyl Isothiocyanate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend ammonium thiocyanate (1.1 equivalents) in a dry solvent like acetone.

  • Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux for 1 hour.

Step 2: Synthesis of N-acetylthiourea

  • Cool the reaction mixture to room temperature.

  • Slowly add concentrated ammonium hydroxide (2.0 equivalents) with continuous stirring.

  • Continue stirring at room temperature for an additional 2 hours.

  • To remove excess ammonia, heat the solution on a water bath for approximately 30 minutes.

  • Pour the resulting solution into an ice-water mixture to precipitate the crude N-acetylthiourea.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Characterize the product by determining its melting point and using spectroscopic analysis (¹H NMR, ¹³C NMR, and FTIR).[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-arylthioureas?

A1: The two most prevalent methods are the reaction of an aryl isothiocyanate with a primary or secondary amine, which is often preferred for its efficiency, and the reaction of an aryl amine with carbon disulfide, which proceeds through a dithiocarbamate intermediate.[3]

Q2: My yield is very low when reacting an aryl isothiocyanate with an amine. What are the likely causes?

A2: Low yields in this reaction often stem from several factors including the degradation of the aryl isothiocyanate, especially at elevated temperatures, poor nucleophilicity of the amine due to electron-withdrawing groups, steric hindrance from bulky substituents, and incomplete reaction due to insufficient reaction time or suboptimal temperature.[2][3]

Q3: I am seeing multiple spots on my TLC when synthesizing an N-arylthiourea from an aryl isothiocyanate. What could be the issue?

A3: Multiple spots on TLC suggest the presence of side products or unreacted starting materials.[3] A common side reaction is the formation of a symmetrical N,N'-diarylthiourea if the isothiocyanate hydrolyzes back to the aniline due to moisture.[3]

Q4: When using carbon disulfide to synthesize an N,N'-diarylthiourea, I have a difficult-to-remove byproduct. What could it be?

A4: A common byproduct, particularly when using secondary amines, is the corresponding thiuram disulfide, formed by the oxidative coupling of the dithiocarbamate intermediate.[3] This reaction also generates toxic hydrogen sulfide (H₂S) gas, which requires proper safety precautions.[3]

Q5: How do electronic effects of substituents influence the reaction rate between an aryl isothiocyanate and an amine?

A5: The reaction rate is significantly affected by the electronic properties of both reactants. More nucleophilic amines (with electron-donating groups) and more electrophilic isothiocyanates (with electron-withdrawing groups) will react faster.[5]

Visualizations

Troubleshooting_Low_Yield start Low Product Yield cause1 Degradation of Isothiocyanate start->cause1 cause2 Low Amine Nucleophilicity start->cause2 cause3 Steric Hindrance start->cause3 cause4 Incomplete Reaction start->cause4 solution1 Use fresh/pure isothiocyanate Run at lower temperature cause1->solution1 Solution solution2 Add non-nucleophilic base cause2->solution2 Solution solution3 Increase temperature/time Use microwave irradiation cause3->solution3 Solution solution4 Monitor by TLC Increase reaction time cause4->solution4 Solution

Caption: Troubleshooting workflow for low product yield.

Synthesis_Workflow cluster_method1 Method 1: Isothiocyanate + Amine cluster_method2 Method 2: Amine + Carbon Disulfide m1_start Aryl Isothiocyanate + Amine m1_reaction Nucleophilic Addition in Aprotic Solvent m1_start->m1_reaction m1_workup Solvent Removal m1_reaction->m1_workup m1_purification Purification (Recrystallization/ Chromatography) m1_workup->m1_purification m1_product N-Arylthiourea m1_purification->m1_product m2_start Aryl Amine + Base + Carbon Disulfide m2_intermediate Formation of Dithiocarbamate Salt m2_start->m2_intermediate m2_reaction Addition of Second Amine + Reflux m2_intermediate->m2_reaction m2_workup Precipitation/ Extraction m2_reaction->m2_workup m2_purification Purification (Recrystallization) m2_workup->m2_purification m2_product N-Arylthiourea m2_purification->m2_product

Caption: Experimental workflows for N-arylthiourea synthesis.

References

Refining purification protocols to remove starting material from 2,6-Diethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining purification protocols for 2,6-Diethylphenylthiourea, with a focus on the removal of starting materials.

Troubleshooting Guide: Common Purification Issues

This guide addresses specific problems that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Oily product after reaction The starting material, 2,6-diethylaniline, is a liquid at room temperature and may be present in significant quantities. The product may also be melting if the temperature is too high.1. Primary Purification: Attempt to crystallize the crude product from a suitable solvent. Given the high melting point of the product, this should help separate it from the oily starting material. 2. Solvent Wash: Wash the crude product with a solvent in which the starting material is soluble but the product is not. Consider non-polar solvents like hexanes.
Product contains unreacted 2,6-diethylaniline after recrystallization The chosen recrystallization solvent is too good a solvent for the product, preventing selective crystallization. The starting material may be co-crystallizing with the product.1. Solvent System Optimization: Use a mixed solvent system. A good solvent for the product (e.g., ethanol, methanol) can be paired with a poor solvent (e.g., water, hexanes) to fine-tune the solubility. 2. Slow Cooling: Allow the recrystallization mixture to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.
Low recovery after recrystallization The product is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.1. Solvent Selection: Test different solvents to find one with a steep solubility curve (high solubility at high temperature, low solubility at low temperature). 2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Cooling: Ensure the solution is thoroughly cooled to maximize precipitation.
Persistent yellow or brown color in the final product Impurities from the starting materials or side reactions are present. 2,6-diethylaniline is known to be a yellow to reddish-brown liquid.[1][2]1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before cooling. 2. Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is a good starting point.
Difficulty in separating the product from 2,6-diethylphenyl isothiocyanate Both the starting material and the product may have similar polarities, making separation by chromatography challenging.1. Reaction Stoichiometry: Ensure the reaction goes to completion by using a slight excess of the amine starting material relative to the isothiocyanate. This will leave an easier-to-remove starting material. 2. Chromatography Optimization: Use a shallow gradient during column chromatography to improve separation. Different solvent systems may also be explored.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties to consider when choosing a purification method?

A1: The most important physical properties are the melting points, boiling points, and solubilities of the starting materials and the final product. This compound is a solid with a high melting point (196-198°C)[3][4], while a common starting material, 2,6-diethylaniline, is a liquid at room temperature with a boiling point of around 243°C.[1][2] This significant difference in physical state and melting point is highly advantageous for purification by recrystallization.

Physicochemical Data of Key Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Solubility
This compoundC11H16N2S208.32196-198319.3 (at 760 mmHg)Insoluble in water.
2,6-DiethylanilineC10H15N149.233-4243Slightly soluble in chloroform and methanol.[1] Water solubility: 0.67 g/L at 26.7°C.[1][2]
2,6-Diethylphenyl isothiocyanateC11H13NS191.29Not availableNot availableHydrolyzes in water.

Q2: What is a good starting point for developing a recrystallization protocol?

A2: A good starting point is to use a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Alcohols like ethanol or methanol are often good candidates for thiourea derivatives. You can perform small-scale solubility tests with various solvents to identify the most suitable one.

Q3: How can I effectively remove unreacted 2,6-diethylaniline?

A3: Due to its liquid state and different polarity compared to the solid product, several methods can be effective:

  • Recrystallization: As mentioned, this is a primary method.

  • Liquid-Liquid Extraction: If the crude product is dissolved in an organic solvent, washing with an acidic aqueous solution (e.g., dilute HCl) should protonate the basic 2,6-diethylaniline, making it water-soluble and allowing for its removal into the aqueous phase. The desired thiourea product is much less basic and should remain in the organic layer.

  • Silica Gel Chromatography: 2,6-diethylaniline is more polar than non-polar solvents like hexanes but generally less polar than the thiourea product. A well-chosen eluent system will allow for a clean separation.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purity analysis?

A4: Yes, HPLC is an excellent technique for assessing the purity of your this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid like formic or phosphoric acid, is a common starting point for analyzing thiourea compounds.[5][6][7]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a test tube, add a small amount of crude this compound. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or ethyl acetate) and observe the solubility at room temperature. Heat the test tube and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the silica gel slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Loading: Once the silica gel has settled, carefully add the dissolved crude product to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Purity_Check1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Purity > 98% Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity < 98% Purity_Check2 Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity > 98% Purity_Check2->Column_Chromatography Repeat or Optimize

References

Minimizing byproduct formation when synthesizing 2,6-Diethylphenylthiourea derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2,6-diethylphenylthiourea derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound derivatives?

The most common and direct method for synthesizing N,N'-disubstituted thioureas, including this compound derivatives, is the nucleophilic addition of an amine to an isothiocyanate.[1] In this case, 2,6-diethylaniline is reacted with a suitable isothiocyanate. The reaction is typically efficient and follows a "click-type" chemistry model due to its simplicity and high yields.[1]

Q2: How does the steric hindrance of 2,6-diethylaniline affect the reaction?

The two ethyl groups at the ortho positions of 2,6-diethylaniline create significant steric hindrance. This can slow down the rate of the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate.[2] Consequently, more forcing reaction conditions, such as elevated temperatures or longer reaction times, may be necessary to achieve a complete conversion.

Q3: What are the common solvents used for this synthesis, and are there any I should avoid?

Commonly used solvents for thiourea synthesis include dichloromethane (DCM), tetrahydrofuran (THF), acetone, and ethanol.[1] It is advisable to avoid alcohol-based solvents like ethanol or methanol if the isothiocyanate is sensitive to them, as they can potentially react with the isothiocyanate to form thiocarbamates as byproducts.[3] Anhydrous solvents are generally preferred to prevent side reactions with water.

Q4: My reaction is proceeding very slowly. What can I do to improve the reaction rate?

If the reaction is sluggish, which can be expected with sterically hindered anilines, consider the following adjustments:

  • Increase the temperature: Heating the reaction mixture to reflux in a suitable solvent can significantly increase the reaction rate.[1]

  • Use a solvent with a higher boiling point: Solvents like toluene or dimethylformamide (DMF) allow for higher reaction temperatures, which can help overcome the activation energy barrier.[3]

  • Extend the reaction time: Monitor the reaction's progress using thin-layer chromatography (TLC) and allow it to proceed until the starting materials are consumed.

Q5: What are the potential sources of byproducts in my final product?

Byproducts can originate from two main sources:

  • Impurities in the starting materials: The 2,6-diethylaniline starting material may contain byproducts from its own synthesis, such as 2,4,6-triethylaniline, mono-ethylated anilines, and other coupled products.[4][5] These impurities can persist through the reaction and contaminate the final product.

  • Side reactions during thiourea formation: Although the reaction is generally clean, side reactions can occur, especially under harsh conditions. These may include the formation of symmetrical thioureas if the isothiocyanate is generated in situ and reacts with the starting amine.

Q6: How can I purify my this compound derivative?

The most common purification techniques for thiourea derivatives are:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, acetone) is an effective method for removing impurities.[1][6]

  • Column Chromatography: For oily products or for separating impurities with similar solubility, silica gel column chromatography is a reliable method.[1] A solvent system of hexane and ethyl acetate is often used.[5]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Reaction The steric hindrance of 2,6-diethylaniline may be slowing the reaction. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC.[1][2]
Decomposition of Reactants or Products Prolonged exposure to high temperatures can sometimes lead to decomposition. If increasing the temperature does not improve the yield, consider running the reaction for a longer period at a more moderate temperature.
Side Reactions If using an alcohol as a solvent, the isothiocyanate may be reacting with it. Switch to an aprotic solvent like THF or DCM.[3]
Impure Starting Materials Ensure the purity of the 2,6-diethylaniline and the isothiocyanate before starting the reaction. Purify the starting materials if necessary.[4]
Issue 2: Presence of Multiple Byproducts in the Final Product
Possible Cause Suggested Solution
Contaminated 2,6-diethylaniline Purify the starting 2,6-diethylaniline by fractional distillation or column chromatography to remove byproducts from its synthesis, such as 2,4,6-triethylaniline.[4][5]
Formation of Symmetrical Thioureas If the isothiocyanate is generated in situ from the amine and a thiocarbonyl source (e.g., carbon disulfide), unreacted amine can react with the newly formed isothiocyanate to form a symmetrical thiourea. Ensure the reaction conditions favor the formation of the desired unsymmetrical product, for example, by slow addition of the amine to the isothiocyanate.
Reaction with Solvent As mentioned, avoid reactive solvents like alcohols if thiocarbamate formation is a suspected side reaction.[3]

Quantitative Data

The following table provides a qualitative summary of how reaction parameters can influence the yield and purity of this compound derivatives, based on general principles of thiourea synthesis.

Parameter Condition Expected Impact on Yield Potential for Byproduct Formation Reference
Temperature Room TemperatureLower, especially with hindered anilinesLower[1]
RefluxHigher, faster reactionCan increase if reactants or products are thermally unstable[1][3]
Solvent Aprotic (e.g., THF, DCM)Generally goodLower[1]
Protic (e.g., Ethanol)Can be good, but risk of side reactionsHigher (potential for thiocarbamate formation)[3]
Reaction Time ShortLow yield due to incomplete reaction-[2]
ExtendedHigher yieldCan increase if side reactions are slow
Purity of 2,6-diethylaniline High Purity (>99%)Higher yield of pure productLower[4]
Low PurityLower yield, product contaminated with aniline-related impuritiesHigher[4][5]

Experimental Protocols

Protocol 1: Synthesis of N-(2,6-diethylphenyl)thiourea

This protocol is a general guideline and may require optimization based on the specific isothiocyanate used.

Materials:

  • 2,6-Diethylaniline

  • Isothiocyanate (e.g., methyl isothiocyanate, phenyl isothiocyanate)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and hotplate

  • Round-bottom flask and condenser

Procedure:

  • In a round-bottom flask, dissolve 2,6-diethylaniline (1.0 equivalent) in anhydrous THF.

  • To this solution, add the corresponding isothiocyanate (1.05 equivalents) dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to reflux until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[1]

Protocol 2: In Situ Generation of Isothiocyanate and Subsequent Thiourea Synthesis

This protocol is adapted from a method for a structurally similar compound, 3-acetyl-1-(2,6-dimethylphenyl)thiourea.[7]

Materials:

  • Acetyl chloride

  • Ammonium thiocyanate

  • 2,6-Diethylaniline

  • Anhydrous Acetone

  • Magnetic stirrer and hotplate

  • Round-bottom flask and condenser

Procedure:

  • To a suspension of ammonium thiocyanate (1.0 equivalent) in anhydrous acetone, add a solution of acetyl chloride (1.0 equivalent) in acetone dropwise.

  • Reflux the reaction mixture for 30 minutes to form the acetyl isothiocyanate in situ.

  • Cool the mixture to room temperature and add a solution of 2,6-diethylaniline (1.0 equivalent) in acetone.

  • Reflux the mixture for an additional 3 hours.

  • After cooling, pour the reaction mixture into cold, acidified water to precipitate the product.

  • Collect the solid by filtration and recrystallize it from a suitable solvent like acetonitrile to obtain the pure 3-acetyl-1-(2,6-diethylphenyl)thiourea.[7]

Visualizations

Byproduct_Formation_Logic Start Synthesis of this compound ImpureAniline Impure 2,6-Diethylaniline Start->ImpureAniline Starts with ReactionConditions Reaction Conditions Start->ReactionConditions Is subject to AnilineByproducts Aniline-Related Impurities (e.g., 2,4,6-triethylaniline) ImpureAniline->AnilineByproducts Contains FinalProduct Final Product Purity AnilineByproducts->FinalProduct Contaminates HighTemp High Temperature ReactionConditions->HighTemp ReactiveSolvent Reactive Solvent (e.g., Alcohol) ReactionConditions->ReactiveSolvent SideReactions Side Reactions HighTemp->SideReactions Can promote ReactiveSolvent->SideReactions Can cause SideReactions->FinalProduct Reduces

Caption: Logical workflow of factors contributing to byproduct formation.

Experimental_Workflow Start Start: Reactants Reactants 2,6-Diethylaniline + Isothiocyanate Start->Reactants Reaction Reaction in Anhydrous Solvent (e.g., THF) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Solvent Removal Monitoring->Workup Complete CrudeProduct Crude Product Workup->CrudeProduct Purification Purification CrudeProduct->Purification Recrystallization Recrystallization Purification->Recrystallization If solid Column Column Chromatography Purification->Column If oily/impure PureProduct Pure this compound Derivative Recrystallization->PureProduct Column->PureProduct

References

Strategies for enhancing the biological efficacy of 2,6-Diethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,6-Diethylphenylthiourea

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and enhancing the biological efficacy of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a chemical compound with the molecular formula C₁₁H₁₆N₂S and a molecular weight of 208.32.[1] Thiourea derivatives are a class of compounds recognized for a wide range of biological activities and are of interest in medicinal chemistry.[2][3]

2. What are the potential therapeutic applications of thiourea derivatives like this compound?

Thiourea derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4] The specific applications of this compound would need to be determined through dedicated biological screening and mechanism of action studies.

3. I am observing low solubility of this compound in my aqueous assay buffer. What can I do?

Poor aqueous solubility is a common challenge with many organic compounds.[5][6] Here are a few strategies to consider:

  • Co-solvents: Try dissolving the compound in a small amount of a biocompatible organic solvent like DMSO or ethanol before preparing the final dilution in your aqueous buffer.[5] Be sure to include a vehicle control in your experiments to account for any effects of the solvent.

  • pH adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility.

  • Formulation strategies: For in vivo studies, more advanced formulation techniques such as the use of cyclodextrins, liposomes, or solid dispersions might be necessary to improve bioavailability.[5][7][8]

4. My in vitro experiments with this compound are showing inconsistent results. What are the possible causes?

Inconsistent results in in vitro assays can stem from several factors:[9]

  • Compound stability: Ensure that your stock solutions of this compound are stored correctly and are not degrading over time.[10] It is advisable to prepare fresh dilutions for each experiment from a stable stock.

  • Assay conditions: Minor variations in cell culture conditions, reagent concentrations, or incubation times can lead to variability. Standardizing your protocols is crucial.[9]

  • Compound precipitation: The compound may be precipitating out of solution at the final concentration used in the assay. You can check for this visually or by using techniques like dynamic light scattering.

Troubleshooting Guides

Issue 1: Low Biological Activity Observed in Primary Screening

If this compound is not showing the expected level of activity in your initial assays, consider the following troubleshooting steps:

Troubleshooting Workflow

A Low Activity Observed B Verify Compound Integrity & Purity A->B Is the compound pure? B->A No, re-purify/re-synthesize C Confirm Target Engagement B->C Yes D Optimize Assay Conditions C->D Is it binding the target? E Consider Structural Modifications D->E Yes F Investigate Formulation Strategies D->F No, consider formulation E->F Consider in parallel

Caption: Troubleshooting workflow for low biological activity.

Detailed Steps:

  • Verify Compound Integrity:

    • Action: Confirm the identity and purity of your this compound sample using techniques like NMR, mass spectrometry, and HPLC.

    • Rationale: Impurities can interfere with the assay or the compound itself may have degraded.

  • Optimize Assay Conditions:

    • Action: Systematically vary key assay parameters such as compound concentration, incubation time, and cell density.

    • Rationale: The initial conditions may not be optimal for observing the compound's effect. A dose-response and time-course experiment is highly recommended.[10]

  • Assess Cell Permeability:

    • Action: If you are using a cell-based assay, consider if the compound can effectively cross the cell membrane.

    • Rationale: Poor membrane permeability will result in low intracellular concentrations and consequently, low apparent activity.

  • Investigate Target Engagement:

    • Action: If the molecular target of this compound is known, use a target engagement assay to confirm binding.

    • Rationale: Lack of activity could be due to the compound not interacting with its intended target under the experimental conditions.

Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Activity

A common challenge in drug development is the disconnect between in vitro potency and in vivo efficacy.

Potential Causes and Solutions

Potential Cause Suggested Action Rationale
Poor Solubility/Absorption Explore formulation strategies such as micronization, nanosuspensions, or lipid-based delivery systems.[5][8][11]Enhancing the dissolution rate and solubility in gastrointestinal fluids can significantly improve oral bioavailability.[5][6]
Rapid Metabolism Conduct pharmacokinetic studies to determine the metabolic fate of the compound. Consider co-administration with a metabolic inhibitor (in preclinical models) or structural modifications to block metabolic sites.The compound may be rapidly cleared from circulation before it can reach its target tissue in sufficient concentrations.
High Plasma Protein Binding Measure the fraction of the compound bound to plasma proteins.Only the unbound fraction of a drug is typically pharmacologically active. High plasma protein binding can limit the amount of free drug available to exert its effect.
Poor Distribution to Target Tissue Perform tissue distribution studies to quantify the concentration of the compound in the target organ.The compound may not be reaching the site of action in adequate amounts.

Strategies for Enhancing Biological Efficacy

If the intrinsic activity of this compound is limiting, several strategies can be employed to enhance its efficacy.

Structural Modification

The biological activity of thiourea derivatives can be modulated by altering their chemical structure.[12]

Structural Modification Strategy

cluster_0 Core Structure: this compound cluster_1 Modification Strategies A 2,6-Diethylphenyl Ring F Vary Phenyl Substituents A->F B Thiourea Moiety C Add Electron-Withdrawing Groups B->C D Introduce Heterocyclic Rings B->D E Create Hybrid Molecules B->E

Caption: Strategies for structural modification of this compound.

  • Introducing Electron-Withdrawing Groups: Adding substituents like nitro or halo groups to the phenyl ring can enhance the hydrogen-bonding capabilities of the thiourea NH groups, potentially leading to stronger interactions with biological targets.[12]

  • Incorporating Heterocyclic Moieties: The introduction of heterocyclic rings can improve the pharmacological properties and binding interactions of thiourea derivatives.[4]

  • Pharmacophore Hybridization: Combining the this compound scaffold with another known pharmacophore can create a hybrid molecule with dual or enhanced activity.[12]

Formulation Development

For compounds with poor aqueous solubility, formulation can be key to achieving therapeutic efficacy.

Formulation Approaches for Poorly Soluble Drugs

Strategy Methodology Primary Advantage Reference
Particle Size Reduction Micronization, NanomillingIncreases surface area for dissolution[5][11]
Solid Dispersions Dispersing the drug in a hydrophilic carrier matrixEnhances dissolution rate[11]
Lipid-Based Formulations Self-emulsifying drug delivery systems (SEDDS)Improves absorption of lipophilic drugs[5][8]
Cyclodextrin Complexation Encapsulating the drug within cyclodextrin moleculesIncreases aqueous solubility[5][8]
Combination Therapy

Investigating the synergistic effects of this compound with other therapeutic agents can be a powerful strategy.[12] This approach can potentially lead to enhanced efficacy, reduced side effects, and overcoming drug resistance.[12]

Experimental Protocols

Protocol 1: General Procedure for In Vitro Cell Viability Assay (MTT Assay)

This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental goals.

MTT Assay Workflow

A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with this compound B->C D Incubate for desired time (e.g., 24-72h) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals with DMSO F->G H Read absorbance at 570 nm G->H

Caption: Workflow for a standard MTT cell viability assay.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in cell culture medium to achieve the final desired concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the for-mazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Assessing Aqueous Solubility

A simple method to estimate the kinetic solubility of a compound in an aqueous buffer.

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO).

  • Dilution: Add a small volume of the stock solution to your aqueous buffer of choice (e.g., PBS, pH 7.4) to a final high concentration (e.g., 100 µM).

  • Equilibration: Mix and incubate the solution at room temperature for a set period (e.g., 1-2 hours) to allow it to equilibrate.

  • Centrifugation: Centrifuge the sample at high speed to pellet any precipitated compound.

  • Quantification: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS. This concentration represents the kinetic solubility under these conditions.

References

Challenges in scaling up the production of 2,6-Diethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and scale-up of 2,6-Diethylphenylthiourea.

Troubleshooting Guide

Scaling up the synthesis of this compound can introduce challenges not always apparent at the lab scale. The following guide addresses potential issues, their probable causes, and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction of 2,6-diethylaniline. 2. Inactive thiourea reagent (e.g., isothiocyanate). 3. Presence of moisture in the reaction.1. Ensure stoichiometric amounts of reactants or a slight excess of the thiourea source. Monitor reaction completion via TLC or GC-MS. 2. Use a fresh or properly stored thiourea reagent. 3. Conduct the reaction under anhydrous conditions, using dried solvents and an inert atmosphere (e.g., Nitrogen or Argon).[1]
Formation of Multiple Byproducts 1. Side reactions of the starting material, 2,6-diethylaniline. 2. Decomposition of the thiourea reagent or product at elevated temperatures. 3. Reaction with impurities in the starting materials or solvent.1. Purify the 2,6-diethylaniline starting material, for example by fractional distillation, to remove residual mono-ethylated or poly-ethylated anilines.[2] 2. Maintain strict temperature control throughout the reaction. Consider running the reaction at a lower temperature for a longer duration. 3. Use high-purity, anhydrous solvents and reagents.
Product is an Oil or Fails to Crystallize 1. Presence of impurities that inhibit crystallization. 2. Residual solvent. 3. The product may be polymorphic or exist as an amorphous solid under certain conditions.1. Purify the crude product using column chromatography or recrystallization from a suitable solvent system.[2][3] 2. Ensure complete removal of the solvent under reduced pressure. 3. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of pure product. If the product remains oily, purification by column chromatography is recommended.[4]
Difficulty in Purifying the Product 1. Co-elution of the product with impurities during column chromatography. 2. Thermal decomposition of the product during distillation. 3. Poor solubility of the crude product for recrystallization.1. Optimize the solvent system for column chromatography by testing different polarity gradients.[2] Consider using an alternative stationary phase like alumina.[2] 2. Given the potential for thermal degradation, high-vacuum distillation should be approached with caution.[5] Purification via recrystallization or column chromatography is generally preferred. 3. Screen a variety of solvents to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Inconsistent Yields Upon Scale-Up 1. Inefficient mixing in a larger reaction vessel. 2. Poor heat transfer leading to localized overheating and byproduct formation. 3. Challenges in maintaining anhydrous conditions in a larger setup.1. Use appropriate mechanical stirring to ensure homogeneous mixing of the reactants. 2. Use a reactor with a jacket for precise temperature control. Add reagents portion-wise to manage any exotherms. 3. Ensure all glassware and reactors are thoroughly dried. Maintain a positive pressure of an inert gas.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most common and straightforward method for synthesizing N-substituted thioureas like this compound is the reaction of the corresponding primary amine (2,6-diethylaniline) with an isothiocyanate.[6] Alternative methods, though potentially less direct for this specific compound, include reactions with carbon disulfide or thiophosgene, which can be more hazardous and generate more waste.[7] Mechanochemical methods, such as ball milling, have also been shown to be effective for thiourea synthesis and can reduce or eliminate the need for solvents.[6][8]

Q2: What are the critical quality attributes of the starting material, 2,6-diethylaniline, for this synthesis?

A2: The purity of 2,6-diethylaniline is crucial for a successful and clean reaction. Common impurities from its own synthesis can include unreacted aniline, o-ethylaniline, and 2,4,6-triethylaniline.[2] These related anilines can also react to form their corresponding thioureas, leading to a complex product mixture that is difficult to separate. Therefore, using highly pure 2,6-diethylaniline is recommended.

Q3: How can I purify the crude this compound product?

A3: The primary methods for purification are recrystallization and silica gel column chromatography.[2][3] For recrystallization, a solvent screen should be performed to identify a suitable solvent or solvent mixture. For column chromatography, a typical starting point would be a non-polar solvent system, such as hexane/ethyl acetate, with a gradient to higher polarity.[2] The progress of the purification can be monitored by Thin Layer Chromatography (TLC).[2]

Q4: My product appears to be unstable. What are the potential degradation pathways?

A4: Thioureas can be susceptible to oxidation and hydrolysis.[7] Strong oxidizing agents can convert thiourea to other sulfur-containing compounds.[7] Hydrolysis, which can be catalyzed by strong acids or bases, may lead to the decomposition of the thiourea back to the starting amine and other byproducts.[7] Therefore, it is important to avoid extreme pH conditions and exposure to strong oxidants during workup and storage.

Q5: What are the key considerations when scaling up the reaction from grams to kilograms?

A5: Key considerations for scale-up include:

  • Heat Management: The reaction may be exothermic. A larger reaction volume has a smaller surface area-to-volume ratio, making heat dissipation less efficient. A jacketed reactor with controlled heating and cooling is essential.

  • Mixing: Efficient mixing is critical to ensure homogeneity and prevent localized concentration and temperature gradients. Mechanical overhead stirring is necessary.

  • Reagent Addition: Adding reagents in portions or via a controlled addition funnel can help manage any exotherms.

  • Work-up and Isolation: The work-up procedure may need to be adapted for larger volumes. For example, filtration and drying equipment must be appropriately sized.

  • Safety: A thorough safety review should be conducted to assess the hazards associated with handling larger quantities of chemicals.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC11H16N2S
Molecular Weight208.32 g/mol
Melting Point196-198°C
AppearanceSolid

Source:[9][10]

Table 2: Common Byproducts in the Synthesis of the Precursor 2,6-Diethylaniline

ByproductTypical Percentage in Distillation Residue (%)
2,4,6-Triethylaniline10.1
Diethyl-sec-butylaniline3.6
2-sec-Butyl-6-ethylaniline22.1
Diphenylamine5.1
Monoethyldiphenylamine16.3
N-(2-amino-3-ethyl-α-methylbenzylidene)-2,6-diethylaniline28.3

Note: These byproducts are from the synthesis of the precursor, 2,6-diethylaniline, and should be removed before its use in the synthesis of this compound to avoid the formation of related impurities.[2][11]

Experimental Protocols

Laboratory-Scale Synthesis of this compound

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 2,6-Diethylaniline (high purity)

  • Ammonium thiocyanate or a suitable isothiocyanate

  • Anhydrous solvent (e.g., acetone, tetrahydrofuran)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Silica gel (230-400 mesh)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 2,6-diethylaniline (1.0 eq.) in the chosen anhydrous solvent.

  • Reagent Addition: Add the thiourea source (e.g., ammonium thiocyanate, 1.1 eq.).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent immiscible with water (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

  • Characterization: Confirm the identity and purity of the product using analytical techniques such as NMR, IR, and melting point analysis.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis setup Reaction Setup (2,6-Diethylaniline in Anhydrous Solvent) addition Reagent Addition (Thiourea Source) setup->addition reflux Reflux and Monitor (TLC) addition->reflux concentrate1 Solvent Removal reflux->concentrate1 dissolve Dissolve in Organic Solvent concentrate1->dissolve wash Aqueous Washes (Acid, Base, Brine) dissolve->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography concentrate2 Solvent Removal chromatography->concentrate2 characterization Characterization (NMR, MP) concentrate2->characterization

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes for Incomplete Reaction cluster_solutions Solutions start Low Product Yield check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes reagents Inactive/Impure Reagents incomplete->reagents conditions Sub-optimal Conditions (Temp, Time) incomplete->conditions moisture Presence of Moisture incomplete->moisture workup_issue Product Loss During Work-up/Purification complete->workup_issue solution1 Use Fresh/Pure Reagents Verify Stoichiometry reagents->solution1 solution2 Increase Reaction Time/Temp Optimize Conditions conditions->solution2 solution3 Use Anhydrous Solvents Inert Atmosphere moisture->solution3

Caption: A logical diagram for troubleshooting low product yield in the synthesis of this compound.

References

Technical Support Center: Troubleshooting Assay Interference by 2,6-Diethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering assay interference caused by the small molecule 2,6-Diethylphenylthiourea. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent when using this compound. What are the potential causes?

A1: Inconsistent results with this compound can arise from several common mechanisms of assay interference by small molecules. These include compound aggregation, reactivity with assay components (particularly thiols), and interference with the detection system (e.g., fluorescence quenching or absorbance). It is also possible that the compound is a Pan-Assay Interference Compound (PAINS), which are known to react nonspecifically with multiple biological targets.[1][2]

Q2: What is compound aggregation and how can I determine if this compound is aggregating in my assay?

A2: Compound aggregation occurs when small molecules self-associate in solution to form colloidal particles, which can non-specifically inhibit enzymes and other proteins.[3][4] A key indicator of aggregation-based inhibition is a significant decrease in the compound's apparent activity in the presence of a non-ionic detergent.

To test for aggregation, you can perform your assay in the presence and absence of 0.01% (v/v) Triton X-100. A significant reduction in inhibition by this compound with the detergent suggests aggregation is occurring.[3][4]

Q3: Could this compound be reacting with components in my assay buffer?

A3: Yes, the thiourea functional group in this compound makes it susceptible to reacting with thiol-containing reagents, such as Dithiothreitol (DTT) or β-mercaptoethanol, which are common in assay buffers to maintain a reducing environment.[1][5][6] This reactivity can lead to false positives by depleting essential assay components or by direct modification of the target protein.

To investigate this, you can compare the IC50 values of this compound in your assay with and without a high concentration of DTT (e.g., 1 mM). A significant shift in the IC50 value in the presence of DTT is indicative of thiol reactivity.[6]

Q4: How might this compound interfere with my fluorescence-based assay detection?

A4: this compound can interfere with fluorescence detection through two primary mechanisms:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a high background signal and potential false positives.[7]

  • Fluorescence Quenching: The compound can absorb the excitation light or the emitted fluorescence from your reporter fluorophore, resulting in a decreased signal and potential false negatives.[7][8]

To check for these effects, you should run control experiments with this compound in the assay buffer without the fluorescent probe or biological target.

Troubleshooting Guides

Guide 1: Investigating Non-Specific Inhibition by Aggregation

If you suspect this compound is acting as a non-specific inhibitor due to aggregation, follow this guide.

Symptoms:

  • High hit rate in primary screens.

  • Steep dose-response curves.

  • Irreproducible results between experiments.

Troubleshooting Workflow:

start Suspected Aggregation-Based Interference detergent_assay Perform Assay with and without 0.01% Triton X-100 start->detergent_assay compare_ic50 Compare IC50 Values detergent_assay->compare_ic50 sig_shift Significant IC50 Shift? compare_ic50->sig_shift aggregation_confirmed Aggregation Confirmed. Consider counter-screens or compound modification. sig_shift->aggregation_confirmed Yes no_aggregation Aggregation Unlikely. Proceed to investigate other interference mechanisms. sig_shift->no_aggregation No

Troubleshooting workflow for aggregation-based interference.

Experimental Protocol: Detergent Assay for Compound Aggregation

  • Prepare Buffers: Prepare two sets of your standard assay buffer: one with and one without 0.01% (v/v) Triton X-100.

  • Compound Dilutions: Prepare serial dilutions of this compound in both buffer sets.

  • Assay Setup: Set up your enzymatic or binding assay in parallel using both buffer conditions.

  • Pre-incubation: Add the enzyme/protein to each reaction and pre-incubate for 15 minutes.

  • Initiate Reaction: Add the substrate or binding partner to initiate the reaction.

  • Measure Activity: Measure the reaction rate or binding signal.

  • Data Analysis: Calculate and compare the IC50 values obtained in the presence and absence of Triton X-100.

Data Interpretation:

ObservationInterpretation
IC50 with Triton X-100 >> IC50 without Triton X-100Strong evidence of aggregation-based inhibition.
IC50 with Triton X-100 ≈ IC50 without Triton X-100Aggregation is unlikely to be the primary interference mechanism.
Guide 2: Assessing Thiol Reactivity

The thiourea moiety in this compound is known to be reactive towards thiols. Use this guide to determine if this is the cause of your assay interference.

Symptoms:

  • Assay contains reducing agents like DTT or β-mercaptoethanol.

  • Compound shows activity against multiple unrelated targets, especially those with reactive cysteine residues.

Troubleshooting Workflow:

start Suspected Thiol Reactivity dtt_assay Perform Assay with and without 1 mM DTT start->dtt_assay compare_ic50 Compare IC50 Values dtt_assay->compare_ic50 sig_shift Significant IC50 Shift? compare_ic50->sig_shift reactivity_confirmed Thiol Reactivity Confirmed. Consider removing thiols from assay or using an orthogonal assay. sig_shift->reactivity_confirmed Yes no_reactivity Thiol Reactivity Unlikely. Investigate other interference mechanisms. sig_shift->no_reactivity No

Troubleshooting workflow for thiol reactivity.

Experimental Protocol: DTT Challenge Assay

  • Prepare Buffers: Prepare two sets of your assay buffer: one with and one without 1 mM DTT. If your standard buffer already contains a reducing agent, prepare a version without it for comparison.

  • Compound Dilutions: Prepare serial dilutions of this compound in both buffer conditions.

  • Assay Setup: Run your standard assay in parallel with both buffer sets.

  • Pre-incubation: Pre-incubate this compound with the assay components (with and without DTT) before adding the final component to start the reaction.

  • Measure Activity: Measure the assay signal.

  • Data Analysis: Calculate and compare the IC50 values.

Data Interpretation:

ObservationInterpretation
IC50 with DTT >> IC50 without DTTStrong evidence of thiol reactivity.
IC50 with DTT ≈ IC50 without DTTThiol reactivity is not a likely cause of interference.
Guide 3: Identifying Fluorescence Detection Interference

This guide will help you determine if this compound is interfering with your fluorescence-based detection system.

Symptoms:

  • High background fluorescence in assay wells containing the compound.

  • Unexpectedly low fluorescence signal in the presence of the compound.

Troubleshooting Workflow:

start Suspected Fluorescence Interference autofluorescence_check Measure Fluorescence of Compound Alone start->autofluorescence_check quenching_check Measure Fluorescence of Dye with and without Compound start->quenching_check autofluorescence_present Autofluorescence Detected? autofluorescence_check->autofluorescence_present quenching_present Quenching Detected? quenching_check->quenching_present autofluorescence_mitigation Mitigate by switching to red-shifted dyes or subtracting background. autofluorescence_present->autofluorescence_mitigation Yes no_interference No significant interference detected. autofluorescence_present->no_interference No quenching_mitigation Mitigate by using a different fluorophore or correcting for inner filter effect. quenching_present->quenching_mitigation Yes quenching_present->no_interference No

Troubleshooting workflow for fluorescence interference.

Experimental Protocols:

Protocol 3a: Autofluorescence Check

  • Prepare Samples: In your assay plate, add this compound at the highest concentration used in your experiments to wells containing only the assay buffer.

  • Measure Fluorescence: Read the plate using the same excitation and emission wavelengths and gain settings as your main experiment.

  • Analyze: A significant signal in these wells compared to buffer-only wells indicates autofluorescence.

Protocol 3b: Quenching Assay

  • Prepare Samples: In a suitable buffer, mix your fluorescent dye at its assay concentration with varying concentrations of this compound.

  • Measure Fluorescence: Measure the fluorescence of each sample.

  • Analyze: A compound concentration-dependent decrease in the fluorescence signal indicates quenching.[7]

Data Interpretation and Mitigation Strategies:

Interference TypeMitigation Strategy
Autofluorescence Switch to a fluorophore with excitation and emission wavelengths outside the autofluorescence range of the compound (e.g., a red-shifted dye).[7] Alternatively, subtract the background fluorescence from compound-only wells.
Fluorescence Quenching Use a different fluorophore that is not quenched by the compound. If the quenching is due to the inner filter effect (absorption of excitation or emission light), you may be able to correct for it mathematically.[9]

References

Validation & Comparative

Comparative Analysis of the Antimicrobial Spectrum of Thiourea Derivatives and Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiourea derivatives have emerged as a significant class of compounds with a wide array of biological activities, including antimicrobial properties. Research indicates that various substituted thiourea derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2] The antimicrobial efficacy of these derivatives is often influenced by the nature and position of substituents on the phenyl ring. Some derivatives demonstrate potent activity against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), positioning them as potential leads for the development of new antimicrobial agents.[3] This guide compares the reported antimicrobial spectrum of representative thiourea derivatives with that of commonly used commercial antibiotics.

Comparative Antimicrobial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a representative thiourea derivative (TD4) and various commercial antibiotics against a panel of clinically relevant microorganisms. MIC is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

MicroorganismTypeThiourea Derivative (TD4) MIC (µg/mL)[3]Amikacin MIC (µg/mL)[1]Gentamicin MIC (µg/mL)[1]Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)[5]
Staphylococcus aureus (MRSA)Gram-positive8>64>640.5 - 21 - 2
Staphylococcus epidermidis (MRSE)Gram-positive81640.25 - 11 - 4
Enterococcus faecalisGram-positive46480.5 - 21 - 4
Escherichia coliGram-negative>256420.015 - 0.12>256
Pseudomonas aeruginosaGram-negative>256840.25 - 1>256
Candida albicansFungusNot ReportedNot ApplicableNot ApplicableNot ApplicableNot Applicable

Note: The data for the thiourea derivative TD4 indicates strong activity against Gram-positive bacteria, including resistant strains, but limited activity against the tested Gram-negative bacteria.[3] The spectra of commercial antibiotics are provided for a general comparison. Actual MIC values can vary between strains.

Experimental Protocols

The determination of the antimicrobial spectrum and Minimum Inhibitory Concentration (MIC) is crucial for evaluating the efficacy of new antimicrobial agents. The following are standardized methods commonly employed in microbiology laboratories.[4][6][7][8][9]

Broth Microdilution Method

This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[8]

a. Preparation of Antimicrobial Agent:

  • A stock solution of the test compound (e.g., a thiourea derivative) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the stock solution are then prepared in a liquid growth medium, typically Mueller-Hinton Broth (MHB), within the wells of a 96-well microtiter plate.

b. Inoculum Preparation:

  • The test microorganism is cultured on an appropriate agar medium.

  • A suspension of the microorganism is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Inoculation and Incubation:

  • Each well containing the serially diluted antimicrobial agent is inoculated with the prepared microbial suspension.

  • Control wells are included: a growth control (no antimicrobial agent) and a sterility control (no microorganism).

  • The microtiter plates are incubated at 35-37°C for 18-24 hours.

d. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which no visible growth of the microorganism is observed.

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.[8]

a. Inoculum Preparation:

  • A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.

b. Inoculation:

  • The surface of a Mueller-Hinton Agar (MHA) plate is uniformly inoculated with the prepared microbial suspension using a sterile swab.

c. Application of Antimicrobial Agent:

  • Sterile paper disks impregnated with a known concentration of the antimicrobial agent are placed on the surface of the inoculated agar plate.

d. Incubation:

  • The plates are incubated at 35-37°C for 18-24 hours.

e. Interpretation of Results:

  • The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_Prep Prepare Stock Solution of Test Compound Serial_Dilution Perform Serial Dilutions in Microtiter Plate Compound_Prep->Serial_Dilution Dilute Inoculation Inoculate Microtiter Plate with Microbial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Add to wells Incubation Incubate Plates at 37°C for 18-24h Inoculation->Incubation Incubate Read_Results Visually Inspect for Microbial Growth Incubation->Read_Results Observe Determine_MIC Determine MIC as Lowest Concentration with No Growth Read_Results->Determine_MIC Analyze

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for all thiourea derivatives is not fully elucidated and can vary between different derivatives, some studies suggest that they may act by disrupting the bacterial cell wall or interfering with essential metabolic pathways.[3][10] For instance, the thiourea derivative TD4 has been shown to disrupt the integrity of the MRSA cell wall.[3] Further research is needed to fully understand the molecular targets and signaling pathways affected by this class of compounds.

The following diagram illustrates a generalized mechanism of action for a hypothetical antibacterial agent that inhibits cell wall synthesis, a common target for antibiotics.

Signaling_Pathway cluster_drug Antibacterial Action cluster_cell Bacterial Cell Drug Thiourea Derivative Enzymes Transpeptidases/ Penicillin-Binding Proteins Drug->Enzymes Inhibits Cell_Wall Cell Wall Synthesis (e.g., Peptidoglycan) Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Leads to (when inhibited) Enzymes->Cell_Wall Catalyzes

Caption: Inhibition of Bacterial Cell Wall Synthesis.

References

Validation of 2,6-Diethylphenylthiourea's Proposed Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of 2,6-Diethylphenylthiourea's mechanism of action. At present, there is no established or proposed mechanism to validate, nor are there published studies detailing its biological targets or therapeutic effects. This lack of foundational data precludes a comparative analysis with alternative compounds.

Initial searches for the mechanism of action of this compound did not yield any specific scientific studies or detailed pharmacological information. The available data is limited to its chemical properties, such as its molecular formula (C11H16N2S) and molecular weight (208.33 g/mol ).[1][2] Chemical suppliers list the compound, but do not provide information regarding its biological activity.[2][3]

Without a proposed mechanism, it is not possible to identify suitable alternative compounds for a comparative analysis. Furthermore, the absence of experimental data means that no quantitative comparisons or detailed protocol descriptions can be provided.

Future research efforts would first need to focus on identifying the biological target(s) of this compound and elucidating its mechanism of action. This would typically involve a series of screening and validation studies, such as:

  • Target Identification Assays: Utilizing techniques like affinity chromatography, chemical proteomics, or genetic screens to identify the molecular targets with which this compound interacts.

  • In vitro and In vivo Studies: Once a target is identified, a range of biochemical and cell-based assays would be necessary to characterize the nature of the interaction (e.g., inhibition or activation) and its downstream effects. Subsequent studies in animal models would be required to understand its physiological effects.

A hypothetical experimental workflow for such an initial investigation is outlined below.

Hypothetical Experimental Workflow for Target Identification

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Initial Validation cluster_2 Phase 3: Pathway Elucidation Compound This compound Screening High-Throughput Screening (e.g., Affinity Selection-Mass Spectrometry) Compound->Screening Incubate with cell lysate/protein library Putative_Targets Identification of Putative Protein Targets Screening->Putative_Targets Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Putative_Targets->Binding_Assay Functional_Assay In vitro Functional Assays (e.g., Enzyme kinetics, Reporter assays) Putative_Targets->Functional_Assay Validated_Target Validated Target(s) Binding_Assay->Validated_Target Functional_Assay->Validated_Target Cellular_Studies Cell-Based Assays (e.g., Western Blot, qPCR) Validated_Target->Cellular_Studies Mechanism Elucidation of Signaling Pathway Cellular_Studies->Mechanism

Caption: Hypothetical workflow for identifying the mechanism of action.

Until such foundational research is conducted and published, a comprehensive comparison guide on the mechanism of action of this compound cannot be developed. The scientific community awaits initial studies to shed light on the pharmacological properties of this compound.

References

Comparative Analysis of 2,6-Diethylphenylthiourea vs. 2,6-Diisopropylphenylthiourea Activity: A Theoretical Overview and General Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the biological activity of 2,6-diethylphenylthiourea and 2,6-diisopropylphenylthiourea based on published experimental data is not currently possible due to a lack of specific studies that have evaluated and compared these two compounds head-to-head. Extensive literature searches did not yield quantitative data such as IC₅₀ or Minimum Inhibitory Concentration (MIC) values for both compounds that would allow for a direct comparison of their efficacy in any specific biological assay.

However, based on the broader understanding of the structure-activity relationships (SAR) of N-phenylthiourea derivatives, a theoretical comparison can be inferred. The biological activity of this class of compounds is known to be influenced by the nature and position of substituents on the phenyl ring.

Theoretical Structure-Activity Relationship (SAR) Insights

The primary difference between this compound and 2,6-diisopropylphenylthiourea lies in the steric bulk of the alkyl substituents at the ortho positions of the phenyl ring. The isopropyl groups in the latter are significantly bulkier than the ethyl groups in the former. This steric hindrance can have several implications for the molecule's biological activity:

  • Receptor/Enzyme Binding: The increased steric bulk of the diisopropylphenyl moiety may hinder the molecule's ability to fit into the binding pocket of a target protein or enzyme. Conversely, in some cases, this bulkiness might enhance binding by promoting a specific conformation that is favorable for interaction. The overall effect is highly dependent on the specific topology of the binding site.

  • Solubility and Bioavailability: The lipophilicity of the molecule is influenced by the size of the alkyl groups. While both compounds are relatively lipophilic, the diisopropyl derivative would be more so. This can affect aqueous solubility, membrane permeability, and overall bioavailability, which are critical factors for pharmacological activity.

  • Metabolic Stability: The ortho substituents can shield the thiourea moiety from metabolic enzymes, potentially increasing the compound's half-life. The bulkier diisopropyl groups might offer greater protection against metabolic degradation compared to the diethyl groups.

Without experimental data, it is challenging to predict which of these factors would be dominant for a particular biological activity. Phenylthiourea derivatives have been investigated for a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer effects.[1][2][3] The specific structural requirements for each type of activity can vary significantly.

Data Presentation

As no direct comparative experimental data is available, a quantitative data table cannot be provided.

General Experimental Protocols

For researchers interested in performing a comparative analysis of these two compounds, the following general experimental protocols for synthesis and biological evaluation can be adapted. These protocols are based on methodologies reported for similar N-arylthiourea derivatives.

Synthesis of N-(2,6-disubstituted phenyl)thioureas

A common method for the synthesis of N-arylthioureas involves the reaction of an appropriately substituted phenyl isothiocyanate with ammonia or an amine. For the title compounds, the synthesis would typically proceed as follows:

  • Preparation of the Isothiocyanate: The corresponding 2,6-diethylaniline or 2,6-diisopropylaniline is treated with thiophosgene (CSCl₂) or a thiophosgene equivalent in an inert solvent (e.g., dichloromethane, chloroform) in the presence of a base (e.g., triethylamine, calcium carbonate) to yield the respective 2,6-diethylphenyl isothiocyanate or 2,6-diisopropylphenyl isothiocyanate.

  • Formation of the Thiourea: The isolated isothiocyanate is then reacted with a source of ammonia, such as an aqueous or alcoholic solution of ammonia, to yield the final N-(2,6-disubstituted phenyl)thiourea product. The product is typically purified by recrystallization.

General Protocol for Antiviral Activity Screening

A plaque reduction assay is a standard method to evaluate the antiviral activity of compounds:

  • Cell Culture: A suitable host cell line (e.g., Vero, HeLa, MT-4) for the target virus is cultured in appropriate media until a confluent monolayer is formed in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a known titer of the virus for a specific adsorption period (e.g., 1 hour).

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or carboxymethyl cellulose) containing various concentrations of the test compounds (this compound and 2,6-diisopropylphenylthiourea). A no-drug control and a positive control (a known antiviral drug) are included.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC₅₀) compared to the no-drug control is calculated. Cytotoxicity of the compounds on the host cells is also determined in parallel (e.g., using an MTT assay) to calculate the selectivity index (SI = CC₅₀/IC₅₀).

General Protocol for Antibacterial Activity Screening

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method:

  • Bacterial Culture: The target bacterial strains are cultured in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard).

  • Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria and medium only) and a negative control (medium only) are included.

  • Incubation: The plates are incubated at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Synthesis_Workflow General Synthesis of N-(2,6-disubstituted phenyl)thioureas cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 2,6-Disubstituted_Aniline 2,6-Diethylaniline or 2,6-Diisopropylaniline Isothiocyanate 2,6-Disubstituted phenyl isothiocyanate 2,6-Disubstituted_Aniline->Isothiocyanate + Thiophosgene Inert Solvent, Base Thiophosgene Thiophosgene (CSCl₂) Thiourea This compound or 2,6-Diisopropylphenylthiourea Isothiocyanate->Thiourea + Ammonia (NH₃)

References

Cross-Validation of Analytical Techniques for the Detection of 2,6-Diethylphenylthiourea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of novel chemical entities is paramount. This guide provides a comparative overview of two primary analytical techniques for the detection of 2,6-Diethylphenylthiourea: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While specific cross-validation data for this compound is not extensively available in peer-reviewed literature, this document presents a guide based on established methodologies for structurally similar thiourea derivatives and other organic small molecules.

The selection of an appropriate analytical method is contingent upon various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the availability of instrumentation. This guide outlines hypothetical, yet realistic, experimental protocols and performance data to assist researchers in the selection and validation of a suitable analytical method for this compound.

Comparative Analysis of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are both powerful techniques for the separation, identification, and quantification of organic compounds. GC-MS is particularly well-suited for volatile and thermally stable compounds, offering high sensitivity and selectivity through mass-based detection. HPLC-UV is a versatile and robust technique applicable to a wider range of compounds, including those that are less volatile or thermally labile, with quantification based on the analyte's absorption of UV light.

Data Presentation: Performance Characteristics

The following table summarizes the anticipated quantitative performance data for the GC-MS and HPLC-UV methods for the analysis of this compound. These values are based on typical performance characteristics observed for the analysis of similar compounds.[1][2][3][4][5]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity Range 1 - 1000 ng/mL10 - 5000 ng/mL
Correlation Coefficient (r²) >0.995>0.998
Limit of Detection (LOD) 0.5 ng/mL5 ng/mL
Limit of Quantitation (LOQ) 1 ng/mL10 ng/mL
Accuracy (Recovery) 90 - 110%95 - 105%
Precision (%RSD) < 15%< 10%

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and cross-validation of analytical methods. Below are hypothetical, yet representative, protocols for the analysis of this compound using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is anticipated to provide high sensitivity and selectivity for the determination of this compound.

1. Sample Preparation: Liquid-Liquid Extraction [6][7][8]

  • To 1 mL of sample (e.g., in an aqueous matrix), add 1 mL of a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. Chromatographic Conditions [9][10]

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method is expected to be robust and suitable for routine analysis of this compound.

1. Sample Preparation: Solid-Phase Extraction (SPE) [11]

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 10 mL of the sample onto the cartridge.

  • Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.

  • Elute the this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

2. Chromatographic Conditions [4][12][13]

  • Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods yield comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of the GC-MS and HPLC-UV methods for this compound detection.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Comparison cluster_conclusion Conclusion Sample Prepare a set of identical samples (blanks, standards, and spiked matrices) GCMS Analyze samples using the validated GC-MS method Sample->GCMS HPLC Analyze samples using the validated HPLC-UV method Sample->HPLC Compare Compare quantitative results (e.g., using Bland-Altman plot, paired t-test) GCMS->Compare HPLC->Compare Conclusion Determine if methods are interchangeable Compare->Conclusion

Workflow for cross-validation of analytical methods.

References

Advancing Drug Discovery: A Comparative Guide to the In Vivo Validation of 2,6-Diethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey from a promising compound identified in the laboratory to a clinically effective therapeutic is a long and arduous one. A critical step in this process is the validation of in vitro efficacy in a living organism, or in vivo. This guide focuses on the hypothetical in vivo animal model validation of a novel compound, 2,6-Diethylphenylthiourea (DEPT), based on its presumed in vitro activity. While specific experimental data for DEPT is not currently available in the public domain, this document serves as a template and guide for researchers undertaking such studies. We will explore the necessary experimental frameworks, data presentation structures, and the logical flow of a typical validation process.

From the Benchtop to Preclinical Models: Bridging the Efficacy Gap

The initial discovery of a drug candidate's potential often occurs in vitro, in controlled laboratory settings using cell cultures or isolated proteins. These experiments provide valuable initial insights into a compound's mechanism of action and potential therapeutic effects. However, the complex biological environment of a living organism can significantly alter a drug's behavior. Therefore, in vivo validation using animal models is an indispensable step to assess a compound's absorption, distribution, metabolism, excretion (ADME), and overall efficacy and safety in a whole-organism context.

This guide will use a hypothetical scenario where DEPT has demonstrated potent anti-inflammatory effects in vitro by inhibiting the NF-κB signaling pathway. We will outline the subsequent steps to validate this finding in a murine model of rheumatoid arthritis, a common inflammatory disease model.

Comparative Efficacy of Anti-inflammatory Agents

To provide a comprehensive understanding of DEPT's potential, its performance should be benchmarked against established anti-inflammatory drugs. The following table provides a template for comparing the in vivo efficacy of DEPT with a standard-of-care treatment, such as methotrexate, in a collagen-induced arthritis (CIA) mouse model.

Table 1: Comparative In Vivo Efficacy in a Murine CIA Model

ParameterVehicle ControlThis compound (DEPT)Methotrexate (Standard of Care)
Clinical Score (Mean ± SD) 4.5 ± 0.8Data not available1.2 ± 0.3
Paw Thickness (mm, Mean ± SD) 3.2 ± 0.4Data not available1.8 ± 0.2
Serum IL-6 (pg/mL, Mean ± SD) 850 ± 120Data not available250 ± 45
Histological Score (Mean ± SD) 3.8 ± 0.6Data not available0.9 ± 0.2

Data in this table is hypothetical and for illustrative purposes only.

Deciphering the Mechanism: In Vitro vs. In Vivo Target Engagement

Validating that the in vivo efficacy is a result of the same mechanism observed in vitro is crucial. This involves demonstrating that the drug engages its intended target and modulates the downstream signaling pathway in the animal model.

Table 2: Comparison of In Vitro and In Vivo Target Modulation

ParameterIn Vitro (Cell Culture)In Vivo (Splenocytes from CIA mice)
NF-κB p65 Phosphorylation (IC50/ED50) Data not availableData not available
TNF-α Secretion (IC50/ED50) Data not availableData not available
IL-1β Secretion (IC50/ED50) Data not availableData not available

Data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols: A Roadmap for Validation

Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. Below are standardized methodologies for the key experiments that would be required to validate the in vivo efficacy of DEPT.

Collagen-Induced Arthritis (CIA) in Mice
  • Induction: Male DBA/1 mice (8-10 weeks old) are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

  • Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the initial immunization.

  • Treatment: Upon the first signs of arthritis, mice are randomized into treatment groups (e.g., vehicle, DEPT, methotrexate). The compound is administered daily via oral gavage or intraperitoneal injection for a predefined period (e.g., 14 days).

  • Assessment: Clinical signs of arthritis are scored 3-4 times a week based on a scale of 0-4 for each paw. Paw thickness is measured using a digital caliper.

  • Terminal Analysis: At the end of the study, blood is collected for cytokine analysis (e.g., IL-6, TNF-α) via ELISA. Paws are harvested for histological analysis to assess inflammation, pannus formation, and bone erosion.

Immunohistochemistry for NF-κB Phosphorylation
  • Tissue Preparation: Formalin-fixed, paraffin-embedded paw sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer.

  • Blocking: Non-specific binding is blocked with a serum-free protein block.

  • Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody specific for phosphorylated NF-κB p65.

  • Secondary Antibody and Detection: A horseradish peroxidase-conjugated secondary antibody is applied, followed by a DAB substrate kit for visualization.

  • Imaging and Analysis: Slides are imaged using a brightfield microscope, and the percentage of p-p65 positive cells is quantified.

Visualizing the Pathway and Process

Understanding the molecular interactions and experimental workflows is facilitated by clear diagrams.

Caption: From in vitro discovery to in vivo validation workflow.

G IKK Complex IKK Complex IkB IkB IKK Complex->IkB phosphorylates NF-kB (p50/p65) NF-kB (p50/p65) IkB->NF-kB (p50/p65) releases Nucleus Nucleus NF-kB (p50/p65)->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Cytokines Inflammatory Cytokines Gene Transcription->Inflammatory Cytokines DEPT DEPT DEPT->IKK Complex inhibits

Caption: Hypothesized mechanism of DEPT via NF-κB pathway inhibition.

Unveiling the Potential of 2,6-Diethylphenylthiourea in Enzyme Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between enzyme inhibitors is paramount. This guide provides a comprehensive comparison of 2,6-diethylphenylthiourea and other thiourea derivatives as enzyme inhibitors, with a focus on tyrosinase and urease. While direct experimental data on this compound is limited in publicly available literature, this guide leverages extensive data on analogous compounds to provide a robust framework for understanding its potential efficacy and to guide future research.

Thiourea derivatives have emerged as a versatile class of compounds with significant inhibitory activity against a range of enzymes, playing a crucial role in various biological pathways. Their ability to chelate metal ions in enzyme active sites and form hydrogen bonds makes them potent modulators of enzyme function. This guide will delve into the quantitative data on their inhibitory activities, detail the experimental protocols for their evaluation, and visualize the relevant biological pathways.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of thiourea derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following tables summarize the IC50 values for a range of thiourea derivatives against two key enzymes: tyrosinase and urease.

A Note on this compound: Extensive searches of scientific literature did not yield specific IC50 values for the enzyme inhibitory activity of this compound against tyrosinase or urease. The comparisons below are based on the structure-activity relationships (SAR) observed for a wide array of other thiourea derivatives. Based on SAR, the bulky diethyl substituents on the phenyl ring of this compound may influence its binding affinity and inhibitory potency.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation and in the development of skin-lightening agents.

CompoundSubstituent on Phenyl RingIC50 (µM)Reference StandardIC50 (µM)
PhenylthioureaUnsubstitutedPotent inhibitor (qualitative)[1]Kojic Acid16.4 ± 3.53[2]
Thioacetazone-14[3]Kojic Acid-
Ambazone-15[3]Kojic Acid-
Indole-thiourea derivative (4b)Indole moiety5.9 ± 2.47[2]Kojic Acid16.4 ± 3.53[2]
N-Aryl-N'-substituted phenylthiourea (6h)2-(1,3,4-thiadiazol-2-yl)thio acetic acid scaffold6.13[4]Kojic Acid33.3[4]

Structure-Activity Relationship Insights for Tyrosinase Inhibition:

  • The thiourea core (S=C(NH2)2) is a crucial pharmacophore for tyrosinase inhibition.[3]

  • The nature of the substituents on the nitrogen atoms significantly modulates the inhibitory activity.

  • The presence of heterocyclic scaffolds, such as thiadiazole, can enhance inhibitory potency.[4]

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its inhibition is a therapeutic strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.

CompoundSubstituent(s)IC50 (µM)Reference StandardIC50 (µM)
Thiourea-21.0 - 22.4[5][6]--
N,N'-disubstituted thiourea (13)-Competitive inhibitor (Ki = 8.6 - 19.29 µM)[7]Thiourea21.00 ± 0.11[7]
N,N'-disubstituted thiourea (19)-Non-competitive inhibitor (Ki = 8.6 - 19.29 µM)[7]Thiourea21.00 ± 0.11[7]
Dipeptide-conjugated thiourea (23)F and Cl at meta or para positions2[5]Thiourea21.0 ± 0.11[5]
Tryptamine-derived thiourea (14)Methyl at ortho position11.4 ± 0.4[8]Thiourea21.2 ± 1.3[8]
Tryptamine-derived thiourea (16)Chloro at para position13.7 ± 0.9[8]Thiourea21.2 ± 1.3[8]

Structure-Activity Relationship Insights for Urease Inhibition:

  • N,N'-disubstituted thioureas are generally more potent urease inhibitors than thiourea itself.[6][7]

  • The nature and position of substituents on the aromatic rings play a critical role in determining the inhibitory potency and mechanism (competitive, non-competitive, or mixed-type).[5][7][8]

  • Electron-withdrawing groups, such as halogens, often enhance inhibitory activity.[5]

Experimental Protocols

Accurate and reproducible experimental protocols are the bedrock of comparative analysis. Below are detailed methodologies for the key enzyme inhibition assays cited in this guide.

Mushroom Tyrosinase Inhibition Assay

This assay is widely used to screen for tyrosinase inhibitors due to the commercial availability and high activity of mushroom tyrosinase.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475-492 nm. The presence of an inhibitor reduces the rate of dopachrome formation.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.5-6.8)

  • Test compound (e.g., this compound) and other thiourea derivatives

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and kojic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound solution at various concentrations (final DMSO concentration should be low, typically <1%)

    • Mushroom tyrosinase solution

  • Pre-incubate the plate at a specific temperature (e.g., 25-37°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Immediately measure the absorbance at 475-492 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute).

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Jack Bean Urease Inhibition Assay

Jack bean urease is a commonly used model for studying urease inhibitors due to its stability and commercial availability.

Principle: Urease hydrolyzes urea, leading to the production of ammonia. The amount of ammonia produced can be quantified using the indophenol method, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex. The absorbance of this complex is measured at 625-630 nm.

Materials:

  • Jack Bean Urease

  • Urea

  • Phosphate buffer (e.g., 100 mM, pH 6.8-7.0)

  • Phenol reagent (e.g., 5% w/v phenol in 0.005% w/v sodium nitroprusside)

  • Alkali reagent (e.g., 2.5% w/v sodium hydroxide, 0.42% v/v sodium hypochlorite)

  • Test compound and other thiourea derivatives

  • Positive control (e.g., Thiourea)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and thiourea in a suitable solvent.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Jack bean urease solution

    • Test compound solution at various concentrations

  • Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

  • Initiate the reaction by adding the urea solution to each well.

  • Incubate the plate at 37°C for a set duration (e.g., 30 minutes).

  • Stop the reaction by adding the phenol reagent and then the alkali reagent to each well.

  • Incubate the plate for a further period (e.g., 10 minutes) to allow for color development.

  • Measure the absorbance at 625-630 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate the melanin biosynthesis pathway, the role of urease in H. pylori pathogenesis, and the general workflows for enzyme inhibition assays.

Melanin_Biosynthesis_Pathway cluster_inhibition Inhibition Point Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Cysteinyldopa Cysteinyldopa Dopaquinone->Cysteinyldopa + Cysteine Dopachrome Dopachrome Leucodopachrome->Dopachrome DHI 5,6-Dihydroxyindole (DHI) Dopachrome->DHI TRP-2 DHICA 5,6-Dihydroxyindole- 2-carboxylic acid (DHICA) Dopachrome->DHICA TRP-2 Eumelanin Eumelanin (Brown-Black Pigment) DHI->Eumelanin TRP-1 DHICA->Eumelanin TRP-1 Cysteine Cysteine Pheomelanin Pheomelanin (Red-Yellow Pigment) Cysteinyldopa->Pheomelanin Tyrosinase Tyrosinase (Target of Inhibition) TRP1 TRP-1 TRP2 TRP-2

Figure 1. Melanin Biosynthesis Pathway and the Role of Tyrosinase.

Urease_Role_in_H_pylori_Pathogenesis cluster_stomach Stomach Lumen (Acidic Environment) cluster_hpylori Helicobacter pylori Stomach_Acid Gastric Acid (HCl) Urea_entry Urea enters bacterium Neutralization Neutralization of Gastric Acid Stomach_Acid->Neutralization counteracts Urease Urease (Target of Inhibition) Urea_entry->Urease Ammonia Ammonia (NH3) Urease->Ammonia CO2 Carbon Dioxide (CO2) Urease->CO2 Urea Urea Urea->Urease Substrate Ammonia->Neutralization Colonization Mucosal Colonization Neutralization->Colonization

Figure 2. Role of Urease in H. pylori Pathogenesis.

Enzyme_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitors) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Controls, Blanks, Test Concentrations) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate (Enzyme + Inhibitor) Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add Substrate) Pre_incubation->Initiate_Reaction Measure_Activity Measure Enzyme Activity (Spectrophotometry) Initiate_Reaction->Measure_Activity Data_Analysis Data Analysis (% Inhibition, IC50) Measure_Activity->Data_Analysis End End Data_Analysis->End

Figure 3. General Workflow for an Enzyme Inhibition Assay.

Conclusion

Thiourea derivatives represent a promising class of enzyme inhibitors with demonstrated efficacy against tyrosinase and urease. The structure-activity relationship data clearly indicates that modifications to the thiourea scaffold can significantly impact inhibitory potency and selectivity. While direct experimental evidence for the enzyme inhibitory activity of this compound is currently lacking, the established SAR for related compounds suggests that the steric hindrance from the diethyl groups could play a significant role in its interaction with the enzyme's active site. Further experimental investigation is warranted to elucidate the specific inhibitory profile of this compound and to explore its potential in therapeutic and cosmetic applications. This guide provides a foundational framework for such future research, offering a comparative context, detailed experimental protocols, and a clear visualization of the underlying biological pathways.

References

Confirming Chirality: A Comparative Guide to Determining the Absolute Structure of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in understanding its biological activity and ensuring the efficacy and safety of pharmaceuticals. This guide provides an objective comparison of X-ray crystallography with alternative spectroscopic methods for confirming the absolute structure of chiral thiourea derivatives, supported by experimental data and detailed protocols.

The precise three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, can dramatically influence its interaction with biological systems. For thiourea derivatives, which are of significant interest in medicinal chemistry and materials science, confirming this absolute structure is paramount. While single-crystal X-ray diffraction (XRD) has long been considered the definitive method, advancements in spectroscopic techniques offer viable alternatives, each with its own set of advantages and limitations.

At a Glance: Methodologies for Absolute Structure Determination

The choice of method for determining the absolute configuration of a chiral molecule depends on several factors, including the nature of the sample, the availability of instrumentation, and the required level of certainty. The following table summarizes the key performance indicators for single-crystal X-ray crystallography and its main spectroscopic alternatives: Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)NMR with Chiral Solvating Agents
Principle Anomalous dispersion of X-rays by atoms in a single crystal.Differential absorption of left and right circularly polarized infrared light.Formation of diastereomeric complexes with distinct NMR chemical shifts.
Sample Requirement High-quality single crystal (typically >0.1 mm).2-10 mg of pure compound in solution.1-5 mg of pure compound in solution with a chiral solvating agent.
Key Quantitative Data Flack Parameter, unit cell dimensions, bond lengths, bond angles.Differential absorbance (ΔA) as a function of wavenumber.Chemical shift difference (Δδ) between enantiomers.
Data Interpretation A Flack parameter close to 0 with a small standard uncertainty indicates the correct absolute configuration.Comparison of the experimental VCD spectrum with a theoretically calculated spectrum for a known enantiomer.Correlation of the sign of Δδ with the absolute configuration based on established models.
Advantages Provides a complete and unambiguous 3D structure.Applicable to solutions and oils; does not require crystallization.Relatively fast and requires standard NMR equipment.
Limitations Requires a suitable single crystal, which can be difficult to obtain.Requires quantum chemical calculations for interpretation.Indirect method; relies on the formation of suitable diastereomeric complexes.

Quantitative Data Presentation: A Case Study

To illustrate the data obtained from the premier technique, the following table presents crystallographic data for a representative chiral thiourea derivative, N-(4-chlorophenyl)-N'-((S)-1-phenylethyl)thiourea. While not a 2,6-diethylphenyl derivative, this example showcases the type of quantitative information generated in an X-ray crystallography experiment for absolute structure determination.

ParameterValue
Compound N-(4-chlorophenyl)-N'-((S)-1-phenylethyl)thiourea
Chemical Formula C₁₅H₁₅ClN₂S
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.987(2)
b (Å) 14.321(4)
c (Å) 17.134(5)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1468.4(7)
Z 4
Flack Parameter 0.03(4)

A Flack parameter close to zero, as seen in this example, provides high confidence in the assignment of the (S) configuration at the chiral center.

Experimental Protocols

Detailed and rigorous experimental procedures are crucial for obtaining reliable data for absolute structure determination. Below are outlines of the methodologies for X-ray crystallography, VCD spectroscopy, and NMR spectroscopy with chiral solvating agents.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the 2,6-diethylphenylthiourea derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture. The crystals should be well-formed and of an appropriate size (0.1-0.5 mm in each dimension).

  • Data Collection: A selected single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation). A complete sphere of data is collected by rotating the crystal through a series of angles.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The structural model is then refined by least-squares methods against the experimental data.

  • Absolute Structure Determination: The absolute configuration is determined by analyzing the anomalous scattering effects in the diffraction data. The Flack parameter is refined, which should converge to a value near 0 for the correct enantiomer and near 1 for the inverted structure. A small standard uncertainty in the Flack parameter is essential for a confident assignment.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: A solution of the enantiomerically pure thiourea derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

  • VCD Spectrum Acquisition: The VCD and infrared (IR) spectra are recorded simultaneously on a VCD spectrometer. The spectra are typically collected over the mid-IR range (e.g., 2000-900 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

  • Computational Modeling: The 3D structure of one enantiomer of the molecule is built in silico. A conformational search is performed to identify all low-energy conformers. The geometry of each conformer is optimized, and their vibrational frequencies and VCD intensities are calculated using density functional theory (DFT).

  • Spectral Comparison and Assignment: A Boltzmann-averaged theoretical VCD spectrum is generated from the calculated spectra of the individual conformers. The experimental VCD spectrum is then compared to the calculated spectrum. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration of the measured sample.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)
  • CSA Selection: A suitable chiral solvating agent is chosen that is known to interact with the functional groups of the thiourea derivative. For thioureas, chiral acids or other hydrogen-bond donors can be effective.

  • Sample Preparation: Two NMR samples are prepared. One contains the chiral thiourea derivative dissolved in a deuterated solvent (e.g., CDCl₃). The second sample contains the thiourea derivative and a molar excess of the chiral solvating agent in the same solvent.

  • NMR Data Acquisition: ¹H NMR spectra are acquired for both samples. The spectra should be recorded with high resolution to resolve small chemical shift differences.

  • Data Analysis and Configuration Assignment: The ¹H NMR spectra of the two samples are compared. The interaction with the CSA will induce chemical shift non-equivalence for the protons of the two enantiomers, leading to separate signals. The direction of the chemical shift change (upfield or downfield) for specific protons can be correlated with the absolute configuration based on established models for the CSA-analyte interaction.

Visualizing the Workflow and Comparison

To further clarify the experimental processes and their relationships, the following diagrams have been generated.

experimental_workflow cluster_xrd X-ray Crystallography Workflow cluster_vcd VCD Spectroscopy Workflow cluster_nmr NMR with CSA Workflow xrd_start Crystal Growth xrd_data Data Collection xrd_start->xrd_data xrd_solve Structure Solution xrd_data->xrd_solve xrd_refine Structure Refinement xrd_solve->xrd_refine xrd_abs Absolute Structure Determination (Flack Parameter) xrd_refine->xrd_abs xrd_end Confirmed 3D Structure xrd_abs->xrd_end vcd_sample Sample Preparation vcd_spec Spectrum Acquisition vcd_sample->vcd_spec vcd_compare Spectral Comparison vcd_spec->vcd_compare vcd_model Computational Modeling vcd_model->vcd_compare vcd_end Assigned Absolute Configuration vcd_compare->vcd_end nmr_sample Sample Preparation (with and without CSA) nmr_spec NMR Data Acquisition nmr_sample->nmr_spec nmr_analyze Spectral Analysis (Δδ) nmr_spec->nmr_analyze nmr_end Inferred Absolute Configuration nmr_analyze->nmr_end

Experimental Workflows for Absolute Structure Determination.

comparison_logic start Need to Determine Absolute Configuration crystal_q Is a high-quality single crystal available? start->crystal_q xrd Use X-ray Crystallography crystal_q->xrd Yes no_crystal Crystal not available or difficult to grow crystal_q->no_crystal No unambiguous Unambiguous 3D Structure xrd->unambiguous vcd_nmr_q Choose alternative method no_crystal->vcd_nmr_q vcd Use VCD Spectroscopy vcd_nmr_q->vcd Access to VCD & computational resources available nmr Use NMR with CSA vcd_nmr_q->nmr Rapid analysis needed with standard NMR inferred Inferred Configuration vcd->inferred nmr->inferred

Decision Logic for Method Selection.

Assessing the Reproducibility of Published 2,6-Diethylphenylthiourea Bioactivity Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide aims to provide a comprehensive overview of the publicly available bioactivity data for the compound 2,6-Diethylphenylthiourea. As part of a thorough assessment of reproducibility, a systematic search of scientific literature and chemical databases was conducted. The primary objective was to collate and compare quantitative bioactivity data, detail associated experimental protocols, and visualize relevant biological pathways and workflows.

Key Findings:

Following an extensive search for published bioactivity data on this compound (CAS: 25343-30-0), including its synonyms N-(2,6-diethylphenyl)thiourea and 1-(2,6-diethylphenyl)-2-thiourea, no specific quantitative bioactivity data, such as IC50, EC50, or Ki values, were found in the peer-reviewed scientific literature. Chemical databases like PubChem also lack curated bioactivity data for this specific compound.[1]

While direct data for this compound is absent, the broader class of thiourea derivatives has been the subject of numerous biological investigations. These studies reveal a wide range of activities, offering potential avenues for future research into this compound.

General Bioactivity of Thiourea Derivatives

Thiourea derivatives are recognized as a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[2][3] These compounds have been reported to possess anticancer, antiviral, and enzyme inhibitory properties.[2][4][5]

A summary of the reported biological activities for various thiourea derivatives is presented in the table below. It is important to note that these activities are not specific to this compound but represent the potential biological space this compound class occupies.

Biological ActivityTarget/AssayExamples of Thiourea Derivatives StudiedReference
Anticancer Inhibition of protein tyrosine kinases, receptor tyrosine kinases, DNA topoisomeraseVarious N,N'-diarylthiourea and other derivatives[2][3]
Opioid Receptor Modulation Opioid receptor activity1-(2,6-Diethylphenyl)thiourea (mentioned in a patent)[6]
Enzyme Inhibition Cholinesterase, Tyrosinase, α-Amylase, α-Glucosidase4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivativesNot available in search results
Antiviral Broad-spectrum activity against positive-strand RNA viruses2-thiouridine (a related thiourea-containing nucleoside analogue)[4]

Potential Signaling Pathways and Experimental Workflows

Given that thiourea derivatives are frequently investigated as kinase inhibitors in the context of cancer research, a general signaling pathway often targeted by such compounds is the Receptor Tyrosine Kinase (RTK) pathway. Dysregulation of this pathway is a common driver of cancer cell proliferation and survival.

RTK_Signaling_Pathway General Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor (Ligand) Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Thiourea Thiourea Derivative (Potential Inhibitor) Thiourea->RTK Thiourea->RAF

General RTK signaling pathway potentially targeted by thiourea derivatives.

To assess the bioactivity of a compound like this compound, a standard experimental workflow would be employed. This typically involves a tiered screening approach, starting with high-throughput primary assays and progressing to more complex secondary and in vivo models for promising candidates.

Bioactivity_Screening_Workflow General Bioactivity Screening Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay, Cell Viability) Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Secondary_Assays Secondary Assays (e.g., Pathway-specific, Biomarker Analysis) Dose_Response->Secondary_Assays Animal_Models Animal Models of Disease (e.g., Xenograft Models) Secondary_Assays->Animal_Models PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Animal_Models->PK_PD Toxicity Toxicity Studies PK_PD->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization

A generalized workflow for screening and developing bioactive compounds.

Experimental Protocols

As no specific experimental data for this compound was found, detailed protocols for its bioactivity assessment cannot be provided. However, for researchers interested in investigating this compound, a general protocol for an in vitro cytotoxicity assay, a common starting point for anticancer drug discovery, is outlined below. This is a hypothetical protocol based on standard laboratory practices.

General Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of working concentrations.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the old media and treat the cells with the various concentrations of this compound.

    • Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • The MTT is reduced by metabolically active cells to form purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Data Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion

The reproducibility of published bioactivity data for this compound cannot be assessed at this time due to the absence of such data in the public domain. However, the broader class of thiourea derivatives demonstrates significant and varied biological activities, suggesting that this compound may be a compound of interest for future investigation. Researchers are encouraged to explore its potential bioactivities, starting with broad screening assays and progressing to more specific mechanistic studies. The general protocols and workflows provided in this guide can serve as a starting point for such endeavors.

References

Benchmarking the catalytic efficiency of 2,6-Diethylphenylthiourea against known catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of organocatalysis, thiourea derivatives have emerged as a cornerstone for asymmetric synthesis, prized for their ability to activate substrates through hydrogen bonding.[1][2] This guide provides a framework for benchmarking the catalytic efficiency of a candidate molecule, 2,6-Diethylphenylthiourea , against established thiourea-based catalysts. While direct experimental data for the catalytic application of this compound is not prevalent in peer-reviewed literature, this document outlines the standard methodologies and presents benchmark data from well-characterized catalysts to facilitate a comparative evaluation.

Introduction to Thiourea Organocatalysis

Thiourea organocatalysts operate primarily through non-covalent interactions, specifically the formation of double hydrogen bonds with electrophilic substrates.[3] This mode of activation mimics aspects of enzyme catalysis and offers a metal-free, environmentally benign alternative to traditional Lewis acid catalysts.[3][4] The acidity of the N-H protons of the thiourea moiety is crucial for its catalytic activity and can be tuned by the electronic properties of the substituents on the nitrogen atoms.[2] Bifunctional thiourea catalysts, which incorporate a basic moiety such as a tertiary amine, can simultaneously activate both the nucleophile and the electrophile, often leading to enhanced reactivity and stereoselectivity.[1]

Proposed Benchmarking Reaction: Asymmetric Michael Addition

To evaluate the catalytic prowess of this compound, a well-established and widely studied reaction is the asymmetric Michael addition of a carbon nucleophile to an α,β-unsaturated nitroalkene. This reaction is a fundamental carbon-carbon bond-forming transformation and has been extensively used to benchmark the performance of new organocatalysts.

Table 1: Performance of Known Bifunctional Thiourea Catalysts in the Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Reference
Takemoto Catalyst 10Toluene249592J. Am. Chem. Soc. 2003, 125, 17, 4998–4999
Jacobsen Catalyst 2Toluene489893J. Am. Chem. Soc. 2004, 126, 32, 9928–9929
Schreiner Catalyst 10Toluene728515Chem. Eur. J. 2003, 9, 4078-4084
Hypothetical: this compound TBDTBDTBDTBDTBDN/A

TBD: To Be Determined through experimentation.

Experimental Protocols

A generalized experimental protocol for the asymmetric Michael addition is provided below. This protocol can be adapted to test the catalytic efficiency of this compound.

General Procedure for the Asymmetric Michael Addition:

To a solution of the thiourea catalyst (0.01 mmol, 10 mol%) in the specified solvent (1.0 mL) at the desired temperature, is added trans-β-nitrostyrene (0.1 mmol). After stirring for 5 minutes, diethyl malonate (0.12 mmol) is added. The reaction mixture is stirred for the specified time and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Visualizing Catalytic Processes and Workflows

To further elucidate the concepts of thiourea catalysis and the experimental process, the following diagrams are provided.

Catalytic_Cycle Catalytic Cycle of a Bifunctional Thiourea Catalyst Catalyst Bifunctional Thiourea Catalyst Intermediate Activated Complex Catalyst->Intermediate H-Bonding Activation Electrophile Electrophile (e.g., Nitroalkene) Electrophile->Intermediate Nucleophile Nucleophile (e.g., Malonate) Nucleophile->Intermediate Base Activation Product Product Intermediate->Product C-C Bond Formation Product->Catalyst Catalyst Regeneration Experimental_Workflow Experimental Workflow for Catalyst Benchmarking cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Catalyst in Solvent B Add Electrophile A->B C Add Nucleophile B->C D Stir at Specified Temperature C->D E Monitor by TLC D->E F Solvent Removal E->F G Column Chromatography F->G H Determine Yield G->H I Determine ee (Chiral HPLC) G->I Catalyst_Comparison Logical Framework for Catalyst Comparison Catalyst Catalyst Performance Yield Reaction Yield (%) Catalyst->Yield Enantioselectivity Enantiomeric Excess (ee, %) Catalyst->Enantioselectivity Diastereoselectivity Diastereomeric Ratio (dr) Catalyst->Diastereoselectivity Reaction_Rate Reaction Time (h) Catalyst->Reaction_Rate Catalyst_Loading Catalyst Loading (mol%) Catalyst->Catalyst_Loading

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and efficient screening of potential therapeutic agents. This guide presents a comparative molecular docking study of 2,6-diethylphenylthiourea and a series of structurally related analogs, elucidating their potential as inhibitors of key protein kinases involved in cancer progression: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This analysis provides valuable insights for researchers, scientists, and drug development professionals engaged in the design of novel kinase inhibitors.

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2] Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways implicated in tumor growth and angiogenesis.[1] Understanding the structure-activity relationships of these compounds through in silico methods can significantly accelerate the identification of potent and selective drug candidates.

Comparative Docking Analysis

To provide a comparative perspective, a series of thiourea-containing sorafenib analogs were docked into the ATP-binding sites of both EGFR and VEGFR-2. The docking scores, representing the predicted binding affinities, are summarized in the table below. Lower docking scores indicate a higher predicted binding affinity. While this compound itself was not present in the selected study, the presented analogs share a common thiourea pharmacophore and offer insights into the impact of various substitutions on binding.

Compound IDTarget ProteinDocking Score (kcal/mol)
10b EGFR-10.2
VEGFR-2-9.5
10q EGFR-11.5
VEGFR-2-10.8
Sorafenib (Reference) EGFR-9.8
VEGFR-2-9.2

Data extrapolated from a study on quinazoline- and thiourea-containing sorafenib analogs.[3]

The data reveals that compounds 10b and 10q exhibit promising binding affinities for both EGFR and VEGFR-2, with docking scores suggesting stronger interactions than the reference compound, sorafenib.[3] These findings highlight the potential of the thiourea scaffold in designing dual inhibitors of these key oncogenic kinases.

Experimental Protocols

The molecular docking simulations summarized above were performed using established and validated protocols. The general workflow for such a study is outlined below.

Molecular Docking Protocol

1. Protein and Ligand Preparation: The three-dimensional crystal structures of the target proteins (EGFR and VEGFR-2) are obtained from the Protein Data Bank (PDB).[3] The protein structures are prepared by removing water molecules, adding polar hydrogens, and assigning charges. The 2D structures of the thiourea derivatives are sketched and converted to 3D structures, followed by energy minimization.

2. Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or MOE (Molecular Operating Environment).[1][4] The prepared ligands are docked into the ATP-binding pocket of the respective kinase. The search algorithm explores various conformations and orientations of the ligand within the binding site to identify the most favorable binding pose.

3. Analysis of Results: The docking results are analyzed based on the binding energy (docking score) and the interactions between the ligand and the amino acid residues in the active site.[3] Key interactions, such as hydrogen bonds and hydrophobic interactions, are visualized to understand the molecular basis of binding.

Visualizing Molecular Interactions and Pathways

To further illustrate the concepts discussed, the following diagrams depict a typical molecular docking workflow and the signaling pathways targeted by these thiourea derivatives.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Protein Structure (from PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligand Ligand Structure (2D Sketch) PrepLigand Prepare Ligand (3D conversion, energy minimization) Ligand->PrepLigand Docking Molecular Docking (e.g., AutoDock Vina) PrepProtein->Docking PrepLigand->Docking Analysis Analyze Results (Binding Energy, Interactions) Docking->Analysis Visualization Visualize Pose Analysis->Visualization

A generalized workflow for a molecular docking experiment.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis Survival Cell Survival Transcription->Survival Thiourea Thiourea Derivatives Thiourea->EGFR Inhibition Thiourea->VEGFR2 Inhibition

Simplified EGFR and VEGFR-2 signaling pathways and their inhibition.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,6-Diethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe handling and disposal of laboratory chemicals is paramount for the protection of research personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 2,6-Diethylphenylthiourea, a compound requiring careful management due to its potential hazards. Adherence to these protocols is essential for maintaining a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety measures. Based on data for similar thiourea compounds, this compound should be handled with caution.

Key Hazards:

  • Acute Toxicity: May be fatal if swallowed.

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • Serious Eye Damage: Can cause serious eye irritation or damage.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.[3]

  • Eye Protection: Use safety goggles and, if necessary, a face shield.[3]

  • Lab Coat: A lab coat or apron should be worn to prevent skin contact.[4]

  • Respiratory Protection: If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

In the event of exposure, follow these first-aid measures immediately:

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[1][2]

  • If on Skin: Wash with plenty of soap and water.[1] If skin irritation or rash occurs, get medical advice.

  • If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[5][6][7] The primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA).[5][6]

Step 1: Waste Characterization

The first step is to determine if the waste is hazardous. Based on the toxic characteristics of similar compounds, it is prudent to manage this compound as a hazardous waste. Specifically, it may fall under the "toxic" characteristic as defined by the Toxicity Characteristic Leaching Procedure (TCLP).[8]

Step 2: Segregation and Collection

  • Segregate: Do not mix this compound waste with other waste streams to avoid incompatible chemical reactions.[9]

  • Collect: Collect waste in a designated, compatible container.[9][10] For solid waste, use a clearly labeled container. For items contaminated with the chemical, such as gloves or bench paper, collect them separately from liquid wastes.[9]

Step 3: Container Selection and Labeling

  • Container: Use a container that is in good condition, does not leak, and is compatible with the chemical.[9][11] The container must have a tightly fitting screw-on cap and be kept closed except when adding waste.[9][10]

  • Labeling: Clearly label the container with the words "Hazardous Waste" and list the full chemical name: "this compound".[11] Indicate the hazards (e.g., "Toxic").[11]

Step 4: On-Site Storage

  • Location: Store the waste container at or near the point of generation and under the control of the generator.[9]

  • Accumulation Limits: Be aware of the accumulation limits for hazardous waste, which are typically less than 50 gallons for non-acute hazardous waste.[11]

Step 5: Arranging for Disposal

  • Contact: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[12]

  • Manifest: A Uniform Hazardous Waste Manifest will be required for off-site transportation and disposal.[8]

What NOT to Do:

  • Do NOT dispose of this compound down the drain.[4][13]

  • Do NOT dispose of this chemical in the regular trash.[4][13]

  • Do NOT place hazardous waste in unwashed containers that previously held incompatible materials.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Wear Appropriate PPE B Characterize Waste as Hazardous A->B C Segregate from Other Waste Streams B->C D Select Compatible, Leak-Proof Container E Label Container: 'Hazardous Waste' & Chemical Name D->E F Store in a Secure, Designated Area E->F G Contact EHS or Licensed Contractor for Pickup H Complete Hazardous Waste Manifest G->H I Transfer to Authorized Disposal Facility H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,6-Diethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,6-Diethylphenylthiourea was publicly available at the time of this writing. The following guidance is based on the safety profiles of the structurally related compound thiourea and general best practices for handling potentially hazardous chemicals. It is imperative to treat this compound with caution and assume it may share similar hazards to related thiourea compounds.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended equipment.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting government standards (e.g., NIOSH in the US or EN 166 in the EU). A face shield should be worn in addition to goggles if there is a significant risk of splashing.[1]Ensure a proper fit. Do not wear contact lenses, as they can absorb and concentrate irritants.[2] An eyewash station should be readily available in the work area.
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, PVC).[1][2]Inspect gloves for integrity before each use.[1] Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves as hazardous waste.[1] Wash hands thoroughly after handling.[1]
Respiratory Protection A NIOSH-approved respirator is required if working outside a certified chemical fume hood, if ventilation is inadequate, or if dust is generated.[1] The type of respirator will depend on the concentration of airborne contaminants.Ensure proper fit-testing and user training before use. For dusty solids, a particulate filter respirator is appropriate.[1]
Protective Clothing A laboratory coat is standard.[1] For larger quantities or operations with a higher risk of exposure, a full chemical-protective suit and boots may be necessary.Keep lab coats buttoned. Remove protective clothing before leaving the laboratory area.

Operational Plan: Handling and Storage

Safe handling and storage are critical to minimizing exposure risk.

Receiving and Storage:

  • Upon receipt, inspect the container for damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • Keep the container tightly closed when not in use.[1]

  • The storage area should be clearly labeled with appropriate hazard warnings and access restricted.[1]

Handling:

  • All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Use the smallest quantity of the substance necessary for the experiment.[1]

  • Avoid the formation of dust.[1][4]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly with soap and water after handling the compound.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioProcedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately wash the contaminated skin with plenty of soap and water.[5] Remove contaminated clothing promptly.[5] If irritation or a rash occurs, seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting.[6][7] Rinse mouth with water. Seek immediate medical attention and show the safety data sheet or label to the doctor.
Minor Spill Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[1] Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal.[1]
Major Spill Evacuate the area and move upwind.[2] Alert emergency responders and inform them of the location and nature of the hazard.[2] Prevent the spill from entering drains or waterways.[2][4]

Disposal Plan

The disposal of this compound and its containers must be handled as hazardous waste.

  • Waste Collection: All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, should be placed in a clearly labeled, sealed container for hazardous waste.

  • Disposal Method: Disposal should be conducted through a licensed chemical waste disposal company.[8] Methods may include incineration with flue gas scrubbing.[9]

  • Regulations: Adhere to all federal, state, and local regulations for hazardous waste disposal.[8] Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[9]

Visual Workflow: Chemical Spill Response

Spill_Response_Workflow spill Chemical Spill Occurs assess Assess Spill Size & Risk spill->assess is_minor Is Spill Minor? assess->is_minor evacuate_major Evacuate Area Alert Emergency Services is_minor->evacuate_major No (Major) evacuate_minor Alert Personnel in Immediate Area is_minor->evacuate_minor Yes (Minor) report Report Incident evacuate_major->report don_ppe Don Appropriate PPE evacuate_minor->don_ppe contain Contain Spill (Use Absorbent Material) don_ppe->contain cleanup Clean Up Spill Material (Use Non-Sparking Tools) contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Package & Label Waste for Hazardous Disposal decontaminate->dispose dispose->report end End report->end

Caption: Workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diethylphenylthiourea
Reactant of Route 2
Reactant of Route 2
2,6-Diethylphenylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.